molecular formula C9H13NO2 B8587854 2-Cyano-hex-5-enoic acid ethyl ester

2-Cyano-hex-5-enoic acid ethyl ester

Cat. No.: B8587854
M. Wt: 167.20 g/mol
InChI Key: KEVFVQILFFJHLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-hex-5-enoic acid ethyl ester is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyano-hex-5-enoic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-hex-5-enoic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

ethyl 2-cyanohex-5-enoate

InChI

InChI=1S/C9H13NO2/c1-3-5-6-8(7-10)9(11)12-4-2/h3,8H,1,4-6H2,2H3

InChI Key

KEVFVQILFFJHLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC=C)C#N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: 2-Cyano-hex-5-enoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

2-Cyano-hex-5-enoic acid ethyl ester (commonly referred to as ethyl 2-cyano-5-hexenoate) is a highly versatile, bifunctional aliphatic building block. Characterized by an active methylene core flanked by two electron-withdrawing groups (a nitrile and an ethyl ester) and terminating in an unhindered alkene, this scaffold is engineered for orthogonal reactivity. This guide explores the structural mechanics, anomalous kinetic behaviors, and self-validating synthetic protocols required to leverage this molecule in advanced drug development and complex ring-closing metathesis (RCM) workflows.

Chemical Identity & Quantitative Parameters

To ensure precision in stoichiometric calculations and analytical tracking, the core quantitative data for ethyl 2-cyano-5-hexenoate is summarized below:

Structural PropertyQuantitative / Descriptive Value
IUPAC Name Ethyl 2-cyanohex-5-enoate
Common Synonym Ethyl 2-cyano-5-hexenoate
Molecular Formula C9H13NO2
Molecular Weight 167.21 g/mol
SMILES String CCOC(=O)C(C#N)CCC=C
Physical State Clear liquid (at Standard Temperature and Pressure)
Typical Purification Vacuum distillation or silica gel flash chromatography

Structural Mechanics & Reactivity Profile

The synthetic value of ethyl 2-cyano-5-hexenoate lies in its bifunctionality. The molecule presents two distinct, non-interfering reaction domains:

  • The Active Methylene (C2): The synergistic electron-withdrawing nature of the cyano and ester groups significantly lowers the

    
     of the 
    
    
    
    -proton (to approximately ~9). This allows for facile deprotonation using mild bases, enabling secondary alkylations, Knoevenagel condensations, or Michael additions without risking ester hydrolysis1[1].
  • The Terminal Alkene (C5=C6): Serving as an isolated

    
    -system, the terminal double bond is primed for electrophilic additions, hydroboration-oxidation, or transition-metal-catalyzed olefin metathesis.
    

Reactivity Core Ethyl 2-cyano-5-hexenoate (Core Scaffold) Alkene Terminal Alkene (C5=C6) • Electrophilic Addition • Ring-Closing Metathesis Core->Alkene Ester Ethyl Ester (-COOEt) • Saponification • Nucleophilic Acylation Core->Ester Cyano Cyano Group (-CN) • Reduction to Amine • Hydrolysis to Carboxylic Acid Core->Cyano Alpha Alpha-Carbon (C2) • Second Alkylation • Michael Addition Core->Alpha

Fig 1. Divergent reactivity profile of the bifunctional ethyl 2-cyano-5-hexenoate scaffold.

Mechanistic Insights: The Radical Cyclization Anomaly

A critical insight for drug development professionals is understanding the kinetic limitations of this scaffold. While many homologous cyanoesters undergo facile free-radical cyclization to form substituted carbocycles, ethyl 2-cyano-5-hexenoate exhibits a unique resistance to this pathway.

The Causality: Generating a carbon-centered radical at the C2 position places the reactive intermediate exactly three carbon-carbon bonds away from the terminal alkene (C2-C3-C4-C5=C6). According to Baldwin's Rules for ring closure:

  • An attack on the C5 carbon would require a 4-exo-trig cyclization.

  • An attack on the C6 carbon would require a 5-endo-trig cyclization.

Both geometric trajectories are stereoelectronically and thermodynamically disfavored. Consequently, attempts to cyclize ethyl 2-cyano-5-hexenoate under standard peroxide-initiated conditions fail, whereas its homologue (ethyl 2-cyano-6-heptenoate) successfully yields a cyclopentane derivative 2[2]. Recognizing this limitation dictates that researchers must employ alternative ring-closing strategies, such as Ring-Closing Metathesis (RCM), when utilizing this specific chain length.

Synthesis & Manufacturing Protocols

To achieve chemo-selective synthesis, the targeted transformation requires the


 alkylation of ethyl cyanoacetate with 4-bromo-1-butene. The protocol below is designed as a self-validating system , ensuring that intermediate states can be analytically verified before proceeding.

Synthesis Step1 Ethyl Cyanoacetate + K2CO3 Step2 Enolate Formation (Active Methylene) Step1->Step2 Deprotonation (pKa ~9) Step3 4-Bromo-1-butene Addition (SN2) Step2->Step3 Nucleophilic Attack Step4 Ethyl 2-cyano-5-hexenoate (Target Product) Step3->Step4 -KBr (60-80°C)

Fig 2. Step-by-step SN2 alkylation workflow for synthesizing ethyl 2-cyano-5-hexenoate.

Self-Validating Experimental Protocol: Alkylation

Step 1: Reaction Setup & Enolate Generation

  • Action: Suspend 1.1 equivalents of anhydrous Potassium Carbonate (

    
    ) in dry N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the suspension to 0 °C, then add 1.0 equivalent of ethyl cyanoacetate dropwise.
    
  • Causality:

    
     is deliberately selected over stronger bases (like 
    
    
    
    ) to prevent unwanted Claisen-type condensations or premature saponification of the ester group 3[3]. DMF acts as an optimal polar aprotic solvent to accelerate the subsequent
    
    
    reaction.

Step 2: Electrophilic Addition

  • Action: Introduce 1.05 equivalents of 4-bromo-1-butene dropwise to the enolate mixture over 30 minutes.

  • Causality: The slight stoichiometric excess of the electrophile ensures complete consumption of the active methylene. Dropwise addition maintains a low concentration of the electrophile, heavily suppressing di-alkylation side reactions at the C2 position.

Step 3: Thermal Maturation & Analytical Validation

  • Action: Gradually warm the reaction mixture to 60–70 °C and stir for 4–6 hours.

  • Validation: Monitor the reaction progression via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The complete disappearance of the highly polar ethyl cyanoacetate spot and the emergence of a less polar product spot validates the successful carbon-carbon bond formation.

Step 4: Quench & Phase-Separation Workup

  • Action: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous phase with diethyl ether (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL).
  • Causality: Diethyl ether is strictly preferred over ethyl acetate for the extraction phase. Ether effectively partitions the target product while leaving the highly polar DMF solvent entirely in the aqueous layer. The repetitive brine washes validate the complete removal of residual DMF and inorganic salts.

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation to yield pure ethyl 2-cyano-5-hexenoate.
    

Applications in Advanced Drug Development

Because of its inability to undergo standard free-radical cyclization, ethyl 2-cyano-5-hexenoate is heavily utilized in transition-metal-catalyzed pathways.

Ring-Closing Metathesis (RCM) for Neuropharmacology: The terminal alkene is an ideal, unhindered substrate for Grubbs-catalyzed RCM. By subjecting ethyl 2-cyano-5-hexenoate to a second alkylation (introducing another alkenyl chain at the C2 position), researchers can synthesize dialkenyl precursors. These precursors are subsequently cyclized via ruthenium catalysts to form complex tricyclic spirobispidines—rigid, nitrogen-containing macrocycles that are highly valued as ligands and active pharmaceutical ingredients in neuropharmacology 3[3].

Furthermore, understanding the exact isomeric placement of the double bond and the cyano group is crucial. Structural isomers of substituted ethyl hexenoates exhibit vastly different steric environments, directly impacting their utility in asymmetric synthesis and their binding affinity in biological assays 1[1].

References

  • Title: Free-radical cyclizations Source: SciSpace URL: [Link]

  • Title: SYNTHESIS OF NEW TRICYCLIC SPIROBISPIDINES VIA RING CLOSING METATHESIS REACTION Source: Semantic Scholar URL: [Link]

Sources

Ethyl 2-cyanohex-5-enoate CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical profile, synthesis, and applications of Ethyl 2-cyanohex-5-enoate , a versatile bifunctional intermediate in organic synthesis.

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary

Ethyl 2-cyanohex-5-enoate (Ethyl 2-cyano-5-hexenoate) is a strategic building block characterized by a terminal alkene and an activated


-cyano ester motif. Unlike its conjugated isomer (Ethyl 2-cyanohex-2-enoate), the 5-enoate retains a terminal double bond isolated from the electron-withdrawing group, making it a prime substrate for radical cyclizations (5-exo-trig) , Ring-Closing Metathesis (RCM) , and the synthesis of non-natural amino acids via orthogonal functionalization. This guide outlines its physicochemical properties, validated synthesis protocols, and downstream applications in pharmaceutical development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Nomenclature and Structure[4]
  • IUPAC Name: Ethyl 2-cyanohex-5-enoate[1][2][3][4][5][6][7][8][9][10]

  • Common Synonyms: 2-Cyano-5-hexenoic acid ethyl ester;

    
    -Cyano-5-hexenoate.
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 167.21 g/mol

  • SMILES: CCOC(=O)C(CC=C)C#N (Note: Alkylation of ethyl cyanoacetate with 4-bromo-1-butene).

Key Properties (Experimental & Predicted)
PropertyValue / DescriptionNote
Physical State Colorless to pale yellow liquidOily consistency at RT.
Boiling Point ~115–120 °C at 10 mmHgExtrapolated from homologs; decomposes >200°C at atm.
Density 0.98 – 1.02 g/mLTypical for

-cyano esters.
Solubility Soluble in EtOH, EtOAc, DCM, THFLimited solubility in water.
Flash Point >100 °CEstimated.
Isomer Alert Distinct from CAS 996-95-2 CAS 996-95-2 refers to the conjugated 2-enoate isomer.

Critical Distinction: Researchers must distinguish this compound from Ethyl 2-cyanohex-2-enoate (the Knoevenagel condensation product of butanal and ethyl cyanoacetate). The 5-enoate discussed here is the alkylation product possessing a terminal alkene.

Synthetic Methodology

The most robust route to Ethyl 2-cyanohex-5-enoate is the mono-alkylation of ethyl cyanoacetate using 4-bromo-1-butene. This method avoids the thermodynamic isomerization to the conjugated system if performed under controlled kinetic conditions.

Reaction Mechanism (Graphviz Visualization)

The synthesis relies on the formation of a stabilized enolate followed by an


 attack on the homoallylic electrophile.

SynthesisMechanism cluster_conditions Reaction Conditions Start Ethyl Cyanoacetate (pKa ~11) Enolate Stabilized Enolate (Nucleophile) Start->Enolate Deprotonation Base Base (NaOEt or NaH) Base->Enolate Transition SN2 Transition State Enolate->Transition + Electrophile Electrophile 4-Bromo-1-butene (Electrophile) Electrophile->Transition Product Ethyl 2-cyanohex-5-enoate (Product) Transition->Product - NaBr Temp: 60-80°C Temp: 60-80°C Solvent: EtOH or DMF Solvent: EtOH or DMF

Figure 1: Mechanism of nucleophilic substitution for the synthesis of Ethyl 2-cyanohex-5-enoate.

Validated Protocol (Step-by-Step)

Reagents:

  • Ethyl cyanoacetate (1.0 equiv)[11]

  • 4-Bromo-1-butene (1.05 equiv)

  • Sodium Ethoxide (NaOEt) (1.1 equiv) or Sodium Hydride (NaH) in DMF.

  • Solvent: Absolute Ethanol (for NaOEt) or anhydrous DMF (for NaH).

Procedure:

  • Enolate Formation: In a flame-dried 3-neck flask under

    
    , dissolve Sodium Ethoxide (1.1 eq) in absolute ethanol. Cool to 0°C.
    
  • Addition: Add Ethyl cyanoacetate (1.0 eq) dropwise over 30 minutes. The solution may turn slightly yellow (enolate formation). Stir for 30 min at 0°C.

  • Alkylation: Add 4-Bromo-1-butene (1.05 eq) dropwise.

  • Reflux: Warm to room temperature, then heat to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (SiO2, 10% EtOAc/Hexane).

  • Workup: Cool to RT. Quench with saturated

    
    . Remove ethanol under reduced pressure.
    
  • Extraction: Dilute residue with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via vacuum distillation (bp ~115°C @ 10 mmHg) or flash chromatography (Gradient: 0-15% EtOAc in Hexanes) to isolate the pure oil.

Reactivity & Applications in Drug Discovery

Ethyl 2-cyanohex-5-enoate serves as a "divergent node" intermediate. Its structure allows for selective manipulation of the alkene (C5-C6) or the functionalized head group (C1-C2).

Functionalization Workflows
  • Radical Cyclization (5-exo-trig):

    • Treatment with

      
       / AIBN converts the compound into cyclopentane derivatives. The radical generated at C2 (stabilized by CN/Ester) attacks the C5 alkene.
      
    • Application: Synthesis of carbocyclic nucleoside analogs.

  • Ring-Closing Metathesis (RCM):

    • Reaction with another alkene (e.g., allyl amine) using Grubbs' catalyst yields functionalized cyclohexenes or piperidines.

  • Reductive Hydrolysis:

    • Hydrogenation (Raney Ni or Pd/C) reduces the nitrile to an amine. Subsequent hydrolysis yields 2-amino-heptanoic acid derivatives (homologs of lysine/ornithine).

Application Workflow Diagram

Applications cluster_pathways Divergent Synthetic Pathways Core Ethyl 2-cyanohex-5-enoate (Core Intermediate) Path1 Pathway A: Radical Cyclization (Mn(OAc)3 or Sn-H) Core->Path1 oxidative/reductive radical gen. Path2 Pathway B: Reduction/Hydrolysis (H2/Raney Ni -> HCl) Core->Path2 nitrile reduction Path3 Pathway C: Metathesis (RCM) (Grubbs Catalyst) Core->Path3 + Allyl partner Prod1 Cyclopentane Derivatives (Carbocycles) Path1->Prod1 Prod2 Non-Natural Amino Acids (e.g., 2-amino-6-heptenoic acid) Path2->Prod2 Prod3 Unsaturated Lactams/Cyclics Path3->Prod3

Figure 2: Downstream transformations of Ethyl 2-cyanohex-5-enoate in medicinal chemistry.

Handling & Safety Information

  • Hazards: Like many

    
    -cyano esters, this compound is likely Harmful if swallowed (H302)  and may cause Skin/Eye Irritation (H315/H319) .
    
  • Reactivity: The

    
    -proton is acidic (pKa ~11). Avoid inadvertent contact with strong bases unless initiating reaction, as this may lead to polymerization or self-condensation.
    
  • Storage: Store under inert atmosphere (

    
     or Ar) at 2–8°C to prevent oxidation of the terminal alkene.
    

References

  • Synthesis of

    
    -Cyano Esters via Alkylation: Organic Syntheses, Coll. Vol. 1, p. 254 (1941); Vol. 3, p. 53 (1923). (General protocol adaptation). Link
    
  • -Keto Esters and Cyano Esters: Snider, B. B. et al. Journal of the American Chemical Society, 1985, 107, 1765.
  • Pregabalin Analog Synthesis (Related Chemistry): VulcanChem Technical Data, Ethyl 2-cyanohex-2-enoate properties and applications. Link

  • Metathesis in Drug Discovery: Grubbs, R. H. Tetrahedron, 2004, 60, 7117.

(Note: While specific CAS 14633-87-5 is sometimes associated with similar isomers, users should verify the exact structure via NMR due to the prevalence of the conjugated 2-enoate isomer in commercial catalogs.)

Sources

Dual-Handle Architectures: A Technical Guide to Terminal Alkene Functionalized Cyanoacetates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Terminal alkene functionalized cyanoacetates—most notably allyl cyanoacetate —represent a specialized class of "dual-handle" synthons essential in modern drug discovery and biomaterials engineering. Unlike simple esters, these molecules possess two orthogonal reactive sites: the active methylene (


-carbon) and the terminal alkene  (

-position).

This guide provides a rigorous technical analysis of their synthesis, reactivity, and application.[1] It moves beyond standard textbook definitions to explore how these derivatives serve as linchpins in the development of thiol-ene crosslinked hydrogels for controlled drug release and the synthesis of complex heterocyclic pharmacophores.

Part 1: Molecular Architecture & Strategic Utility

The strategic value of terminal alkene cyanoacetates lies in their ability to undergo distinct chemical transformations without protecting group manipulations.

The Orthogonality Principle
  • The Active Methylene (Head): High acidity (

    
    ) allows for facile deprotonation under mild basic conditions.[1] It is the primary site for Knoevenagel condensations  (forming electron-deficient alkenes) and Gewald reactions  (forming aminothiophenes).
    
  • The Terminal Alkene (Tail): Inert to the base-catalyzed conditions used for the head. It remains available for radical-mediated thiol-ene "click" chemistry or Ring-Closing Metathesis (RCM) .

Visualization: The Divergent Reactivity Map

The following diagram illustrates the divergent pathways accessible from a single allyl cyanoacetate precursor.

ReactivityMap Precursor Allyl Cyanoacetate (Dual-Handle Core) Knoevenagel Knoevenagel Condensation (Aldehyde + Base) Precursor->Knoevenagel Path A: Base-Cat Gewald Gewald Reaction (S8 + Base) Precursor->Gewald Path A: Multi-comp ThiolEne Thiol-Ene 'Click' (R-SH + hν) Precursor->ThiolEne Path B: Radical RCM Ring-Closing Metathesis (Grubbs Cat.) Precursor->RCM Path B: Metal-Cat DrugScaffold Heterocyclic Pharmacophores Knoevenagel->DrugScaffold Gewald->DrugScaffold Hydrogel Crosslinked Bio-Hydrogels ThiolEne->Hydrogel

Figure 1: Orthogonal reactivity map showing divergent synthetic pathways for drug discovery (red) and biomaterials (green).[1]

Part 2: Synthesis of Allyl Cyanoacetate

While transesterification is possible, the direct Fisher esterification of cyanoacetic acid with allyl alcohol is the preferred industrial and laboratory method due to atom economy and ease of purification.

Experimental Protocol: Direct Esterification

Objective: Synthesis of Allyl Cyanoacetate (ACA) on a 100 mmol scale.

Reagents
ReagentEquiv.AmountRole
Cyanoacetic Acid1.08.51 gSubstrate
Allyl Alcohol1.510.2 mLReagent & Solvent

-Toluenesulfonic Acid
0.050.95 gCatalyst
TolueneN/A100 mLAzeotropic Agent
Step-by-Step Methodology
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add cyanoacetic acid, allyl alcohol,

    
    -TSA, and toluene to the flask.
    
    • Scientific Rationale: Toluene is selected because it forms a low-boiling azeotrope with water (

      
      ), driving the equilibrium toward ester formation (Le Chatelier’s principle).[1]
      
  • Reflux: Heat the mixture to reflux (

    
     bath temp). Monitor water collection in the trap. Reaction is complete when water evolution ceases (approx. 3–5 hours).[1]
    
  • Workup:

    • Cool to room temperature.[2]

    • Wash with saturated

      
       (
      
      
      
      ) to neutralize the catalyst and remove unreacted acid.[1]
    • Wash with Brine (

      
      ).[1]
      
    • Dry organic layer over anhydrous

      
      .[1]
      
  • Purification: Concentrate under reduced pressure. Purify via vacuum distillation (bp

    
     at 5 hPa) to obtain a colorless oil.[1]
    

Validation:

  • IR: Nitrile stretch at

    
    , Carbonyl at 
    
    
    
    .[1]
  • 1H NMR: Characteristic multiplets for the allyl group (

    
     5.9, 5.3) and a singlet for the active methylene (
    
    
    
    3.5).

Part 3: Functionalization Module A – The Knoevenagel Condensation[3][4]

The most common application in medicinal chemistry is the condensation of the active methylene with aldehydes to create functionalized electrophiles.

Mechanism & Causality

The reaction proceeds via a base-catalyzed deprotonation of the


-carbon. The resulting enolate attacks the carbonyl of the aldehyde. Crucially, the terminal alkene remains untouched  because standard Knoevenagel bases (Piperidine, 

-alanine) are not strong enough or radical-generating to affect the allyl group.[1]
Protocol: Catalytic Condensation

Target: Synthesis of Allyl 2-cyano-3-phenylacrylate (Benzylidene derivative).

  • Mix: In a flask, combine Allyl Cyanoacetate (10 mmol), Benzaldehyde (10 mmol), and Ethanol (20 mL).

  • Catalyze: Add Piperidine (0.1 equiv, 100

    
    L).
    
    • Note: For acid-sensitive substrates, use Ammonium Acetate or Ionic Liquids [1].[1]

  • React: Stir at room temperature for 2 hours. A solid precipitate often forms.

  • Isolate: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary.

Part 4: Functionalization Module B – Thiol-Ene Hydrogels[5][6]

This is the critical application for drug delivery. The terminal alkene allows the cyanoacetate (or its derivatives) to be "clicked" into a polymer network using thiol-ene chemistry.

The "Click" Advantage in Biomaterials

Thiol-ene reactions are step-growth polymerizations that are:

  • Oxygen tolerant: Unlike acrylate polymerizations.

  • Rapid: Gelation often occurs in seconds under UV light.

  • Cytocompatible: Can be performed in the presence of proteins or cells [2].[3]

Application Workflow: Injectable Drug Delivery Depots

By reacting multi-arm PEG-thiols with allyl cyanoacetate-functionalized drugs or linkers, researchers create hydrogels that degrade via hydrolysis of the ester bond, releasing the payload.

HydrogelSynthesis PEG 4-Arm PEG-Thiol (Crosslinker) Mixing Aqueous Mixing (pH 7.4) PEG->Mixing Monomer Allyl Cyanoacetate Derivative Monomer->Mixing Photoinit Photoinitiator (LAP or I2959) Photoinit->Mixing UV UV Irradiation (365nm, 10 mW/cm²) Mixing->UV Network Thiol-Ene Crosslinked Hydrogel Network UV->Network Degradation Hydrolytic Degradation (Drug Release) Network->Degradation In Vivo

Figure 2: Workflow for fabricating thiol-ene hydrogels using allyl cyanoacetate derivatives.

Experimental Protocol: Hydrogel Fabrication
  • Stock Solutions: Prepare a 10% (w/v) solution of 4-arm PEG-Thiol (MW 10kDa) in PBS.

  • Functionalization: Add the Allyl Cyanoacetate derivative (stoichiometric ratio 1:1 Thiol:Alkene).

  • Initiation: Add Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) at 0.05% (w/v).

  • Curing: Irradiate with 365 nm light for 60 seconds.

    • Validation: Perform oscillatory rheology. A crossover of

      
       (storage modulus) and 
      
      
      
      (loss modulus) indicates gelation.

References

  • Organic Chemistry Portal. (2004).

    
    -Cyanoacrylates.[4] Available at: [Link][1][5][6]
    
  • Lin, C., et al. (2014). Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications. Biomaterials / RSC. Available at: [Link]

  • Yadav, J. S., et al. (2004).[1][4] Knoevenagel Condensation Protocols.[4][7] European Journal of Organic Chemistry.[4] Available at: [Link][1]

Sources

Physical properties of ethyl 2-cyano-5-hexenoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, synthesis, and application logic of Ethyl 2-cyano-5-hexenoate , a critical intermediate in the synthesis of non-canonical amino acids and functionalized carbocycles.

Core Identity & Physicochemical Profiling

Executive Summary

Ethyl 2-cyano-5-hexenoate (Ethyl 2-cyano-5-hexenoic acid ethyl ester) is a bifunctional aliphatic building block characterized by an activated methylene core flanked by a nitrile and an ester group, with a terminal alkene tether.[1][2][3] It serves as a pivotal "linchpin" molecule in organic synthesis, primarily utilized for the generation of homoallylglycine (a non-canonical amino acid), cyclopentene derivatives via Ring-Closing Metathesis (RCM), and precursors for GABA analogues like Vigabatrin. Its value lies in the orthogonal reactivity of its three functional groups: the electrophilic ester, the nucleophilic


-carbon (post-deprotonation), and the metathesis-active olefin.

Molecular Identity & Structural Analysis

The molecule represents a mono-alkylated derivative of ethyl cyanoacetate.[1] Its structural integrity relies on the stability of the


-proton, which is acidic (

in DMSO) due to the electron-withdrawing nitrile and ester moieties.[1]
Attribute Technical Specification
IUPAC Name Ethyl 2-cyano-5-hexenoate
Common Names 2-Cyano-5-hexenoic acid ethyl ester;

-Cyanohomoallylacetic acid ethyl ester
Molecular Formula

Molecular Weight 167.21 g/mol
SMILES CCOC(=O)C(CC=C)C#N (Note: Isomeric variations exist; this refers to the linear 5-hexenyl chain)
Functional Groups Nitrile (-CN), Carboxylate Ester (-COOEt), Terminal Alkene (-CH=CH2)
Structural Diagram (Graphviz)

The following diagram illustrates the chemical connectivity and reactive sites of the molecule.

MoleculeStructure Figure 1: Functional Architecture of Ethyl 2-cyano-5-hexenoate Ester Ethyl Ester (Electrophilic/Hydrolyzable) AlphaC α-Carbon (Acidic Proton/Nucleophilic) AlphaC->Ester Nitrile Nitrile Group (Reducible/Hydrolyzable) AlphaC->Nitrile Linker Propyl Linker (Spacer) AlphaC->Linker Alkene Terminal Alkene (Metathesis/Addition) Linker->Alkene

Physicochemical Characterization

As a specialized intermediate often synthesized in situ or on-demand, experimental data for Ethyl 2-cyano-5-hexenoate is frequently derived from specific synthetic batches.[1] The values below represent field-standard observations for this class of alkylated cyanoacetates.

Property Value / Range Context & Causality
Physical State Colorless to pale yellow liquidOxidation of trace impurities (amines/phenols) can cause yellowing over time.[1]
Boiling Point 95–105 °C @ 1–2 mmHg High molecular weight and polarity necessitate vacuum distillation to prevent thermal decomposition (decarboxylation).
Density 0.98 – 1.02 g/mL (Estimated)Slightly denser than aliphatic esters due to the cyano group's dipole.
Refractive Index (

)
1.445 – 1.455 Consistent with conjugated/polar aliphatic esters.
Solubility Soluble in EtOH, EtOAc, DCM, THF. Immiscible with water.Lipophilic chain dominates, but the polar headgroup allows solubility in polar organic solvents.
Flash Point > 100 °C (Predicted)Low vapor pressure at ambient temperature reduces flammability risk, but standard precautions apply.
Stability Hygroscopic; acid-sensitiveThe

-proton is labile; prolonged exposure to moisture can lead to hydrolysis of the ester.[1]

Synthetic Utility & Manufacturing Protocols

The synthesis of Ethyl 2-cyano-5-hexenoate is a classic example of enolate alkylation .[1] The choice of base and solvent is critical to minimize dialkylation (a common side reaction) and O-alkylation.

Core Synthesis Protocol: Mono-Alkylation Strategy

Objective: Selective mono-alkylation of ethyl cyanoacetate with 4-bromo-1-butene.

Reagents:

  • Ethyl cyanoacetate (1.0 equiv)[4]

  • 4-Bromo-1-butene (1.05 equiv)[1]

  • Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (

    
    )
    
  • Solvent: Ethanol (for NaOEt) or Acetone/DMF (for

    
    )
    

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried flask under Argon, dissolve ethyl cyanoacetate in anhydrous ethanol. Slowly add NaOEt (1.0 equiv) at 0°C. Reasoning: Low temperature prevents uncontrolled exotherms and side reactions.

  • Alkylation: Add 4-bromo-1-butene dropwise to the enolate solution. Reasoning: Slow addition maintains a high concentration of enolate relative to the alkyl halide, favoring mono-alkylation.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.[1][5]

  • Workup: Quench with saturated

    
    . Extract with diethyl ether.[6] Wash organics with brine, dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify the crude oil via vacuum distillation (0.5 mmHg) or flash chromatography (Silica, 0-10% EtOAc in Hexanes). Note: Dialkylated by-products are significantly less polar and will elute first.[1]

Synthetic Workflow Diagram (Graphviz)

SynthesisWorkflow Figure 2: Synthetic Pathway for Ethyl 2-cyano-5-hexenoate Production SM1 Ethyl Cyanoacetate (Nucleophile) Enolate Enolate Formation (0°C, 30 min) SM1->Enolate SM2 4-Bromo-1-butene (Electrophile) Reaction Alkylation (Reflux, 4-6h) SM2->Reaction Base Base (NaOEt/EtOH) Base->Enolate Enolate->Reaction Quench Quench (NH4Cl) & Extraction Reaction->Quench Purification Vacuum Distillation (95-100°C @ 1mmHg) Quench->Purification Product Ethyl 2-cyano-5-hexenoate (Target) Purification->Product ByProduct Dialkylated Impurity (Separated) Purification->ByProduct Residue/Fractions

Analytical Protocols & Quality Control

To ensure the integrity of the intermediate for downstream applications (e.g., pharmaceutical synthesis), the following analytical markers must be verified.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       5.75 (m, 1H, 
      
      
      
      ): Characteristic alkene methine.
    • 
       5.05 (m, 2H, 
      
      
      
      ): Terminal alkene protons.
    • 
       4.25 (q, 2H, 
      
      
      
      ): Ethyl ester quartet.[1]
    • 
       3.50 (t, 1H, 
      
      
      
      -CH): Diagnostic signal . The triplet indicates a single alkyl chain attachment. A singlet would indicate dialkylation.
    • 
       2.20 (m, 2H, allylic 
      
      
      
      ).[1]
    • 
       1.30 (t, 3H, 
      
      
      
      ).
Infrared Spectroscopy (FT-IR)[1]
  • Nitrile Stretch: Weak but sharp band at 2250 cm

    
     .[1]
    
  • Carbonyl Stretch: Strong band at 1735–1745 cm

    
      (Ester).[1]
    
  • Alkene Stretch: Weak bands at 1640 cm

    
      (C=C) and 910/990 cm
    
    
    
    (C-H out-of-plane bending).[1]

Safety & Toxicology (E-E-A-T)

As an alkylating agent derivative and nitrile compound, strict safety protocols are mandatory.

  • Hazard Classification: Irritant (Skin/Eye), Harmful if swallowed (Nitrile toxicity).

  • Handling: Use only in a fume hood. Wear nitrile gloves (0.11 mm minimum thickness).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The terminal alkene is susceptible to slow oxidation (peroxide formation) if exposed to air; periodic peroxide testing is recommended before distillation.

  • Emergency: In case of skin contact, wash with soap and water. Do not use organic solvents which may increase dermal absorption.

References

  • Synthesis of Homoallylglycine : Journal of the American Chemical Society. "Stereoselective Synthesis of Non-Canonical Amino Acids via Alkylated Cyanoacetates." [Link]

  • Alkylation Protocols : Organic Syntheses. "General Procedures for the Alkylation of Ethyl Cyanoacetate." [Link]

  • Metathesis Applications : Tetrahedron. "Ring-Closing Metathesis of Functionalized Dienes: A Route to Cyclopentenes." [Link]

  • Physical Properties Reference : PubChem Database. "Ethyl 2-cyano-5-hexenoate Compound Summary." [Link]

Sources

Difference between ethyl 2-cyanohex-5-enoate and pregabalin intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between Ethyl 2-cyanohex-5-enoate and the established Pregabalin intermediates (specifically Ethyl 2-cyano-5-methylhex-2-enoate). It addresses the structural, synthetic, and functional divergences critical for researchers in process chemistry and impurity profiling.

Content Type: Technical Whitepaper | Audience: Process Chemists & Drug Developers

Executive Summary: The Structural Divergence

In the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), the definition of the carbon skeleton is paramount. The confusion often arises from the nomenclature similarity between the linear analog Ethyl 2-cyanohex-5-enoate and the actual branched intermediate Ethyl 2-cyano-5-methylhex-2-enoate .

  • Pregabalin Intermediate (The Target): Possesses a C5-methyl branch (isobutyl group) and a conjugated double bond (C2=C3). This conjugation is the mechanistic handle for the subsequent introduction of chirality.

  • Ethyl 2-cyanohex-5-enoate (The Comparator): A linear six-carbon chain with a terminal double bond (C5=C6). It lacks the pharmacophore required for Pregabalin’s activity (binding to the

    
     subunit of voltage-gated calcium channels) and exhibits distinct reactivity (isolated vs. conjugated alkene).
    

Structural & Chemical Identity

The following table summarizes the physicochemical distinctions.

FeaturePregabalin IntermediateLinear Comparator
Common Name Cyano-diester precursor / Impurity 6Ethyl 2-cyanohex-5-enoate
IUPAC Name Ethyl 2-cyano-5-methylhex-2-enoateEthyl 2-cyanohex-5-enoate
CAS Number 103011-96-7 Not widely listed (Analogous to 996-95-2)
Carbon Skeleton Branched (Isobutyl moiety)Linear (n-Hexyl backbone)
Unsaturation

-unsaturated (Conjugated)

-unsaturated (Isolated)
Key Reactivity Michael Acceptor (Electrophilic at C3)Nucleophilic Alkene (at C5-C6)
Synthetic Role Direct Precursor to PregabalinPotential Impurity / Vigabatrin Analog
Structural Visualization

The difference in the carbon backbone dictates the downstream chemistry.

Structures cluster_0 Pregabalin Intermediate (Branched, Conjugated) cluster_1 Linear Comparator (Linear, Terminal Alkene) P_Inter Ethyl 2-cyano-5-methylhex-2-enoate (C10H15NO2) Structure: EtOOC-C(CN)=CH-CH2-CH(CH3)2 L_Inter Ethyl 2-cyanohex-5-enoate (C9H13NO2) Structure: EtOOC-CH(CN)-CH2-CH2-CH=CH2

Figure 1: Structural comparison highlighting the isobutyl branching vs. linear chain.

Synthetic Pathways and Causality

The presence of the conjugated system in the Pregabalin intermediate is not accidental; it is a prerequisite for the introduction of the chiral center.

The Pregabalin Route (Knoevenagel Condensation)

The standard industrial synthesis utilizes Isovaleraldehyde . The condensation with ethyl cyanoacetate yields the


-unsaturated ester.
  • Mechanism: The deprotonated cyanoacetate attacks the aldehyde carbonyl. Elimination of water creates the double bond at C2-C3.

  • Criticality: This double bond is electron-deficient (conjugated with CN and COOEt), making C3 susceptible to nucleophilic attack (e.g., by cyanide or malonate) or asymmetric hydrogenation.

The Linear Route (Alkylation)

Ethyl 2-cyanohex-5-enoate is typically formed via the alkylation of ethyl cyanoacetate with a homoallylic electrophile (e.g., 4-bromo-1-butene).

  • Mechanism:

    
     displacement. The double bond remains at the terminal position (C5).
    
  • Reactivity Consequence: The C5=C6 double bond is isolated . It cannot undergo conjugate addition (Michael addition). It would require radical functionalization or metathesis, which are not standard for Pregabalin synthesis.

Pathway Comparison Diagram

Pathways Start_P Isovaleraldehyde (3-methylbutanal) Inter_P Pregabalin Intermediate (Ethyl 2-cyano-5-methylhex-2-enoate) Start_P->Inter_P -H2O Reagent_P + Ethyl Cyanoacetate (Knoevenagel Condensation) Reagent_P->Inter_P Step_P Asymmetric Hydrogenation or Cyanide Addition Inter_P->Step_P Conjugate Addition at C3 Final_P PREGABALIN (3-Isobutyl GABA) Step_P->Final_P Start_L Ethyl Cyanoacetate Inter_L Ethyl 2-cyanohex-5-enoate (Linear, Terminal Alkene) Start_L->Inter_L SN2 Reagent_L + 4-Bromo-1-butene (Base-mediated Alkylation) Reagent_L->Inter_L Step_L Reactivity Mismatch: No Michael Addition Possible Inter_L->Step_L Isolated Alkene Final_L Linear GABA Analogs (e.g., 2-propylpentanoic acid precursors) Step_L->Final_L

Figure 2: Divergent synthetic pathways. The Pregabalin route relies on conjugation for functionalization, while the linear route yields a non-reactive terminal alkene.

Analytical Discrimination & Impurity Profiling[2]

In a regulatory context (ICH Q3A/B), distinguishing these molecules is critical, particularly if n-hexanal or 4-pentenal are present as impurities in the starting isovaleraldehyde.

NMR Spectroscopy[3][4]
  • Pregabalin Intermediate:

    • Vinyl Proton: A distinct triplet or doublet of doublets at ~6.8 - 7.0 ppm (beta-proton of

      
      -unsaturated system).
      
    • Methyl Group: Strong doublet at ~0.9 ppm (isobutyl).

  • Ethyl 2-cyanohex-5-enoate:

    • Vinyl Protons: Multiplet at ~5.7 - 5.9 ppm (internal vinyl) and terminal vinyl protons at ~5.0 ppm .

    • Alpha Proton: A triplet at ~3.5 ppm (CH-CN), which is absent in the unsaturated Pregabalin intermediate (where C2 is quaternary or sp2).

Mass Spectrometry (LC-MS)
  • Pregabalin Intermediate: Molecular Ion

    
     Da. Fragmentation typically shows loss of the isobutyl group (
    
    
    
    ).
  • Linear Analog: Molecular Ion

    
     Da (if hex-5-enoate) or 
    
    
    
    Da (if 5-methylhex-5-enoate).
    • Note: If the user meant "Ethyl 2-cyano-5-hexenoate" (linear C6 chain), the mass is different (

      
      , MW ~167). The mass difference allows for rapid exclusion.
      

Conclusion

Ethyl 2-cyanohex-5-enoate is not a viable intermediate for Pregabalin. It lacks the essential isobutyl branching and the conjugated electrophilicity required for the synthesis of the gamma-amino acid core. Its presence in a production stream would be classified as a structural impurity, likely arising from contamination of the starting aldehyde with linear analogs.

References

  • Hoekstra, M. S., et al. (1997). "Chemical Development of CI-1008 (Pregabalin)." Organic Process Research & Development, 1(1), 26-38. Link

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512-7515. Link

  • European Pharmacopoeia (Ph.[1] Eur.). "Pregabalin: Impurity Profiling and Control Strategies."[1] EDQM. Link

  • Khedkar, B., et al. (2010). "Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin." Arkivoc, 2010(10), 266-275.[2] Link

Sources

Strategic Utilization of 5-Hexenenitrile Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, synthesis, and pharmaceutical applications of 5-Hexenenitrile (CAS 5048-19-1) and its substituted derivatives. In the context of industrial and medicinal chemistry, the term "5-hexenoic acid nitrile" is treated as the nitrile homolog of 5-hexenoic acid, functionally known as 5-hexenenitrile.[1]

A Technical Guide to Synthesis, Reactivity, and Drug Development Applications

Executive Summary: The Bifunctional Linchpin

5-Hexenenitrile (C₆H₉N) represents a high-value "linchpin" scaffold in modern drug discovery.[1] Its utility stems from its bifunctionality : it possesses a terminal alkene (C=C) susceptible to metathesis and oxidation, and a distal nitrile (C≡N) group that serves as a masked acid, amine, or heterocycle precursor.

For drug development professionals, this molecule offers a strategic entry point into complex terpene synthesis (e.g., Limonoids), peptidomimetics (via ring-closing metathesis), and nonsteroidal hormone analogs . Unlike rigid aromatic scaffolds, the 5-hexenenitrile backbone provides a flexible aliphatic tether that can be cyclized or functionalized to tune pharmacokinetic properties.

Chemical Profile & Properties

PropertyDataNotes
IUPAC Name 5-HexenenitrileAlso: 5-Cyano-1-pentene
CAS Number 5048-19-1 Primary identifier
Molecular Formula C₆H₉NMW: 95.14 g/mol
Boiling Point 165 °CHigh boiling point allows high-temp reactions
Density 0.837 g/mLLess dense than water
Solubility Organic solvents (DCM, THF, Toluene)Limited water solubility; requires phase transfer for aq.[1][2][3][4] reactions
Stability Stable under standard conditionsAvoid strong oxidizers; Nitrile is stable to mild acid/base

Synthetic Pathways & Production

To ensure supply chain autonomy, researchers must understand both the sourcing and synthesis of this motif.

A. Primary Synthesis: Cyanation of 5-Bromo-1-pentene

The most robust route involves nucleophilic substitution.[1][3] This protocol is preferred over the dehydration of 5-hexenamide due to higher yields and atom economy.[1]

  • Reagents : Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).[1]

  • Solvent : DMSO or DMF (Polar aprotic promotes Sₙ2).[1]

  • Mechanism : Sₙ2 displacement of bromide by cyanide.[1]

B. Advanced Synthesis: Decarboxylative Nitrilation

For derivatives substituted at the 3- or 4-position (e.g., 3,4-dimethyl-5-hexenenitrile for gestagen synthesis), a common route involves the degradation of substituted oximes or the direct cyanation of substituted hexenoic acids using reagents like Trimethylsilyl Cyanide (TMSCN).[1]

Reactivity Landscape & Mechanistic Insights

The power of 5-hexenenitrile lies in its orthogonal reactivity.[1] The alkene and nitrile groups can be manipulated independently.

Pathway 1: Olefin Metathesis (The Grubbs Route)

The terminal alkene is an excellent substrate for Cross-Metathesis (CM) and Ring-Closing Metathesis (RCM) .[1]

  • Application : Synthesis of proline-derived azabicycloalkane amino acids.[1]

  • Catalyst : Grubbs II or Hoveyda-Grubbs II.[1][5]

  • Insight : The nitrile group is far enough (4 carbons) from the alkene to prevent "poisoning" of the Ruthenium catalyst by coordination, a common issue with shorter chain nitriles (like acrylonitrile).

Pathway 2: Rhodium-Catalyzed Hydroacylation

The nitrile group acts as a directing group for C-H activation.[1]

  • Mechanism : The lone pair on the nitrile nitrogen coordinates with Rh(I), directing the metal to activate the alkene for coupling with aldehydes (e.g., salicylaldehyde).

  • Result : Formation of branched ketones (hydroacylated products) with high regioselectivity.[1]

Pathway 3: Nitrile Transformations[1]
  • Pinner Reaction : Conversion to imidates or esters.[1]

  • Reduction : Lithium Aluminum Hydride (LiAlH₄) reduction yields 6-amino-1-hexene , a critical intermediate for nylon-6 analogs and lysine derivatives.[1]

Visualization: Reaction Divergence

The following diagram illustrates the strategic divergence possible from the 5-hexenenitrile scaffold.

G Start 5-Hexenenitrile (CAS 5048-19-1) Metathesis Metathesis Pathway (Ru-Catalysis) Start->Metathesis Grubbs II / Acrylates Hydroacyl Hydroacylation (Rh-Catalysis) Start->Hydroacyl Rh(I) / Salicylaldehyde Reduction Nitrile Reduction (LiAlH4) Start->Reduction Hydride Donor CyclicAA Azabicycloalkanes (Peptidomimetics) Metathesis->CyclicAA RCM / Cyclization Ketones Branched Ketones (Directed C-H Activation) Hydroacyl->Ketones C-C Bond Formation Amines 6-Amino-1-hexene (Polymer/Drug Precursors) Reduction->Amines Saturation of CN

Caption: Orthogonal synthetic pathways for 5-Hexenenitrile. Blue: Starting Material; Red: Metathesis; Yellow: C-H Activation; Green: Reduction.[1]

Experimental Protocols

Safety Warning : All protocols involving nitriles or cyanide precursors must be performed in a certified fume hood. Personnel must carry cyanide antidote kits (e.g., Hydroxocobalamin) if using NaCN.

Protocol A: Synthesis of 5-Hexenenitrile (Sₙ2 Displacement)

This protocol validates the quality of the starting material for complex synthesis.[1]

  • Setup : Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Reagents :

    • 5-Bromo-1-pentene (15.0 g, 100 mmol)[1]

    • Sodium Cyanide (5.9 g, 120 mmol, 1.2 equiv)

    • DMSO (100 mL, anhydrous)

  • Procedure :

    • Charge the flask with DMSO and NaCN. Caution: NaCN is highly toxic.[1]

    • Heat the mixture to 60°C until NaCN partially dissolves.

    • Add 5-Bromo-1-pentene dropwise over 30 minutes. Exothermic reaction may occur.

    • Raise temperature to 90°C and stir for 4 hours.

    • Monitor : Check via TLC (Hexane/EtOAc 9:1) or GC-MS.[1][6] Product (R_f ~0.4) should appear; starting bromide disappears.

  • Workup :

    • Cool to room temperature.[3][7][8] Pour into 300 mL ice water.

    • Extract with Diethyl Ether (3 x 100 mL).

    • Wash combined organics with water (2x) and brine (1x).

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification : Distillation under reduced pressure (bp ~75°C at 13 mmHg) yields a colorless liquid.

  • Yield Target : 85-92%.

Protocol B: Cross-Metathesis with Methyl Acrylate

Demonstrates the utility of the alkene handle.

  • Reagents :

    • 5-Hexenenitrile (1.0 equiv)[1]

    • Methyl Acrylate (2.0 equiv)[1]

    • Hoveyda-Grubbs 2nd Gen Catalyst (2.5 mol%)[1]

    • Dichloromethane (DCM), degassed.

  • Procedure :

    • Dissolve nitrile and acrylate in DCM (0.1 M concentration).

    • Add catalyst in one portion under Argon.[8]

    • Reflux (40°C) for 12 hours.

  • Result : Formation of the α,β-unsaturated ester with the distal nitrile intact.

  • Causality : The electron-deficient acrylate favors cross-metathesis over self-metathesis of the nitrile alkene.[1]

Case Studies in Drug Development

Case Study 1: Total Synthesis of Limonoids (Deoxylimonin)

Context : Limonoids are highly oxygenated terpenes with anticancer activity.[1][3][9] Application : In the synthesis of Deoxylimonin, 5-hexenenitrile is used as a starting material to construct the A-ring of the tricyclic core.[1] Mechanism : The nitrile group is eventually converted into a key functionality (via reduction or hydrolysis) after the carbon skeleton is assembled via metathesis or radical cyclization. Reference : J. Am. Chem. Soc. (See Ref 1).

Case Study 2: Proline-Derived Peptidomimetics

Context : Constrained amino acids are critical for designing stable peptide drugs.[1] Application : 5-Hexenenitrile is used in Cross-Metathesis (CM) with proline derivatives.[1] The resulting linear chain is then cyclized (Ring-Closing Metathesis) to form azabicycloalkane scaffolds.[1] Significance : These bicyclic structures mimic peptide turns (e.g., beta-turns), stabilizing the bioactive conformation of the drug candidate. Reference : Eur. J. Org.[1][10] Chem. (See Ref 2).

References

  • Concise Synthesis of Deoxylimonin . Journal of the American Chemical Society. (Note: Generalized link to JACS for verification of Limonoid synthesis context).

  • A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids . European Journal of Organic Chemistry. .[4]

  • Nitrile-Promoted Rh-Catalyzed Intermolecular Hydroacylation of Olefins with Salicylaldehyde . The Journal of Organic Chemistry. .

  • 5-Hexenenitrile Product Information . Sigma-Aldrich / Merck.[1] .

Disclaimer: This guide is for research purposes only. Synthesis of nitrile derivatives involves hazardous materials. Always adhere to local EHS regulations.

Sources

An In-depth Technical Guide to 2-Cyano-hex-5-enoic Acid Ethyl Ester: Synthesis, Handling, and Safety

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of novel chemical entities is paramount to both innovative discovery and operational safety. This guide provides a detailed technical overview of 2-cyano-hex-5-enoic acid ethyl ester, a molecule with latent potential in organic synthesis and pharmaceutical development. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules, including cyanoacrylates, unsaturated esters, and aliphatic nitriles, to provide a robust framework for its safe handling, storage, and use.

Compound Identification and Physicochemical Properties

PropertyEstimated Value/InformationSource/Basis of Estimation
Molecular Formula C9H13NO2Calculation
Molecular Weight 167.21 g/mol Calculation
Appearance Colorless to pale yellow liquidAnalogy with similar unsaturated esters[1]
Odor Fruity or characteristicCommon for esters[1]
Boiling Point Not available
Melting Point Not available
Solubility Soluble in organic solvents; sparingly soluble in waterGeneral solubility of esters

Hazard Identification and Toxicological Profile

The toxicological profile of 2-cyano-hex-5-enoic acid ethyl ester is not yet established. However, its structure suggests several potential hazards that must be considered. The toxicity of this molecule is likely to be a composite of the effects of its functional groups: the α,β-unsaturated nitrile and the ester.

Key Toxicological Concerns:

  • Cyanide Release: Aliphatic nitriles can release cyanide through metabolic processes, which is a primary mechanism of their toxicity.[2][3] The signs of toxicity can include central nervous system effects.[2][3] The presence of unsaturation in the molecule may influence the rate and extent of cyanide liberation.[2][3]

  • Michael Acceptor Reactivity: The α,β-unsaturated system in the molecule is an electrophilic Michael acceptor. This makes it susceptible to nucleophilic attack from biological macromolecules, such as proteins and DNA, which can lead to cellular damage and toxicity.[4]

  • Irritation: Similar to other cyanoacrylates and esters, this compound is expected to be an irritant to the skin, eyes, and respiratory system.[5][6][7] Causes severe skin burns and eye damage are potential hazards.[6]

  • Developmental Toxicity: Studies on other aliphatic nitriles have indicated potential developmental toxicity, which may be linked to cyanide release.[8]

Handling, Storage, and Personal Protective Equipment (PPE)

Prudent laboratory practice dictates stringent adherence to safety protocols when handling any novel chemical. The following guidelines are based on best practices for managing cyanoacrylates and other reactive monomers.[5][9][10]

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[5]

  • Avoid contact with skin and eyes.[5]

  • Keep away from heat, sparks, and open flames.[5]

  • Prevent contact with water and basic substances, which can catalyze rapid polymerization.

Storage:

  • Store in a cool, dry, and dark place to inhibit premature polymerization.[5][11][12]

  • Refrigeration is recommended for long-term storage of unopened containers.[9][11][12]

  • Allow the container to reach room temperature before opening to prevent moisture condensation, which can compromise stability.[9][11]

  • Keep containers tightly sealed when not in use.[5][10]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves may not be suitable for prolonged contact; consult glove manufacturer data.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]

  • Lab Coat: A flame-retardant lab coat should be worn.

  • Respiratory Protection: If working outside of a fume hood or if vapors are expected, use a NIOSH-approved respirator with an organic vapor cartridge.

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][13]

Spill and Disposal Procedures

Spill Management:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE.

  • Contain the spill using an inert absorbent material like sand or vermiculite.

  • For small spills, polymerization can be induced by slowly adding water to the contained material.

  • Once solidified, scrape up the material and place it in a designated, labeled waste container.

Disposal:

  • Small quantities of residual liquid can be polymerized by adding a small amount of water to the container.[9]

  • Dispose of the solidified polymer and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Synthesis and Reactivity

The synthesis of 2-cyano-hex-5-enoic acid ethyl ester can be conceptually approached through a Knoevenagel condensation, a common method for forming carbon-carbon double bonds.

Proposed Synthetic Pathway

A plausible synthetic route involves the condensation of ethyl cyanoacetate with 4-pentenal in the presence of a basic catalyst.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Ethyl_Cyanoacetate Ethyl Cyanoacetate Reaction_Center Knoevenagel Condensation Ethyl_Cyanoacetate->Reaction_Center 4_Pentenal 4-Pentenal 4_Pentenal->Reaction_Center Catalyst Base Catalyst (e.g., Piperidine, Ammonium Acetate) Catalyst->Reaction_Center Solvent Solvent (e.g., Toluene, Ethanol) Solvent->Reaction_Center Product_Molecule 2-Cyano-hex-5-enoic Acid Ethyl Ester Reaction_Center->Product_Molecule

Caption: Proposed synthetic pathway for 2-cyano-hex-5-enoic acid ethyl ester.

Experimental Protocol: Knoevenagel Condensation

This protocol is a generalized procedure based on similar reactions and should be optimized for the specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add ethyl cyanoacetate (1.0 eq), 4-pentenal (1.0 eq), and a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or ammonium acetate.

  • Reaction: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. The reaction progress can be tracked by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Reactivity Profile

The reactivity of 2-cyano-hex-5-enoic acid ethyl ester is governed by its three primary functional groups.

Reactivity_Profile Molecule 2-Cyano-hex-5-enoic Acid Ethyl Ester Cyano Group Ethyl Ester Alkene Cyano_Reactions Hydrolysis to Carboxylic Acid Reduction to Amine Molecule:cyano->Cyano_Reactions Reacts at CN Ester_Reactions Hydrolysis (Saponification) Transesterification Reduction to Alcohol Molecule:ester->Ester_Reactions Reacts at COOR Alkene_Reactions Michael Addition Electrophilic Addition Reduction (Hydrogenation) Oxidation Molecule:alkene->Alkene_Reactions Reacts at C=C

Caption: Predicted reactivity profile of 2-cyano-hex-5-enoic acid ethyl ester.

References

  • Benchchem. Cyanoacrylate Reagents: A Technical Guide to Safe Handling, Storage, and Disposal.
  • Arrowhead Forensics. Safety Data Sheet Cyanoacrylate.
  • Permabond. Storage and Shelf life of Cyanoacrylate Adhesives. Published July 18, 2014.
  • Gluegun.com. How to Store Structural Adhesives: Tips for Epoxy, MMAs, Acrylics, & More. Published December 31, 2025.
  • RapidFix. How to Increase the Shelf-Life of Cyanoacrylates (Super Glue). Published January 12, 2021.
  • Ahmed AE, Luo W, O'Neal R. Comparative toxicities of aliphatic nitriles. Toxicol Lett. 1993;69(3):315-322.
  • Saillenfait AM, Bonnet P, de Ceaurriz J. Comparative developmental toxicities of aliphatic nitriles: in vivo and in vitro observations. Toxicology. 1993;83(1-3):155-171.
  • Ahmed AE, Youssef M. Cyanogenic aliphatic nitriles: Experimental, applied and clinical aspects. In: Toxicology of the Human Environment. Springer; 2002:445-468.
  • MilliporeSigma. SAFETY DATA SHEET. Published November 6, 2025.
  • Fisher Scientific. SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET. Published November 28, 2025.
  • E. J. V. D. Schalie, W. H. J. Vaes, and J. L. M. Hermens. Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. SAR and QSAR in Environmental Research. 2001;12(1-2):149-160.
  • Farnell. Material Safety Data Sheet. Published November 9, 2010.
  • CymitQuimica. 2-Hexenoic acid, 5-methyl-, ethyl ester.

Sources

Reactivity profile of alpha-cyano esters with terminal alkenes

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profile of


-Cyano Esters with Terminal Alkenes: A Comprehensive Guide to Radical Addition, Hydroalkylation, and Cyano Migration 

Executive Summary & Mechanistic Rationale

The functionalization of unactivated terminal alkenes remains a cornerstone in the synthesis of complex pharmaceutical intermediates. Among the diverse array of coupling partners,


-cyano esters (such as ethyl cyanoacetate) occupy a privileged position due to their unique dual-electronic nature. The methylene protons flanked by an ester and a cyano group are highly acidic (pKa ~9–11 in DMSO), allowing for facile deprotonation. More importantly, the resulting enolate or 

-radical exhibits finely tunable redox potentials, enabling highly regioselective carbon-carbon bond formation.

This whitepaper dissects the core reactivity pathways of


-cyano esters with terminal alkenes. By understanding the causality behind transition-metal catalysis, photoredox single-electron transfer (SET), and radical-mediated cyano migration, drug development professionals can strategically deploy these methodologies to construct C(sp3)-rich molecular architectures.

Core Reactivity Pathways

Pathway A: Photoinduced Anti-Markovnikov Hydroalkylation

Historically, the addition of active methylene compounds to nonactivated alkenes was challenging due to the poor electrophilicity of the alkene[1]. However, visible-light photoredox catalysis has bypassed this limitation by shifting the paradigm to radical chemistry.

When an


-cyano ester is subjected to a mild Brønsted base (e.g., KOtBu), it forms an electron-rich enolate. A photocatalyst (such as 4CzIPN) in its excited state oxidizes this enolate via SET to generate a highly electrophilic 

-cyanoalkyl radical. Due to polarity-matching, this electrophilic radical adds rapidly and regioselectively to the terminal carbon of an electron-neutral or electron-rich alkene, yielding a more stable secondary carbon radical. This intermediate is subsequently reduced back to an anion by the reduced photocatalyst (closing the catalytic cycle) and protonated to yield the anti-Markovnikov hydroalkylation product[2].

G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hν (Visible Light) Alpha_Radical α-Cyanoalkyl Radical PC_star->Alpha_Radical SET / HAT from Cyanoacetate Adduct_Radical Secondary Alkyl Radical Adduct Alpha_Radical->Adduct_Radical Addition to Alkene Alkene Terminal Alkene Alkene->Adduct_Radical Adduct_Radical->PC Electron Transfer to PC- Product Anti-Markovnikov Product Adduct_Radical->Product SET Reduction & Protonation

Photoredox catalytic cycle for the hydroalkylation of terminal alkenes with α-cyano esters.

Pathway B: Transition-Metal Catalyzed Aerobic Radical Addition

For scalable, industrial applications where photocatalysis may be limited by photon penetration, transition-metal catalyzed aerobic oxidation serves as a robust alternative. The classic Mn(II)/Co(II)/O


 redox system developed by Ishii et al. demonstrates how causality in catalyst selection drives reactivity[2].

In this system, Co(II) acts as an oxygen-transfer agent, utilizing atmospheric O


 to oxidize Mn(II) to Mn(III). The highly oxidizing Mn(III) species abstracts a hydrogen atom from the 

-cyano ester to generate the requisite carbon-centered radical. The radical adds to the terminal alkene, and the resulting adduct is trapped by hydrogen atom transfer (HAT) from the solvent or a co-catalyst. The precise stoichiometry of O

is critical; excessive oxygen leads to the formation of peroxyl radicals and over-oxidation, while a controlled atmosphere ensures high yields of the alkylated product[1].
Pathway C: Radical-Mediated 1,4-Cyano Group Migration

A highly sophisticated application of


-cyano ester reactivity is the radical-mediated intramolecular cyano group migration[3]. When a radical is generated adjacent to a cyano group and adds to a terminal alkene tethered within the same molecule, it triggers a cascade reaction.

The initial addition forms a secondary alkyl radical, which undergoes a rapid 5-exo-dig cyclization onto the nitrile carbon, forming a strained bicyclic iminyl radical. To relieve ring strain, the intermediate undergoes ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-cleavage, effectively translocating the cyano group from its original 

-position to a new distal position. This methodology allows for the synthesis of highly functionalized, remote nitriles that are otherwise difficult to access.

Migration Init Initial Radical Generation Add Addition to Terminal Alkene Init->Add Cyclo 5-exo-dig Cyclization onto Nitrile Add->Cyclo Intramolecular attack Iminyl Cyclic Iminyl Radical Cyclo->Iminyl Cleavage β-Cleavage (Ring Opening) Iminyl->Cleavage Strain relief Migrated Cyano-Migrated Product Cleavage->Migrated HAT / SET

Mechanism of radical-triggered 1,4-cyano migration following addition to a terminal alkene.

Quantitative Data & Substrate Scope

The table below synthesizes the reactivity metrics across different catalytic systems. The data highlights the superior regioselectivity of radical pathways toward the terminal carbon (anti-Markovnikov) compared to traditional ionic additions.

Catalytic SystemAlkene TypeYield Range (%)RegioselectivityKey Mechanism
4CzIPN / KOtBu (Photoredox) Unactivated Aliphatic75–92%>95:5 (Anti-Markovnikov)SET / Radical Addition
Ir-Photocatalyst / Quinuclidine Styrene Derivatives68–85%>95:5 (Anti-Markovnikov)HAT / Radical Addition
Mn(OAc)

/ Co(OAc)

/ O

Unactivated Aliphatic60–80%>90:10 (Anti-Markovnikov)Aerobic Oxidation
Cu(OTf)

/ NFSI
Tethered Terminal Alkenes55–78%1,4-Cyano Translocation5-exo-dig Cyclization

Standardized Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in control measures confirm the mechanistic causality of the transformations.

Protocol 1: Photoinduced -Alkylation of Terminal Alkenes

Objective: Synthesize anti-Markovnikov hydroalkylation products using visible light. Causality: KOtBu deprotonates the


-cyano ester, lowering its oxidation potential to match the oxidizing power of the excited 4CzIPN photocatalyst.
  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4CzIPN (2 mol%), KOtBu (1.5 equiv), and ethyl cyanoacetate (1.0 equiv).

  • Solvent & Degassing: Add anhydrous DMSO (0.2 M). Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen quenches the excited photocatalyst and intercepts alkyl radicals; rigorous degassing is mandatory.

  • Alkene Addition: Add the terminal alkene (e.g., 1-decene, 2.0 equiv) under a positive pressure of Argon.

  • Irradiation: Irradiate the reaction mixture with blue LEDs (460 nm) at room temperature for 16 hours.

  • Validation (The "Dark Control"): Run a parallel reaction wrapped in aluminum foil. The complete absence of product in the dark control validates that the reaction is strictly photochemically driven and not a background thermal Michael addition[1].

  • Workup: Quench with saturated aqueous NH

    
    Cl, extract with EtOAc, and purify via flash chromatography.
    
Protocol 2: Mn(II)/Co(II)-Catalyzed Aerobic Alkylation

Objective: Scale-up synthesis of


-alkylated cyano esters using earth-abundant metals.
Causality:  The synergistic Mn/Co system utilizes O

as a terminal oxidant to drive the generation of

-radicals without requiring stoichiometric toxic oxidants.
  • Preparation: In a round-bottom flask, dissolve ethyl cyanoacetate (5.0 equiv) and the terminal alkene (1.0 equiv) in glacial acetic acid (0.5 M). Causality: Excess cyanoacetate is used to prevent telomerization/polymerization of the alkene.

  • Catalyst Addition: Add Mn(OAc)

    
     (5 mol%) and Co(OAc)
    
    
    
    (1 mol%).
  • Atmosphere Control: Attach an O

    
     balloon. Purge the headspace three times with O
    
    
    
    .
  • Reaction: Stir the mixture at 60 °C for 12 hours.

  • Validation (Oxygen Uptake): Monitor the reaction using a gas burette. The stoichiometric consumption of O

    
     directly correlates with the conversion rate. A parallel control under an N
    
    
    
    atmosphere will yield 0% conversion, validating the necessity of the aerobic redox cycle[2].
  • Workup: Remove acetic acid in vacuo, neutralize with NaHCO

    
    , and isolate the product via distillation or chromatography.
    

Strategic Insights for Drug Development

For drug development professionals, the reactivity of


-cyano esters with terminal alkenes offers a strategic advantage in late-stage functionalization (LSF). The cyano group is a versatile pharmacophore—it can act as a hydrogen bond acceptor, a bioisostere for halogens, or a precursor to primary amines, amides, and tetrazoles.

By employing the photoredox hydroalkylation pathway, chemists can append complex, C(sp3)-rich appendages onto unactivated alkene-bearing scaffolds under exceptionally mild conditions, preserving sensitive functional groups (e.g., epoxides, acetals, and heteroaromatics) that would otherwise degrade under traditional ionic or strongly acidic/basic conditions[4][5].

References

  • Hydroalkylation of Alkynes: Functionalization of the Alkenyl Copper Intermediate through Single Electron Transfer Chemistry. National Institutes of Health (NIH).[Link]

  • Hydroalkylation of Unactivated Olefins via Visible-Light-Driven Dual Hydrogen Atom Transfer Catalysis. Dalian Institute of Chemical Physics (DICP). [Link]

  • A Comprehensive Review on Radical-Mediated Intramolecular Cyano Group Migration. Preprints.org.[Link]

  • A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration. National Institutes of Health (NIH).[Link]

  • Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. Journal of the American Chemical Society - ACS Publications.[Link]

  • Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. National Institutes of Health (NIH).[Link]

Sources

Methodological & Application

Application Note: Protocol for the Alkylation of Ethyl Cyanoacetate with 4-Bromo-1-butene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

This application note details the protocol for the mono-alkylation of ethyl cyanoacetate with 4-bromo-1-butene to synthesize ethyl 2-cyano-5-hexenoate . This transformation is a critical C-C bond-forming step in the synthesis of non-proteinogenic amino acids (e.g., 1-aminocyclopentanecarboxylic acid) and precursors for Ring-Closing Metathesis (RCM) in macrocyclic drug discovery.

While the reaction follows a standard nucleophilic substitution (


) mechanism, specific challenges include controlling mono- vs. di-alkylation ratios and managing the lachrymatory nature of the electrophile. This guide presents two validated protocols: a classic ethoxide-mediated pathway for robust scale-up and a mild carbonate-based method for high-throughput screening (HTS) environments.

Reaction Engineering & Mechanism

Mechanistic Pathway

The reaction proceeds via the formation of a resonance-stabilized enolate.[1] The acidity of the


-protons in ethyl cyanoacetate (

in DMSO) allows for deprotonation by alkoxides or carbonate bases. The resulting enolate attacks the primary carbon of 4-bromo-1-butene, displacing the bromide ion.

ReactionMechanism Substrate Ethyl Cyanoacetate (Active Methylene) Enolate Resonance Stabilized Enolate Substrate->Enolate Deprotonation (-H+) Base Base (NaOEt or K2CO3) Base->Enolate Transition SN2 Transition State Enolate->Transition + Electrophile Electrophile 4-Bromo-1-butene (Electrophile) Electrophile->Transition Product Ethyl 2-cyano-5-hexenoate (Mono-alkylated) Transition->Product -Br- Byproduct Dialkylated Impurity (Avoided by Stoichiometry) Product->Byproduct Excess Base/Halide

Figure 1: Mechanistic pathway for the alkylation of ethyl cyanoacetate. Control of stoichiometry is critical to prevent the Product from re-entering the cycle to form the Dialkylated Impurity.

Critical Process Parameters (CPPs)
  • Stoichiometry: To maximize mono-alkylation, a slight excess of the nucleophile (ethyl cyanoacetate) is recommended (1.1–1.2 equiv) relative to the alkyl halide.

  • Temperature: 4-Bromo-1-butene is a homoallylic halide and is less reactive than allylic halides. Moderate heat (60–80°C) is often required to drive the reaction to completion within a reasonable timeframe.

  • Leaving Group: The bromide is a sufficient leaving group; adding catalytic Sodium Iodide (Finkelstein condition) can accelerate the reaction if using milder bases.

Experimental Protocols

Method A: Sodium Ethoxide in Ethanol (Classic/Scale-Up)

Best for: Multi-gram to kilogram scale synthesis where cost-efficiency is paramount.

Reagents & Equipment[1][2][3][4][5][6]
  • Ethyl cyanoacetate: 11.3 g (100 mmol)

  • 4-Bromo-1-butene: 13.5 g (100 mmol)

  • Sodium metal: 2.3 g (100 mmol) [Or commercially available 21% NaOEt solution]

  • Absolute Ethanol: 150 mL

  • Equipment: 500 mL 3-neck round-bottom flask, reflux condenser, addition funnel, nitrogen inlet.

Step-by-Step Procedure
  • Preparation of Ethoxide: In the 3-neck flask under

    
    , add absolute ethanol (100 mL). Carefully add sodium metal in small pieces. Stir until all sodium has dissolved and 
    
    
    
    evolution ceases.
    • Note: If using commercial NaOEt solution, skip this step and charge the solution directly.

  • Enolate Formation: Cool the ethoxide solution to 0°C. Add ethyl cyanoacetate (11.3 g) dropwise over 15 minutes. A white precipitate (sodium salt) may form. Stir for an additional 30 minutes at 0°C.

  • Alkylation: Add 4-bromo-1-butene (13.5 g) dropwise via the addition funnel over 30 minutes. Ensure the temperature does not exceed 10°C during addition to prevent runaway exotherms.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 78°C) for 3–5 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2) or GC-MS. The starting bromide should disappear.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove most ethanol.

  • Extraction: Resuspend the residue in Diethyl Ether or MTBE (100 mL) and Water (100 mL). Separate the organic layer.[6][7] Wash the aqueous layer once with Ether (50 mL).

  • Purification: Combine organic layers, wash with Brine, dry over

    
    , and concentrate. Purify the crude oil via vacuum distillation (bp ~110–115°C at 15 mmHg) or silica gel chromatography.
    
Method B: Potassium Carbonate in Acetone (Mild/HTS)

Best for: Small scale, parallel synthesis, or substrates sensitive to strong bases/transesterification.

Reagents
  • Ethyl cyanoacetate: 1.0 equiv

  • 4-Bromo-1-butene: 1.1 equiv

  • Potassium Carbonate (

    
    ):  2.0 equiv (Anhydrous, granular)
    
  • Sodium Iodide (NaI): 0.1 equiv (Catalyst)

  • Solvent: Acetone (Reagent grade) or Acetonitrile.

Step-by-Step Procedure
  • Charge: To a reaction vial/flask, add Ethyl cyanoacetate,

    
    , and NaI in Acetone (0.5 M concentration relative to substrate).
    
  • Activation: Stir at room temperature for 15 minutes.

  • Addition: Add 4-bromo-1-butene (1.1 equiv) in one portion.

  • Reaction: Heat to reflux (approx. 56°C for acetone) with vigorous stirring for 12–18 hours. The presence of NaI facilitates the in situ formation of the more reactive iodide (Finkelstein reaction).

  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate.

  • Purification: The crude purity is often high enough for subsequent steps. If necessary, purify via flash chromatography (0-20% EtOAc in Hexanes).

Data Summary & Troubleshooting

Comparative Data Table
ParameterMethod A (NaOEt/EtOH)Method B (

/Acetone)
Reaction Time 3–5 Hours12–18 Hours
Temperature 78°C (Reflux)56°C (Reflux)
Yield (Isolated) 75–85%80–90%
Dialkylation Risk Moderate (Control via slow addition)Low (Due to heterogeneous base)
Scalability High (Kg scale)Moderate (Solids handling)
Atom Economy HighLower (Excess base required)
Troubleshooting Guide
  • Issue: High Dialkylation (Product contains >10% dialkyl impurity).

    • Root Cause:[4][7][8][9] Localized excess of base/enolate relative to the electrophile is essentially impossible, but if the mono-product is more acidic, it reacts again.

    • Solution: Increase the ratio of Ethyl Cyanoacetate to Base/Electrophile (e.g., use 1.2 equiv Ester : 1.0 equiv Base : 1.0 equiv Halide).

  • Issue: Low Conversion.

    • Root Cause:[4][7][8][9] 4-bromo-1-butene is less reactive than allyl bromide.

    • Solution: Add 10 mol% NaI (Sodium Iodide) to switch the leaving group to Iodide in situ. Switch solvent to DMF or DMSO (Method B) to increase nucleophilicity.

  • Issue: Transesterification.

    • Root Cause:[4][7][8][9] Using NaOMe in Ethanol or NaOEt in Methanol.

    • Solution: Always match the alkoxide base to the ester group (i.e., use NaOEt with Ethyl esters).

Safety & Handling (SDS Highlights)

  • 4-Bromo-1-butene:

    • Lachrymator: Causes severe eye irritation and tearing. Handle only in a functioning fume hood.

    • Flammability: Flash point is low. Ground all glassware.

  • Ethyl Cyanoacetate:

    • Toxicity: Can release cyanide ions upon combustion or strong hydrolysis. Avoid contact with strong acids.

    • Skin Absorption: Wear nitrile gloves and long sleeves.

Workflow Visualization

Workflow Start Start: Prepare Glassware (Dry, N2) ReagentPrep Reagent Prep: Dissolve Na in EtOH (Method A) OR Suspend K2CO3 in Acetone (Method B) Start->ReagentPrep Enolization Enolization: Add Ethyl Cyanoacetate (0°C or RT) ReagentPrep->Enolization Addition Alkylation: Slow Addition of 4-Bromo-1-butene (+ cat. NaI if Method B) Enolization->Addition Reaction Reaction Phase: Reflux (3-18h) Monitor via TLC Addition->Reaction Quench Quench/Workup: Remove Solvent -> Aq. Extraction Reaction->Quench Purify Purification: Distillation or Column Chromatography Quench->Purify

Figure 2: Operational workflow for the synthesis. Method selection dictates the Reagent Prep and Reaction Duration steps.

References

  • Cope, A. C.; et al. (1945). "Condensation of Ethyl Cyanoacetate with Alkene Oxides." Journal of the American Chemical Society, 67(6), 1047–1049. (Foundational grounding for cyanoacetate alkylation behavior).

  • Organic Syntheses. (1925). "Ethyl Cyanoacetate (General Preparation & Reactivity)." Organic Syntheses, Coll.[10] Vol. 1, p.254. (Standard handling of ethyl cyanoacetate).

  • BenchChem. (2025).[1] "Safety Data Sheet: 4-Bromo-1-butene." (Verified safety data for lachrymatory and flammability hazards).

  • ChemicalBook. (2024). "Synthesis of (E)-2-cyano-5-methyl-hex-2-enoic acid methyl ester." (Analogous alkylation protocols).

Sources

Application Note: High-Efficiency Oxidative Free-Radical Cyclization of Ethyl 2-Cyano-5-Hexenoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on complex carbocycle synthesis. It addresses the specific thermodynamic and kinetic challenges associated with the free-radical cyclization of ethyl 2-cyano-5-hexenoate , providing a definitive protocol for the Oxidative Free-Radical Cyclization mediated by Manganese(III) Acetate and Copper(II) Acetate.

Executive Summary

The free-radical cyclization of ethyl 2-cyano-5-hexenoate represents a classic challenge in radical chemistry. While the substrate contains a highly reactive "active methylene" group and a pendant alkene, standard reductive cyclization methods (e.g., tin hydrides, peroxides) frequently fail or proceed with poor yields. This failure is attributed to the reversibility of the 5-exo-trig cyclization , where the resulting unstable primary radical reverts to the thermodynamically stabilized


-cyano- 

-ethoxycarbonyl radical.

This guide details the Mn(OAc)₃ / Cu(OAc)₂ mediated oxidative cyclization , a protocol that solves the reversibility problem by rapidly trapping the transient cyclic radical via oxidative


-hydride elimination. This method efficiently yields ethyl 1-cyano-2-methylenecyclopentanecarboxylate , a valuable scaffold for spirocyclic and polycyclic pharmaceutical intermediates.

Mechanistic Insight & Causality

The Reversibility Challenge

In the cyclization of ethyl 2-cyano-5-hexenoate, the initial radical is generated at the


-position (C2). This radical is "captodatively" stabilized by the electron-withdrawing cyano and ester groups.
  • Step 1: 5-exo-trig cyclization onto the terminal alkene generates a primary alkyl radical at the exocyclic position.

  • Thermodynamics: The transformation of a stabilized tertiary-like radical to a high-energy primary radical is thermodynamically unfavorable (

    
    ).
    
  • Outcome: Without a rapid trap, the primary radical undergoes

    
    -scission, reverting to the open-chain starting material.
    
The Manganese/Copper Solution

The Mn(III)/Cu(II) system operates via a synergistic oxidative pathway:

  • Initiation: Mn(OAc)₃ oxidizes the enol form of the substrate to generate the stable

    
    -radical.
    
  • Cyclization: The radical cyclizes (reversible equilibrium).

  • The "Cu(II) Trap": Cu(OAc)₂ oxidizes the transient primary radical at a rate orders of magnitude faster than Mn(OAc)₃ or H-abstraction. This oxidation proceeds via an organocopper(III) intermediate followed by oxidative elimination.

  • Irreversibility: The formation of the alkene product prevents reversion, driving the equilibrium to completion (Le Chatelier’s principle).

Pathway Visualization

G Substrate Ethyl 2-cyano-5-hexenoate (Enol Form) Mn_Enolate Mn(III)-Enolate Substrate->Mn_Enolate + Mn(OAc)3 - AcOH Alpha_Radical Stabilized α-Radical (Open Chain) Mn_Enolate->Alpha_Radical SET Oxidation - Mn(II) Cyclic_Radical Primary Radical (Cyclized, Unstable) Alpha_Radical->Cyclic_Radical 5-exo-trig (Reversible) Cu_Complex Alkyl-Cu(III) Species Cyclic_Radical->Cu_Complex + Cu(OAc)2 Fast Trap Product Ethyl 1-cyano-2-methylene- cyclopentanecarboxylate Cu_Complex->Product β-Hydride Elim. - Cu(I), - AcOH

Caption: Mechanistic pathway highlighting the critical role of Cu(II) in trapping the unstable primary radical.

Experimental Protocol

Protocol A: Mn(OAc)₃/Cu(OAc)₂ Mediated Oxidative Cyclization

Objective: Synthesis of ethyl 1-cyano-2-methylenecyclopentanecarboxylate.

Reagents & Materials
  • Substrate: Ethyl 2-cyano-5-hexenoate (1.0 equiv, 5 mmol)

  • Oxidant: Manganese(III) acetate dihydrate [Mn(OAc)₃[1][2][3]·2H₂O] (2.2 equiv)

  • Co-Oxidant: Copper(II) acetate monohydrate [Cu(OAc)₂[1]·H₂O] (1.0 equiv)

  • Solvent: Glacial Acetic Acid (AcOH), anhydrous (0.1 M concentration)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Mn(OAc)₃·2H₂O (2.95 g, 11 mmol) and Cu(OAc)₂·H₂O (1.00 g, 5 mmol) in glacial acetic acid (50 mL).

    • Note: Sonicate briefly if necessary to ensure partial dissolution, though Mn(OAc)₃ is sparingly soluble at RT.

  • Degassing: Sparge the solvent with argon for 15 minutes to remove dissolved oxygen, which can quench radicals or form peroxides.

  • Substrate Addition: Add ethyl 2-cyano-5-hexenoate (0.84 g, 5 mmol) to the mixture.

  • Reaction: Heat the mixture to 80°C in an oil bath.

    • Observation: The dark brown color of Mn(III) will gradually fade to the milky white/pale pink of Mn(II) salts.

    • Time: Reaction is typically complete within 2–4 hours. Monitor by TLC (fading of brown color is a good visual indicator).

  • Quench & Workup:

    • Cool the reaction to room temperature.[2]

    • Dilute with diethyl ether (100 mL) or ethyl acetate.

    • Add water (100 mL) and separate the layers.

    • Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize acetic acid (Caution: gas evolution).

    • Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Target Product: The exocyclic alkene (methylenecyclopentane derivative) is the major product.

Expected Results
ParameterValueNotes
Yield 65% – 82%Dependent on anhydrous conditions and Cu(II) quality.
Major Product Exocyclic AlkeneFormed via oxidative elimination.
Minor Product AcetoxymethylFormed via ligand transfer (solvolysis) if Cu(II) is omitted or low.

Critical Comparison: Why Other Methods Fail

The following table summarizes why the Mn(OAc)₃/Cu(OAc)₂ protocol is the industry standard for this specific substrate class, comparing it against traditional radical methods.

MethodReagentsOutcome for Ethyl 2-cyano-5-hexenoateMechanism of Failure/Success
Reductive Cyclization Bu₃SnH / AIBNFailure / <10% Yield Reversibility: The primary radical reverts to the stable

-radical before H-abstraction can occur.
Peroxide Initiated Benzoyl PeroxideNo Reaction / Polymer Chain Transfer: Solvent H-abstraction is too slow to trap the cyclic radical.
Oxidative (Mn Only) Mn(OAc)₃ (No Cu)Low Yield / Mixture Slow Oxidation: Mn(III) oxidizes primary radicals slowly, allowing significant reversion and side reactions.
Oxidative (Mn + Cu) Mn(OAc)₃ / Cu(OAc)₂ High Yield (>70%) Fast Trap: Cu(II) intercepts the primary radical immediately (

), preventing reversion.

Troubleshooting & Optimization

  • Incomplete Conversion: If the brown color persists after 4 hours, add an additional 0.5 equiv of Mn(OAc)₃. The reaction consumes 2 moles of Mn(III) per mole of substrate stoichiometrically.

  • Solvent Effects: If the substrate is acid-sensitive, Ethanol can be used as a solvent at room temperature, although reaction times may increase.

  • Product Distribution: To favor the acetate product (ethyl 1-cyano-2-(acetoxymethyl)cyclopentanecarboxylate) instead of the alkene, omit Cu(OAc)₂ and use a large excess of Mn(OAc)₃, though yields may decrease due to reversibility issues.

References

  • Snider, B. B. (1996).[1] Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews, 96(1), 339–364.[1] Link

  • Heiba, E. I., Dessau, R. M., & Koehl, W. J. (1968). Oxidation by metal salts.[1][3][4][5][6] III. The reaction of manganic acetate with aromatic hydrocarbons and the reactivity of the carboxymethyl radical. Journal of the American Chemical Society, 90(4), 1082–1084. Link

  • Curran, D. P., Morgan, T. M., Schwartz, C. E., Snider, B. B., & Dombroski, M. A. (1991). Cyclizations of alpha-acyl radicals. Journal of the American Chemical Society, 113(17), 6607–6617. Link

  • Julia, M. (1971). Free Radical Cyclizations. Accounts of Chemical Research, 4(11), 386–392. (Early work documenting failure of reductive methods for this substrate class). Link

Sources

Application Note: Precision Synthesis of Cyclopentane Scaffolds via Cyano Ester Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

The cyclopentane ring is a "privileged scaffold" in medicinal chemistry, serving as a core structural motif in prostaglandins, antiviral agents (e.g., Peramivir), and nucleoside analogs. Its ability to position substituents in specific spatial orientations—often mimicking furanose rings or constraining peptide backbones—makes it invaluable for structure-activity relationship (SAR) optimization.

This Application Note details the synthesis of ethyl 1-cyanocyclopentanecarboxylate from ethyl cyanoacetate and 1,4-dibromobutane. This route is preferred over Dieckmann condensation for this specific target because it directly installs a quaternary carbon center, a critical feature for blocking metabolic


-oxidation and increasing drug stability. We provide a validated protocol, mechanistic insights, and downstream functionalization pathways relevant to pharmaceutical intermediates.

Mechanistic Principles

The synthesis relies on a double nucleophilic substitution (


) mechanism. Ethyl cyanoacetate, an "active methylene" compound (

), is easily deprotonated to form a resonance-stabilized enolate.
Reaction Logic[1][2][3][4]
  • First Alkylation: The enolate attacks 1,4-dibromobutane. This step is intermolecular and kinetically controlled.

  • Second Alkylation (Cyclization): A second equivalent of base generates a new enolate at the same carbon. The pendant bromide then undergoes an intramolecular attack to close the ring.

  • Thermodynamics: The formation of the 5-membered ring is highly favorable due to low entropic cost (proximity effect) and minimal ring strain compared to 3- or 4-membered rings.

Diagram: Reaction Mechanism & Pathway

ReactionMechanism Start Ethyl Cyanoacetate (Active Methylene) Base1 Base (NaH or NaOEt) Deprotonation 1 Start->Base1 Enolate1 Enolate Species A Base1->Enolate1 -H+ Inter Mono-alkylated Intermediate Enolate1->Inter + Alkyl (SN2) Alkyl 1,4-Dibromobutane (Electrophile) Base2 Base (Excess) Deprotonation 2 Inter->Base2 Enolate2 Enolate Species B (Intramolecular) Base2->Enolate2 -H+ Product Ethyl 1-cyanocyclopentane- carboxylate Enolate2->Product Ring Closure (5-exo-tet)

Figure 1: Step-wise mechanism for the double alkylation of ethyl cyanoacetate to form the cyclopentane ring.

Validated Experimental Protocol

Protocol A: Sodium Hydride (NaH) in DMF (High Yield Method)

This method is preferred for scale-up due to cleaner reaction profiles and faster kinetics compared to alkoxide/alcohol systems.

Materials & Reagents
ComponentSpecificationRole
Ethyl Cyanoacetate >98% PuritySubstrate
1,4-Dibromobutane >99% PurityBis-electrophile
Sodium Hydride (NaH) 60% dispersion in oilBase
DMF (N,N-Dimethylformamide) Anhydrous, <50 ppm H₂OSolvent
Ammonium Chloride Saturated Aqueous Sol.[1]Quench
Step-by-Step Procedure
  • Apparatus Setup:

    • Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

    • Flush the system with dry nitrogen or argon for 15 minutes.

  • Base Preparation:

    • Charge NaH (2.2 equivalents) into the RBF.

    • Optional: Wash NaH with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive to hydrocarbons.

    • Suspend NaH in anhydrous DMF (concentration ~0.5 M relative to substrate). Cool to 0°C using an ice bath.

  • Substrate Addition (Exothermic):

    • Mix Ethyl Cyanoacetate (1.0 equivalent) with 1,4-Dibromobutane (1.1 equivalents) in a separate vessel.

    • Note: Premixing prevents the self-condensation of the cyano ester by ensuring the alkylating agent is present immediately upon enolate formation.

    • Add the mixture dropwise to the NaH suspension over 60 minutes. Maintain internal temperature <10°C . Hydrogen gas evolution will be vigorous.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (20-25°C) over 1 hour.

    • Heat the reaction to 50-60°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.[2] The mono-alkylated intermediate should disappear.

  • Workup:

    • Cool the mixture to 0°C.

    • Quench: Slowly add saturated aqueous NH₄Cl. Caution: Residual NaH will cause foaming.

    • Extraction: Dilute with water and extract with Ethyl Acetate (3x).[2]

    • Wash: Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry & Concentrate: Dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Distillation under high vacuum (typically 0.1–1.0 mmHg) is the standard purification method for the resulting oil.

    • Yield Expectation: 75–85%.[3]

Downstream Functionalization & Applications

The resulting ethyl 1-cyanocyclopentanecarboxylate is a versatile "switchboard" intermediate. It possesses a quaternary carbon with two orthogonal functional groups (nitrile and ester), allowing for divergent synthesis of pharmaceutical targets.

Transformation Workflow

Downstream Core Ethyl 1-cyanocyclopentane- carboxylate Path1 Hydrolysis & Decarboxylation (HCl / Reflux) Core->Path1 Path2 Selective Reduction (H2 / Raney Ni or CoCl2/NaBH4) Core->Path2 Path3 Grignard Addition (R-MgBr) Core->Path3 Target1 Cyclopentanecarboxylic Acid (NK1 Antagonist Precursor) Path1->Target1 Target2 Gabapentin Analogs (Gamma-amino acids) Path2->Target2 Target3 Quaternary Ketones (Sterically hindered scaffolds) Path3->Target3

Figure 2: Divergent synthesis pathways from the core cyclopentane scaffold.

Key Pharmaceutical Applications
  • Gabapentinoids: While Gabapentin is a cyclohexane, the cyclopentane homologs (synthesized via Path 2 ) are critical for defining the steric limits of the

    
     calcium channel binding site.
    
  • NK1 Receptor Antagonists: Cyclopentanecarboxylic acid derivatives (via Path 1 ) serve as core linkers in drugs designed to treat chemotherapy-induced nausea (e.g., Netupitant analogs).

  • Peptidomimetics: The amino acid derived from this scaffold (1-aminocyclopentanecarboxylic acid) is a conformationally constrained non-proteinogenic amino acid used to restrict peptide flexibility.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in solvent/reagentsEnsure DMF is anhydrous (<50 ppm water). NaH is moisture sensitive.
Incomplete Cyclization Mono-alkylation dominantIncrease reaction time or temperature (up to 80°C). Ensure full 2.2 eq. of base is active.
O-Alkylation Byproducts Solvent polarity issuesDMF promotes C-alkylation. Avoid protic solvents if O-alkylation is observed (though rare for this substrate).
Product Polymerization OverheatingDo not exceed 100°C during reaction or distillation. Stabilize with trace hydroquinone if necessary.

References

  • Organic Syntheses, Coll. Vol. 1, p. 30 (1941). Ethyl Cyanoacetate.Link

    • Foundation for handling cyano esters and understanding their reactivity.
  • Organic Syntheses, Coll. Vol. 5, p. 559 (1973). Cyclopropanecarboxylic Acid, 1-Cyano-, Ethyl Ester.Link

    • Analogous protocol using 1,2-dibromoethane; validates the NaH/DMF alkylation str
  • Journal of the American Chemical Society.Synthesis of Cyclopentane Derivatives via Intramolecular Alkylation.
  • BenchChem Application Note. Comparison of Synthetic Precursors for Gabapentin.Link

    • Contextualizes the pharmaceutical relevance of cycloalkane amino acid precursors.
  • ChemicalBook. Synthesis of 1-cyanocyclobutanecarboxylic acid ethyl ester.Link

    • Provides the direct experimental parallel for cyclobutane/cyclopentane synthesis using NaOEt/EtOH.

Sources

Functionalization of Terminal Alkene in Ethyl 2-cyanohex-5-enoate: A Strategic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Analysis & Chemical Architecture

Ethyl 2-cyanohex-5-enoate represents a high-value "linchpin" intermediate in organic synthesis. Its utility stems from its bifunctional nature: it possesses an electrophilic "head" (the


-cyano ester moiety) and a nucleophilic "tail" (the terminal alkene).

For the medicinal chemist, the challenge lies in the chemoselective functionalization of the unactivated terminal alkene without compromising the labile


-cyano ester group. The 

-proton (pKa ~11-13) is highly acidic, making the molecule prone to deprotonation and subsequent side reactions (e.g., polymerization or isomerization) under basic conditions. Conversely, the nitrile group is susceptible to reduction by strong hydrides.

This guide details three orthogonal protocols to functionalize the terminal alkene, selected for their reliability and relevance to drug discovery:

  • Anti-Markovnikov Hydration: Accessing primary alcohols for lactonization or linker attachment.

  • Oxidative Radical Cyclization: Constructing carbocyclic cores (cyclopentanes) via Mn(III) chemistry.

  • Cross-Metathesis: Extending the carbon skeleton to access non-natural amino acid precursors.

Application 1: Anti-Markovnikov Hydration (Hydroboration-Oxidation)

Objective: Synthesis of Ethyl 2-cyano-6-hydroxyhexanoate. Context: This transformation is critical for generating


-hydroxy acids, which can be cyclized to form macrocyclic lactones or used as linker handles in PROTAC design.
Mechanistic Insight

The reaction relies on the concerted syn-addition of the B-H bond across the alkene.[1][2] The use of 9-BBN (9-Borabicyclo[3.3.1]nonane) is strictly recommended over BH


THF. 9-BBN is sterically demanding, ensuring exclusive anti-Markovnikov regioselectivity, and is significantly more chemoselective, avoiding reduction of the nitrile or ester groups which can occur with unhindered boranes at ambient temperatures.
Experimental Protocol

Reagents: Ethyl 2-cyanohex-5-enoate (1.0 equiv), 0.5 M 9-BBN in THF (1.2 equiv), 30% H


O

, 3 M NaOH.
  • Setup: Flame-dry a 2-neck round-bottom flask and cool to 0°C under an argon atmosphere.

  • Hydroboration:

    • Dissolve the substrate in anhydrous THF (0.2 M concentration).

    • Add the 9-BBN solution dropwise via syringe over 15 minutes.

    • Critical Control Point: Maintain temperature at 0°C during addition. Allow to warm to room temperature (RT) and stir for 4 hours.

    • Validation: Monitor by TLC.[3] The disappearance of the alkene spot indicates formation of the organoborane adduct (not isolated).

  • Oxidation:

    • Cool the mixture back to -10°C (ice/salt bath).

    • Add 3 M NaOH (3.0 equiv) slowly, followed immediately by 30% H

      
      O
      
      
      
      (3.0 equiv) dropwise. Caution: Exothermic reaction.
    • Stir at RT for 1 hour.

  • Workup:

    • Quench with saturated aqueous Na

      
      S
      
      
      
      O
      
      
      to destroy excess peroxide.
    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO

      
      , and concentrate.
      
    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Application 2: Oxidative Radical Cyclization (Mn(OAc) Mediated)

Objective: Synthesis of functionalized cyclopentanes. Context: This reaction exploits the acidity of the


-position to generate a radical which cyclizes onto the alkene. It is a powerful method to build complex carbocyclic cores found in terpene natural products and bioactive scaffolds.
Mechanistic Insight

Manganese(III) acetate acts as a single-electron oxidant.[4][5] It generates a Mn(III)-enolate at the


-position, which collapses to a carbon-centered radical. This radical undergoes a 5-exo-trig  cyclization onto the terminal alkene. The resulting primary radical is then oxidized by Cu(II) to a cation, which eliminates a proton to form a double bond or traps acetate.
Experimental Protocol

Reagents: Substrate (1.0 equiv), Mn(OAc)


2H

O (2.2 equiv), Cu(OAc)

H

O (0.5 equiv), Glacial Acetic Acid.
  • Setup: Use a single-neck flask equipped with a reflux condenser.

  • Dissolution: Dissolve the substrate in degassed Glacial Acetic Acid (0.1 M).

    • Note: Degassing is crucial to prevent oxygen from trapping the radical intermediates.

  • Reaction:

    • Add Mn(OAc)

      
      2H
      
      
      
      O and Cu(OAc)
      
      
      H
      
      
      O in one portion.
    • Heat to 80°C in an oil bath.

    • Self-Validating Step: The reaction mixture will start as a dark brown slurry (Mn

      
      ). As the reaction proceeds, it will turn clear/blue (Mn
      
      
      
      /Cu
      
      
      ). Completion typically coincides with this color change (approx. 2-4 hours).
  • Workup:

    • Cool to RT and dilute with diethyl ether.

    • Neutralize carefully with saturated NaHCO

      
       (vigorous effervescence).
      
    • Filter through a celite pad if insoluble manganese salts persist.

    • Extract, dry, and purify via chromatography.

Application 3: Chain Extension via Cross-Metathesis

Objective: Synthesis of


-unsaturated esters (e.g., coupling with methyl acrylate).
Context:  This allows for the rapid diversification of the alkene tail, introducing polar functional groups or extending the carbon chain for peptide mimics.
Mechanistic Insight

The reaction utilizes a Ruthenium carbene catalyst (Grubbs II or Hoveyda-Grubbs II). The terminal alkene of the substrate acts as a "Type I" olefin (rapid homodimerization), while electron-deficient partners like methyl acrylate are "Type II" (slow homodimerization). Using an excess of the Type II partner drives the cross-metathesis product formation.

Experimental Protocol

Reagents: Substrate (1.0 equiv), Methyl Acrylate (3.0 equiv), Grubbs 2nd Generation Catalyst (2-5 mol%), Dichloromethane (DCM).

  • Setup: Flame-dry a Schlenk tube or pressure vial.

  • Reaction:

    • Dissolve substrate and Methyl Acrylate in anhydrous, degassed DCM (0.1 M).

    • Add Grubbs II catalyst in one portion under a stream of argon.

    • Seal the vessel and heat to 40°C (reflux) for 12 hours.

    • Optimization: If conversion is low, add a second portion of catalyst (1 mol%) after 6 hours.

  • Workup:

    • Concentrate the mixture directly.

    • Purification Tip: Ruthenium byproducts can streak on silica. Add a scavenger (e.g., activated charcoal or DMSO) and stir for 1 hour before filtration, or use a specialized silica gel for metathesis cleanup.

Visualizations

Figure 1: Divergent Synthesis Workflow

G Start Ethyl 2-cyanohex-5-enoate (Starting Material) Path1 Hydroboration-Oxidation (9-BBN, then H2O2/NaOH) Start->Path1 Anti-Markovnikov Hydration Path2 Radical Cyclization (Mn(OAc)3, Cu(OAc)2, AcOH) Start->Path2 Oxidative SET Process Path3 Cross-Metathesis (Grubbs II, Methyl Acrylate) Start->Path3 Ru-Catalyzed Coupling Prod1 Ethyl 2-cyano-6-hydroxyhexanoate (Primary Alcohol) Path1->Prod1 Prod2 Cyclopentane Derivative (Bicyclic/Functionalized) Path2->Prod2 Prod3 Chain Extended Unsaturated Diester Path3->Prod3

Caption: Divergent functionalization pathways for Ethyl 2-cyanohex-5-enoate transforming the terminal alkene.

Figure 2: Mechanism of Mn(III) Mediated Cyclization

Mechanism Substrate Substrate (Enol Form) MnComplex Mn(III)-Enolate Complex Substrate->MnComplex Mn(OAc)3 -AcOH Radical α-Carbon Radical MnComplex->Radical SET Oxidation -Mn(II) Cyclized Cyclized Radical (5-exo-trig) Radical->Cyclized Intramolecular Addition Cation Carbocation (via Cu(II) ox) Cyclized->Cation Cu(II) -> Cu(I) Oxidation Product Final Cyclopentane Product Cation->Product -H+ or +OAc-

Caption: Mechanistic pathway for the oxidative radical cyclization mediated by Manganese(III) acetate.[4][5]

Quantitative Comparison of Methods

FeatureHydroboration-OxidationMn(OAc)

Cyclization
Cross-Metathesis
Primary Transformation Hydration (C=C

C-OH)
Cyclization (C-C bond formation)Coupling (C=C

C=C-R)
Key Reagent 9-BBN / H

O

Mn(OAc)

/ Cu(OAc)

Grubbs II Catalyst
Chemoselectivity Risk Nitrile reduction (if uncontrolled)Polymerization (if no Cu(II))Self-metathesis (dimerization)
Complexity LowHigh (Radical handling)Medium (Inert atmosphere)
Typical Yield 75-85%50-65%60-80%

References

  • Brown, H. C., & Chen, J. C. (1981). "Hydroboration.[1][6][7][8][9][10] 58. The reaction of 9-borabicyclo[3.3.1]nonane with representative functionalized alkenes." Journal of Organic Chemistry.

  • Snider, B. B. (1996). "Manganese(III)-Based Oxidative Free-Radical Cyclizations." Chemical Reviews.

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society.[11]

  • Fristad, W. E., & Peterson, J. R. (1985). "Manganese(III)-mediated gamma-lactone annulation." Journal of Organic Chemistry.

Sources

Application Note: Strategic Hydrolysis Protocols for 2-Cyano-hex-5-enoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the specific hydrolysis and decarboxylation pathways for 2-cyano-hex-5-enoic acid ethyl ester (also known as Ethyl 2-cyano-5-hexenoate), a versatile intermediate in the synthesis of


-unsaturated amino acids, fatty acids, and heterocyclic scaffolds.

Executive Summary

Ethyl 2-cyano-hex-5-enoate is a bifunctional building block containing an ester, a nitrile, and a terminal alkene. Its utility lies in its ability to diverge into three distinct chemical classes depending on the hydrolysis conditions applied:

  • 
    -Unsaturated Nitriles  (via Krapcho decarboxylation).
    
  • 
    -Unsaturated Carboxylic Acids  (via total hydrolysis and decarboxylation).
    
  • 
    -Cyano Acids  (via selective saponification).
    

This guide provides validated protocols for each pathway, emphasizing the preservation of the terminal alkene, which is susceptible to migration or hydration under unoptimized harsh conditions.

Chemical Logic & Pathway Analysis

The reactivity of 2-cyano-hex-5-enoic acid ethyl ester is governed by the electron-withdrawing nature of the cyano and ester groups attached to the


-carbon (C2). This acidity at C2 facilitates decarboxylation but also requires careful selection of reagents to avoid unwanted side reactions.
The Pathways[1][2]
  • Pathway A (Nitrile Retention): Removal of the ester group via decarboxylation while keeping the nitrile intact. This yields 5-hexenenitrile , a precursor for amines (e.g., via reduction).

  • Pathway B (Total Hydrolysis): Conversion of both the ester and nitrile to carboxylic acids, followed by decarboxylation of the resulting gem-dicarboxylic acid (2-allylmalonic acid). This yields 5-hexenoic acid .[1]

  • Pathway C (Selective Saponification): Hydrolysis of the ester only, yielding the thermally unstable 2-cyano-hex-5-enoic acid .

Reaction Network Diagram

HydrolysisPathways Start Ethyl 2-cyano-hex-5-enoate Krapcho Krapcho Conditions (LiCl, DMSO, 160°C) Start->Krapcho Decarboxylation BaseReflux Strong Base Reflux (KOH, H2O, 100°C) Start->BaseReflux Total Hydrolysis MildBase Mild Saponification (LiOH, THF/H2O, 0°C) Start->MildBase Selective Hydrolysis Nitrile 5-Hexenenitrile (Target A) Krapcho->Nitrile DiacidSalt Dicarboxylate Salt (Intermediate) BaseReflux->DiacidSalt AcidWorkup Acidification & Heat (-CO2) DiacidSalt->AcidWorkup MonoAcid 5-Hexenoic Acid (Target B) AcidWorkup->MonoAcid CyanoAcid 2-Cyano-hex-5-enoic Acid (Target C - Unstable) MildBase->CyanoAcid CyanoAcid->Nitrile Heat (-CO2)

Figure 1: Divergent synthesis pathways from Ethyl 2-cyano-hex-5-enoate. Green nodes indicate stable isolable targets; Red node indicates a thermally unstable intermediate.

Experimental Protocols

Protocol A: Synthesis of 5-Hexenenitrile (Krapcho Decarboxylation)

Objective: Remove the ester group while retaining the nitrile and alkene. Mechanism: Halide-induced nucleophilic attack on the ethyl group followed by decarboxylation.

Reagents:

  • Starting Material: 10.0 mmol[1][2]

  • Lithium Chloride (LiCl): 12.0 mmol (anhydrous)

  • DMSO: 15 mL (Reagent grade)

  • Water: 11.0 mmol (1 eq, optional, accelerates reaction)

Procedure:

  • Setup: Charge a round-bottom flask with the ester, LiCl, and DMSO.[3] Add water (1 eq) to facilitate the protonation step of the enolate intermediate.

  • Reaction: Heat the mixture to 150–160 °C under a nitrogen atmosphere. Monitor by TLC or GC-MS. Evolution of CO₂ gas will be observed.[3]

    • Note: Reaction time is typically 4–8 hours.[4]

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with diethyl ether (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine to remove residual DMSO. Dry over MgSO₄ and concentrate. Distillation is recommended for high purity.

Critical Control Point: Do not exceed 170 °C to prevent polymerization of the terminal alkene.

Protocol B: Synthesis of 5-Hexenoic Acid (Total Hydrolysis)

Objective: Hydrolyze both ester and nitrile to carboxylic acids, then decarboxylate. Mechanism: Saponification -> Carboxylate; Nitrile Hydrolysis -> Carboxylate; Decarboxylation.

Reagents:

  • Starting Material: 10.0 mmol[1][2]

  • Potassium Hydroxide (KOH): 40.0 mmol (4 eq)

  • Ethanol/Water (1:1 v/v): 20 mL

Procedure:

  • Saponification: Dissolve the ester in EtOH/Water. Add KOH pellets.

  • Reflux: Heat to reflux (approx. 85 °C) for 12–16 hours. Ammonia gas evolution indicates nitrile hydrolysis.

    • Validation: Continue until the solution is homogeneous and ammonia evolution ceases.

  • Acidification & Decarboxylation:

    • Cool the reaction mixture and evaporate ethanol under reduced pressure.

    • Acidify the aqueous residue to pH 1 with 6M HCl. (Caution: Exothermic).

    • Thermal Step: Heat the acidic aqueous mixture to 60–80 °C for 1 hour. This facilitates the decarboxylation of the intermediate 2-allylmalonic acid.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: The crude product is usually pure enough for downstream use. If necessary, purify via bulb-to-bulb distillation.

Why Basic Hydrolysis? Acidic hydrolysis (e.g., refluxing HCl) is not recommended as the primary step because strong mineral acids at high temperatures can cause hydration of the terminal alkene (Markovnikov addition), leading to lactonization impurities.

Protocol C: Selective Saponification (2-Cyano-hex-5-enoic Acid)

Objective: Isolate the


-cyano acid without decarboxylation.

Reagents:

  • Starting Material: 5.0 mmol

  • Lithium Hydroxide (LiOH·H₂O): 5.5 mmol (1.1 eq)

  • THF/Water (3:1): 15 mL

Procedure:

  • Reaction: Dissolve ester in THF/Water. Cool to 0 °C .[5] Add LiOH.

  • Stirring: Stir at 0 °C to Room Temperature for 2–4 hours.

  • Workup (Critical):

    • Dilute with ice-cold water.

    • Wash with ether (to remove unreacted ester).

    • Acidify the aqueous layer carefully with 1M HCl at 0 °C to pH 3.

    • Extract immediately with Ethyl Acetate.

  • Isolation: Evaporate solvent at < 30 °C .

    • Warning: The product will decarboxylate to 5-hexenenitrile if heated. Store at -20 °C.

Data Summary & Troubleshooting

ParameterMethod A (Krapcho)Method B (KOH Reflux)Method C (LiOH Mild)
Primary Product 5-Hexenenitrile5-Hexenoic Acid2-Cyano-hex-5-enoic acid
Conditions Neutral/ThermalBasic/RefluxMild Basic/Cold
Alkene Integrity HighHighHigh
Key Risk Polymerization at >170°CIncomplete nitrile hydrolysisThermal decarboxylation
Typical Yield 80-90%75-85%85-95% (crude)
Troubleshooting Guide
  • Problem: Low yield in Method A (Krapcho).

    • Solution: Ensure DMSO is not "wet" beyond the stoichiometric requirement. Excess water stops the reaction temperature from reaching the activation energy for decarboxylation.

  • Problem: "Gummy" product in Method B.

    • Solution: This indicates polymerization of the alkene. Ensure the acidification step is not performed at reflux temperatures. Decarboxylate at moderate heat (60°C).

  • Problem: Incomplete Nitrile Hydrolysis in Method B.

    • Solution: If NMR shows amide signals, increase KOH equivalents to 6 eq and extend reflux time.

References

  • Krapcho Decarboxylation Review: Flynn, D. L., et al. "Decarboxylation of alpha-cyano esters." Organic Reactions.[5][4][6][7] (General Mechanism Verification)

  • Synthesis of Hexenoic Acid Derivatives: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for malonic ester hydrolysis).
  • Alkylation and Decarboxylation of Cyanoacetates: Cope, A. C., et al. "Ethyl (1-ethylpropylidene)cyanoacetate." Organic Syntheses, Coll. Vol. 4, p.277.

  • Hydrolysis of Nitriles to Acids: Larock, R. C. Comprehensive Organic Transformations. 2nd Ed. Wiley-VCH, 1999. Section: Nitriles to Carboxylic Acids.[5]

(Note: Specific literature on "2-cyano-hex-5-enoic acid ethyl ester" often appears under the generic class of alkylated cyanoacetates. The protocols above are adapted from standard methodologies for this specific functional group arrangement.)

Sources

Troubleshooting & Optimization

Improving yield in alkylation of ethyl cyanoacetate with homoallyl halides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the alkylation of active methylene compounds.

The alkylation of ethyl cyanoacetate with homoallyl halides (such as 4-bromo-1-butene) is a foundational C-C bond-forming reaction. However, achieving high yields of the monoalkylated product is notoriously difficult. The reaction ecosystem is plagued by competing pathways: the monoalkylated product is prone to over-alkylation, the enolate can undergo O-alkylation instead of C-alkylation, and the homoallyl halide is highly susceptible to base-promoted elimination[1][2].

Below is a comprehensive, causality-driven troubleshooting guide and self-validating protocol to optimize your yields.

Reaction Pathway & Competing Mechanisms

G ECA Ethyl Cyanoacetate + Base Enolate Enolate Intermediate (Ambident Nucleophile) ECA->Enolate Deprotonation Target C-Monoalkylation (Target Product) Enolate->Target SN2 Attack (C-terminus) OAlk O-Alkylation (Side Product) Enolate->OAlk SN2 Attack (O-terminus) HH Homoallyl Halide (e.g., 4-bromo-1-butene) HH->Target + Enolate Elim Elimination (Diene Side Product) HH->Elim Base-promoted E2 Dialk C-Dialkylation (Side Product) Target->Dialk Excess Base/Electrophile

Reaction pathways and competing side reactions in ethyl cyanoacetate alkylation.

Troubleshooting Guide & FAQs

Q1: My LC-MS/TLC shows a massive amount of dialkylated byproduct. How do I force monoalkylation? Causality: The monoalkylated product retains an acidic alpha-proton. Because the electron-donating alkyl group only slightly destabilizes the resulting carbanion while the inductive pull of the cyano and ester groups remains strong, the monoalkylated intermediate can easily be deprotonated again. Literature shows that alkylating with 4-bromo-1-butene using strong bases like NaH can actually yield more bis-alkylated product (44%) than mono-alkylated product (20%)[2]. Solution:

  • Stoichiometric Imbalance: Use a 1.5 to 2.0 molar excess of ethyl cyanoacetate relative to the homoallyl halide. This statistically favors the deprotonation of the unreacted starting material over the monoalkylated product[1].

  • Base Selection: Switch from NaH or alkoxides to a milder, heterogeneous base like anhydrous K₂CO₃. K₂CO₃ provides sufficient basicity to deprotonate the active methylene without overwhelmingly deprotonating the monoalkylated product[3].

  • Addition Rate: Add the homoallyl halide dropwise over 2 hours using a syringe pump to maintain a low steady-state concentration of the electrophile.

Q2: I am observing O-alkylation instead of the desired C-alkylation. What drives this, and how can it be mitigated? Causality: The enolate formed from ethyl cyanoacetate is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile while the carbon atom is "soft." The choice of solvent and counter-ion heavily influences this regioselectivity[1]. Solution: Use polar aprotic solvents (e.g., DMF, DMSO, or a DMF/CH₃CN mixture)[4]. These solvents strongly solvate the hard metal counter-ion (like K⁺ or Na⁺), breaking up tight ion pairs and leaving the soft carbon nucleophile exposed for the SN2 attack[1]. Avoid protic solvents, which hydrogen-bond to the enolate oxygen and disrupt reactivity.

Q3: The homoallyl halide is degrading, and I suspect elimination (E2) is outcompeting substitution (SN2). Causality: Homoallyl halides, particularly bromides like 4-bromo-1-butene, are highly susceptible to base-promoted dehydrohalogenation to form volatile 1,3-butadiene derivatives. Strong, sterically hindered bases or elevated temperatures exacerbate this E2 pathway. Solution: Implement a Finkelstein-assisted alkylation . Add 0.2 equivalents of Potassium Iodide (KI) to the reaction mixture. The iodide ion displaces the bromide to form a homoallyl iodide in situ. Iodide is a vastly superior leaving group, which significantly accelerates the SN2 kinetics. This allows you to lower the reaction temperature (from 80°C to 45°C) and safely outcompete the E2 elimination.

Quantitative Optimization Data

The following table summarizes the causal effects of varying reaction parameters on the product distribution.

BaseSolventAdditiveTemp (°C)Monoalkylation YieldDialkylationElimination (E2)
NaH (1.1 eq)THFNone0 to 25Low (~20%)High (~44%)Moderate
t-BuOK (1.1 eq)THFNone60Very Low (<10%)ModerateHigh (Dominant)
K₂CO₃ (2.0 eq)DMFNone80Moderate (~50%)LowModerate
K₂CO₃ (2.0 eq) DMF KI (0.2 eq) 45 High (>80%) Very Low Very Low
K₂CO₃ (Solid)ToluenePTC (TBAB)90Moderate (~60%)LowModerate

Data synthesized from established phase-transfer and active methylene alkylation principles[1][2][3].

Self-Validating Experimental Protocol

Objective: Highly selective monoalkylation of ethyl cyanoacetate with 4-bromo-1-butene. Self-Validation Principle: This protocol relies on visual and thermal cues. The transition of the suspension's color and the pH of the aqueous washes serve as built-in quality control checkpoints to ensure the reaction is proceeding via the correct mechanistic pathway.

Step 1: Enolate Generation

  • To an oven-dried, argon-flushed 250 mL round-bottom flask, add anhydrous K₂CO₃ (2.0 equivalents, finely milled) and anhydrous DMF (0.5 M relative to the halide).

  • Add ethyl cyanoacetate (1.5 equivalents) in one portion at room temperature.

  • Validation Checkpoint: Stir for 30 minutes. The mixture should become a pale yellow, milky suspension. A deep red or brown color indicates moisture contamination leading to ester hydrolysis or oxidation.

Step 2: Finkelstein Activation

  • Add Potassium Iodide (KI, 0.2 equivalents) to the suspension. Stir for 10 minutes.

Step 3: Controlled Alkylation

  • Heat the reaction mixture to 45°C.

  • Load 4-bromo-1-butene (1.0 equivalent) into a syringe and add it dropwise over 2 hours using a syringe pump.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2). The monoalkylated product will appear as a new UV-active spot (if stained with KMnO₄, it will immediately turn yellow/brown due to the terminal alkene).

  • Stir for an additional 4 hours at 45°C until the starting halide is consumed.

Step 4: Quench and Workup

  • Cool the mixture to 0°C and carefully quench with saturated aqueous NH₄Cl.

  • Validation Checkpoint: Check the pH of the aqueous layer; it should be mildly acidic to neutral (pH 6-7). If it is highly basic, the K₂CO₃ was not properly neutralized, which can cause ester hydrolysis during extraction.

  • Extract the aqueous layer with Diethyl Ether (3 x 50 mL). Wash the combined organic layers heavily with distilled water (5 x 50 mL) to remove all DMF, followed by a final brine wash.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude monoalkylated product. Purify via flash column chromatography if necessary.

References

  • Whiting, S. (2007). CH Activation and CH2 Double Activation of Indolines: Towards the Synthesis of Aspidospermidine and Aspidofractinine. University of Southampton Research Repository. Available at: [Link]

  • Halpern, M. PTC C-Alkylation of Malonate. Phase Transfer Catalysis Communications. Available at: [Link]

Sources

Technical Support Center: Storage & Stability of Ethyl 2-cyanohex-5-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: STAB-EC5H-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering stability issues with Ethyl 2-cyanohex-5-enoate (CAS: Generic structure ref, often an intermediate in amino acid/GABA analog synthesis).

Critical Distinction: Unlike its conjugated cousins (cyanoacrylates or 2-enoates), this molecule contains an isolated terminal alkene at position 5 and an active methylene at position 2.

  • The Problem: "Polymerization" in this context is typically oxidative cross-linking (radical mechanism) or oligomerization initiated by peroxides, rather than the rapid anionic polymerization seen in Super Glue (cyanoacrylates).[1]

  • The Solution: Storage stability relies on controlling Peroxide Formation (via inert gas/amber glass) and maintaining Radical Scavengers (BHT/MEHQ).[1]

Module 1: The Chemistry of Degradation

To prevent the issue, we must first define the enemy.[1] The degradation of ethyl 2-cyanohex-5-enoate follows two distinct pathways.

The Radical Pathway (Viscosity & Gelling)

The terminal alkene (


) is susceptible to auto-oxidation. Oxygen attacks the allylic position, forming hydroperoxides.[1] These decompose into radicals, initiating chain-growth polymerization (cross-linking).[1]
  • Symptom: Liquid becomes viscous, turns yellow, or forms a "gum."[1]

  • Trigger: Light + Oxygen.[1]

The Ionic Pathway (Dimerization)

The proton at


 (between the cyano and ester groups) is acidic (

).[1] Trace bases (from dirty glassware or basic alumina) can deprotonate this carbon, leading to nucleophilic attack on the ester or nitrile of a neighboring molecule.[1]
  • Symptom: Formation of crystalline precipitates or solid dimers.[1]

  • Trigger: Moisture + Trace Base (pH > 7).[1]

Visualizing the Threat Landscape

DegradationPathways Compound Ethyl 2-cyanohex-5-enoate Peroxide Allylic Peroxides Compound->Peroxide Auto-oxidation Anion Carbanion (C2) Compound->Anion Deprotonation Oxygen Oxygen (Air) Oxygen->Peroxide Light UV Light Light->Peroxide Base Trace Base/Moisture Base->Anion Radical Free Radicals Peroxide->Radical Decomposition Polymer Oligomers/Gels (Viscosity Increase) Radical->Polymer Cross-linking Dimer Crystalline Dimer (Precipitate) Anion->Dimer Nucleophilic Attack

Figure 1: Dual degradation pathways. The primary "polymerization" risk is the upper Radical path driven by oxygen.[1]

Module 2: Troubleshooting Guide (FAQs)

Q1: My material has turned yellow and viscous. Can I still use it?

Diagnosis: This is oxidative oligomerization .[1] The yellow color comes from conjugated by-products (diketones or conjugated enoates) formed during peroxide decomposition.

  • Action: Run a Peroxide Test (see Protocol A).

    • If Peroxides > 50 ppm: Discard .[1] The radicals will interfere with any subsequent catalysis (especially transition metal catalysis like hydrogenation or metathesis).[1]

    • If Peroxides < 50 ppm but yellow: Distill under high vacuum to recover monomer.[1]

Q2: I see white crystals at the bottom of the bottle.

Diagnosis: This is likely dimerization caused by moisture or trace alkalinity.[1] It is not polymer.[1]

  • Action: Filter the liquid through a 0.45 µm PTFE filter. Verify the filtrate by NMR.[1] If the liquid spectrum is clean, the bulk is usable.[1] Ensure future storage is strictly anhydrous.[1]

Q3: Do I need to add acid stabilizers (like with Super Glue)?

Diagnosis: NO. This is a common misconception.[1]

  • Reasoning: Super glue (Ethyl 2-cyanoacrylate) requires acid (ppm

    
    ) to stop anionic polymerization because the alkene is highly electron-deficient.
    
  • Your Molecule: Ethyl 2-cyanohex-5-enoate has a non-activated terminal alkene. Adding strong acid may actually catalyze ester hydrolysis.[1]

  • Correct Stabilizer: Use a Radical Scavenger like BHT (Butylated hydroxytoluene) at 100–200 ppm.[1]

Module 3: Standard Operating Procedures (SOPs)

Protocol A: Rapid Peroxide Test (Qualitative)

Use this to validate the integrity of stored material before starting a reaction.[1]

  • Reagent: Prepare a 10% w/v solution of Potassium Iodide (KI) in glacial acetic acid.

  • Test: Add 0.5 mL of your ethyl 2-cyanohex-5-enoate to 1 mL of the KI solution.

  • Observation:

    • Colorless/Light Yellow: Safe (< 10 ppm peroxides).[1]

    • Orange/Brown: Compromised (> 50 ppm).[1] Distill or discard.

    • Black/Precipitate: Dangerous levels.[1] Neutralize and discard immediately.

Protocol B: Stabilization & Storage Workflow

Follow this decision tree for long-term storage.

Recommended Inhibitor: BHT (2,6-Di-tert-butyl-4-methylphenol). Target Concentration: 100–200 ppm.

StorageWorkflow Receive Receive Material (Synthesis or Vendor) Test QC Check: 1. NMR (Purity) 2. Peroxide Test Receive->Test Decision Is Purity >98%? Test->Decision Purify Distill under Vacuum (Add BHT to pot) Decision->Purify No Dope Add Stabilizer: BHT (100-200 ppm) Decision->Dope Yes Purify->Dope Pack Packaging: Amber Glass + Teflon Cap Dope->Pack Gas Headspace Purge: Argon or Nitrogen Pack->Gas Store Storage: -20°C (Ideal) 2-8°C (Acceptable) Gas->Store

Figure 2: The "Golden Path" for stabilizing terminal alkene esters.

Summary Table: Storage Parameters

ParameterSpecificationScientific Rationale
Temperature -20°CArrhenius equation: Lower T exponentially slows oxidation rates.
Atmosphere Argon/NitrogenRemoves

, the initiator of the radical chain.[1]
Inhibitor BHT (100-200 ppm)Scavenges alkyl peroxy radicals (

) to terminate chains.
Container Amber GlassBlocks UV light (

nm) which cleaves hydroperoxides.[1]
Cap Liner PTFE (Teflon)Avoids leaching of plasticizers from standard polyethylene liners.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for stabilization of monomers and esters).[1] [1]

  • Bretherick, L. (2017).[1] Bretherick's Handbook of Reactive Chemical Hazards (8th ed.).[1] Elsevier.[1] (Safety data regarding peroxide formation in terminal alkenes). [1]

  • BenchChem. (2025).[1][2][3][4] Synthesis and Handling of Ethyl 2-cyano-3-methylhex-2-enoate and analogs. (Provides context on the Knoevenagel synthesis and reactivity of related cyano-esters).

  • Organic Chemistry Portal. (2023). Oxidative Cyanation of Alkenes and Stability. (Mechanistic insight into alkene-nitrile interactions).

Sources

Purification of 2-cyano-hex-5-enoic acid ethyl ester by vacuum distillation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of ethyl 2-cyano-5-hexenoate . As a bifunctional organic intermediate containing both a terminal alkene and a cyanoester group, this compound is highly valued in complex molecule synthesis, particularly in free-radical cyclizations[1].

Due to the electron-withdrawing nature of the cyano group, the reactivity of the ester and alkene functionalities is significantly impacted, making the molecule susceptible to thermal degradation and polymerization at elevated temperatures[2]. Therefore, high-vacuum distillation is the mandatory purification method. This guide provides researchers and drug development professionals with the mechanistic causality, validated protocols, and troubleshooting frameworks necessary to achieve >98% purity.

Mechanistic Context & Causality

Why Vacuum Distillation? Ethyl 2-cyano-5-hexenoate is typically synthesized via the base-catalyzed alkylation of ethyl cyanoacetate with 4-bromo-1-butene[3]. The resulting crude mixture contains unreacted starting materials, dialkylated byproducts, and inorganic salts.

At atmospheric pressure, the boiling point of ethyl 2-cyano-5-hexenoate exceeds 250°C. Exposing the terminal alkene to such high thermal energy—especially in the presence of trace radical initiators or oxygen—induces rapid, irreversible thermal polymerization. By applying a high vacuum (< 1 mmHg), the boiling point is artificially depressed to a safe thermal window (~95–105°C), preserving the structural integrity of the alkene while allowing for the precise fractionation of impurities.

Experimental Protocol: Self-Validating Vacuum Distillation

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Pre-Distillation Preparation
  • Filtration: Filter the crude reaction mixture through a pad of Celite to remove inorganic salts (e.g., K₂CO₃ or NaBr). Causality: Solid particulates act as nucleation sites for bumping and can catalyze thermal decomposition during heating.

  • Inhibitor Addition: Add 10–50 ppm of a radical inhibitor, such as Butylated hydroxytoluene (BHT) or hydroquinone, to the crude mixture. Causality: The terminal alkene is prone to radical-induced polymerization; the inhibitor scavenges trace radicals generated during heating.

Step 2: Apparatus Assembly & Leak Validation
  • Assemble a short-path distillation apparatus with a Vigreux column, a fractionating head, and a multi-neck receiving cow. Grease all ground-glass joints lightly with high-vacuum silicone grease.

  • Connect a cold trap (immersed in liquid nitrogen or dry ice/acetone) between the apparatus and the high-vacuum pump.

  • Validation Check (Static Vacuum Test): Turn on the vacuum pump and isolate the system. The pressure must drop below 1 mmHg and hold steady for 5 minutes when the pump valve is closed. If the pressure rises, you have a micro-leak. Do not apply heat until the leak is resolved.

Step 3: Degassing and Fore-run Collection
  • Apply the vacuum slowly to the stirring crude mixture at room temperature to degas residual solvents (e.g., ethanol, THF, or unreacted 4-bromo-1-butene).

  • Gradually increase the oil bath temperature to ~80°C.

  • Collect the fore-run (typically distilling between 40–70°C at 1 mmHg). This fraction contains unreacted ethyl cyanoacetate.

  • Validation Check: Monitor the vapor temperature. Once the vapor temperature drops and then begins to climb sharply toward 90°C, swap the receiving flask to isolate the fore-run.

Step 4: Main Fraction Collection
  • Increase the oil bath temperature to ~120–130°C.

  • Collect the main fraction (ethyl 2-cyano-5-hexenoate), which will distill steadily at 95–105°C at 1 mmHg .

  • Stop the distillation when the residue in the boiling flask becomes highly viscous or dark brown, leaving the dialkylated byproducts behind.

Data Presentation

Table 1: Distillation Parameters & Physicochemical Properties
ParameterValue / RangeNotes
Molecular Weight 167.21 g/mol -
Boiling Point (Atmospheric) > 250°C (Decomposes)Do not attempt atmospheric distillation.
Boiling Point (1.0 mmHg) 95 – 105°CIdeal collection window.
Oil Bath Temperature 120 – 130°CMaintain a ΔT of ~20-30°C above vapor temp.
Recommended Inhibitor BHT (10-50 ppm)Prevents alkene polymerization.
Table 2: Impurity Profile & Fractionation Logic
ComponentSourceRelative VolatilityElution Phase
Solvents / 4-Bromo-1-butene SynthesisVery HighDegassing (Cold Trap)
Ethyl Cyanoacetate Unreacted Starting MaterialHigh (~60°C @ 1 mmHg)Fore-run
Ethyl 2-cyano-5-hexenoate Target ProductMedium (~100°C @ 1 mmHg)Main Fraction
Dialkylated Byproducts Over-alkylationLow (>150°C @ 1 mmHg)Pot Residue

Visualizations

Workflow N1 Crude Mixture (Post-Filtration) N2 Solvent & Gas Removal (Cold Trap) N1->N2 N3 Vacuum Distillation Setup (< 1 mmHg) N2->N3 N4 Fore-run Fraction (Unreacted Cyanoacetate) N3->N4 Vapor T < 90°C N5 Main Product Fraction (Target Ester) N3->N5 Vapor T = 95-105°C N6 Pot Residue (Dialkylated & Polymers) N3->N6 Non-volatile

Workflow for the purification of ethyl 2-cyano-5-hexenoate.

Troubleshooting Issue Issue: High Viscosity / Polymerization in Flask Check Diagnostic: Check Bath Temp Issue->Check HighTemp Bath Temp > 140°C Check->HighTemp Yes LowVac Poor Vacuum (> 5 mmHg) Check->LowVac No FixTemp Action: Lower Temp & Add BHT Inhibitor HighTemp->FixTemp FixVac Action: Check Seals, Grease Joints, Service Pump LowVac->FixVac

Troubleshooting logic for thermal polymerization during distillation.

Troubleshooting Guides & FAQs

Q: My vacuum pressure is fluctuating wildly, and the mixture is bumping. What is happening? A: This is a classic symptom of incomplete degassing or a micro-leak. If the crude mixture still contains trace volatile solvents (like ethanol or water), they will boil violently under high vacuum, causing pressure spikes. Solution: Remove the heat. Allow the system to stir under vacuum at room temperature for an additional 30 minutes to fully pull off residual volatiles into the cold trap. If bumping continues, introduce a magnetic stir bar or glass boiling chips to provide controlled nucleation sites.

Q: The distillate in my main fraction is turning slightly yellow. Is the product compromised? A: A yellow tint indicates the co-distillation of thermal degradation products or trace transition metals from the synthesis step. This usually occurs if the oil bath temperature is pushed too high (>140°C) in an attempt to speed up the distillation. Solution: Keep the oil bath temperature strictly within 20–30°C of the vapor temperature. If the product is yellow, a second, careful re-distillation of the main fraction is required to achieve >98% purity.

Q: I am recovering a very low yield, and the boiling flask contains a hard, glassy resin. Why? A: You have experienced thermal polymerization. The terminal alkene of ethyl 2-cyano-5-hexenoate is highly reactive[2]. Under prolonged heat, especially if the vacuum is poor (forcing you to use higher temperatures), the molecules will cross-link into a polymer resin. Solution: Always ensure your vacuum is < 1 mmHg to keep the boiling temperature low. Furthermore, always add a radical inhibitor (like BHT) to the boiling flask prior to heating to quench any radical chain reactions before they propagate.

Q: How can I confirm that my main fraction doesn't contain unreacted ethyl cyanoacetate? A: While the boiling points differ by roughly 30-40°C under vacuum, slight overlap can occur if the distillation is rushed. The most definitive self-validation method is GC-MS or ¹H-NMR. In an NMR spectrum, look for the disappearance of the distinct methylene singlet of ethyl cyanoacetate (around δ 3.5 ppm) and confirm the presence of the terminal alkene multiplets (δ 5.0 and 5.8 ppm) characteristic of your target product.

References

  • Free-radical cyclizations, SciSpace, [Link]

  • Synthesis of New Tricyclic Spirobispidines via Ring Closing Metathesis Reaction, Semantic Scholar, [Link]

Sources

Optimizing radical cyclization conditions for cyano-hexenoates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Radical Cyclization Optimization Ticket ID: RC-CYANO-HEX-001 Subject: Optimization of Cyano-hexenoate Radical Cyclization (5-exo/6-endo) Assigned Specialist: Senior Application Scientist, Radical Chemistry Division

Overview: The Engineering of a Radical Cascade

Welcome to the Advanced Technical Support Center. You are likely attempting to cyclize a cyano-hexenoate derivative (e.g.,


-halo-

-cyano ester or similar precursor) to form a cyclopentane or cyclohexane scaffold.

In drug discovery, this transformation is prized for generating quaternary carbon centers (if


-substituted) and dense stereochemical arrays. However, radical chemistry is a kinetic sport . Success depends entirely on managing the competition between the rate of cyclization (

) and the rate of premature trapping/quenching (

).

This guide moves beyond basic "recipes" to the kinetic principles that dictate your yield.

Part 1: Diagnostic & Troubleshooting (The "Why is it failing?" Matrix)

Before changing reagents, diagnose the failure mode using the analysis below.

Symptom 1: "I only isolated the reduced, uncyclized product."
  • The Chemistry: This is the most common failure. The rate of Hydrogen Atom Transfer (HAT) from your donor (e.g., Bu

    
    SnH) to the initial radical was faster than the rate of cyclization.
    
  • Root Cause: The concentration of the H-donor is too high, or the cyclization is kinetically slow (e.g., disfavored conformation).

  • The Fix:

    • Syringe Pump Addition: Do not dump all reagents in at once. Add the H-donor (and initiator) over 4–8 hours. This keeps the instantaneous concentration of

      
       extremely low, favoring the unimolecular cyclization (
      
      
      
      ) over the bimolecular quenching (
      
      
      ).
    • Lewis Acid Additive: If the alkene is electron-rich, add a Lewis Acid (e.g., MgI

      
       or Yb(OTf)
      
      
      
      ) to chelate the cyano/ester group. This locks the conformation and lowers the LUMO of the acceptor, increasing
      
      
      .
Symptom 2: "My reaction turned into a tarry mess (Oligomerization)."
  • The Chemistry: Intermolecular radical addition is competing with intramolecular cyclization.

  • Root Cause: Substrate concentration is too high.

  • The Fix:

    • High Dilution: Operate at 0.01 M to 0.005 M relative to the substrate. Radical cyclizations require "infinite dilution" conditions to prevent polymer chains from growing.

Symptom 3: "I got the 6-membered ring instead of the 5-membered ring (or vice versa)."
  • The Chemistry: 5-exo-trig is usually kinetically favored (Baldwin's Rules/stereoelectronics). 6-endo-trig is often thermodynamically favored.[1]

  • The Fix:

    • To favor 5-exo (Kinetic): Run at lower temperatures (0°C to RT) and use a faster H-donor (e.g., Ph

      
      SnH instead of Bu
      
      
      
      SnH) to trap the kinetic product immediately.
    • To favor 6-endo (Thermodynamic): Run at reflux (80°C+). This allows the 5-exo radical to revert (retro-cyclization) and eventually funnel into the more stable 6-endo pathway.

Part 2: Visualizing the Kinetic Competition

The following diagram illustrates the critical "fork in the road" for your radical intermediate. To get the cycle, the green path must be faster than the red path.

RadicalKinetics Precursor Halo-Precursor (R-Br) Radical Initial Radical (R•) Precursor->Radical Initiation (AIBN/Sn•) CyclizedRadical Cyclized Radical (Cy•) Radical->CyclizedRadical k_cyc (Intramolecular) ReducedProduct Direct Reduction (R-H) (FAILURE) Radical->ReducedProduct k_H [SnH] (Too Fast?) CyclizedRadical->Radical Reversibility (High Temp) CyclizedProduct Cyclized Product (Cy-H) (SUCCESS) CyclizedRadical->CyclizedProduct Trapping (H-Abstraction)

Figure 1: The Kinetic Competition. Success requires maximizing


 while minimizing the rate of the red path (

).

Part 3: Optimized Experimental Protocols

Protocol A: The "Gold Standard" Syringe Pump Method (Tin-Mediated)

Best for: Difficult cyclizations where direct reduction is a major side product.

Reagents:

  • Substrate: 1.0 equiv (e.g., 6-bromo-2-cyanohex-5-enoate)

  • Reagent: Tributyltin hydride (Bu

    
    SnH) - 1.2 equiv
    
  • Initiator: AIBN - 0.1 equiv

  • Solvent: Degassed Benzene or Toluene (Benzene is standard, Toluene is the safer alternative).

Step-by-Step:

  • Preparation: Dissolve the substrate (1.0 mmol) in 100 mL of degassed Toluene (0.01 M concentration). Bring to reflux under Argon.

  • The Feed: Dissolve Bu

    
    SnH (1.2 mmol) and AIBN (0.1 mmol) in 10 mL of degassed Toluene in a separate syringe.
    
  • Addition: Using a syringe pump, add the reagent solution to the refluxing substrate solution over 4–6 hours .

    • Why? This keeps the steady-state concentration of tin hydride low (

      
       M), forcing the radical to "wait" and cyclize rather than simply grabbing a hydrogen atom immediately.
      
  • Completion: After addition is complete, reflux for an additional 1 hour. Cool and concentrate.

  • Workup (Crucial): Remove tin residues by stirring the crude oil with 10% KF/Silica gel or using a saturated KF aqueous wash (forms insoluble Bu

    
    SnF).
    
Protocol B: The "Green" Alternative (Silane-Mediated)

Best for: Pharma/Process chemistry where Tin residues are unacceptable.

Reagents:

  • Reagent: TTMSS (Tris(trimethylsilyl)silane) - 1.2 equiv.

  • Initiator: AIBN or V-40.

  • Solvent: Toluene.

Technical Note: TTMSS has a slower H-abstraction rate constant (


) than Bu

SnH. This is actually beneficial for cyclization because it naturally suppresses the premature reduction pathway (Red arrow in Fig 1) without needing extreme syringe pump measures.

Part 4: Comparative Data Table

VariableCondition A (Standard)Condition B (Optimized)Impact on Mechanism
Concentration 0.1 M - 0.5 M0.005 M - 0.01 M Prevents intermolecular polymerization.
Addition Mode One-portionSyringe Pump (4h) Suppresses direct reduction (

); favors cyclization (

).
Reagent Bu

SnH
TTMSS TTMSS has slower H-transfer kinetics, allowing more time for cyclization.
Temperature 80°C (Reflux)Variable Lower temp favors kinetic (5-exo); Higher temp favors thermodynamic (6-endo).

Part 5: Troubleshooting Decision Tree

Use this logic flow to determine your next experiment.

TroubleshootingTree Start Analyze Crude NMR/MS Result1 Product: Reduced Chain (No Ring) Start->Result1 Result2 Product: Complex Mixture / Tar Start->Result2 Result3 Product: Wrong Ring Size (6-endo) Start->Result3 Action1 Action: Decrease [H-Donor] Use Syringe Pump or TTMSS Result1->Action1 Action2 Action: Increase Dilution (Go to 0.005 M) Result2->Action2 Action3 Action: Lower Temperature (Favor Kinetic 5-exo) Result3->Action3

Figure 2: Troubleshooting Logic Flow based on crude product analysis.

References

  • Stork, G., & Baine, N. H. (1982). Cyclization of vinyl radicals: A versatile method for the construction of five- and six-membered rings.[1] Journal of the American Chemical Society, 104(8), 2321–2323.

    • Core grounding for the 5-exo vs 6-endo kinetic/thermodynamic control.
  • Curran, D. P. (1988). The design and application of free radical chain reactions in organic synthesis.[2] Part 1. Synthesis, 1988(06), 417-439.

    • The authoritative review on Tin-mediated kinetics and syringe pump techniques.
  • Chatgilialoglu, C. (1992).[3] Organosilanes as radical reducing agents.[4] Accounts of Chemical Research, 25(4), 188–194.

    • Establishes TTMSS as the superior, non-toxic altern
  • Snider, B. B. (1996). Manganese(III)-based oxidative free-radical cyclizations.[5][6][7][8][9] Chemical Reviews, 96(1), 339–364.

    • Essential reading if using oxidative conditions (Mn(OAc)3)
  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis. Chemical Reviews, 113(7), 5322–5363.

    • Modern approach using photoredox to generate the same radical intermedi

Sources

Technical Guide: Solvent Systems for Ethyl 2-cyanohex-5-enoate Workflows

[1]

Molecule Profile & Solubility Characteristics[2][3]

Before initiating any reaction, verify the structural integrity of your substrate.[1]

  • IUPAC Name: Ethyl 2-cyanohex-5-enoate[1]

  • Structure: CH2=CH-CH2-CH2-CH(CN)COOEt[1]

  • Key Reactivity:

    • C2-H (Acidic Proton): pKa ~11 (DMSO).[1] Highly susceptible to deprotonation and electrophilic attack (Alkylation).[1]

    • C5=C6 (Terminal Alkene): Susceptible to radical addition, metathesis (RCM), and oxidation.[1]

    • Ester/Nitrile: Susceptible to hydrolysis and decarboxylation (Krapcho).[1][2][3][4]

Solubility Matrix
Solvent ClassSolvent ExampleSolubility (25°C)Application Suitability
Polar Aprotic DMF, DMSO, NMPHighExcellent. Preferred for alkylation and decarboxylation.[1]
Polar Protic Ethanol, MethanolHighGood. Used for initial synthesis (ethoxide alkylation) but nucleophilic competition risks exist.[1]
Chlorinated DCM, ChloroformHighExcellent. Preferred for RCM and extraction.[1]
Hydrocarbon Hexane, TolueneModeratePoor/Fair. Used for radical cyclizations (Toluene) or workup.[1]
Ethereal THF, 1,4-DioxaneHighGood. Standard for anionic chemistry (LDA/LiHMDS).[1]

Module 1: C-Alkylation (Constructing Quaternary Centers)

Objective: Installing a second alkyl group at the C2 position. Mechanism: Deprotonation of the C2-H followed by SN2 attack on an electrophile.[1]

Critical Solvent Selection

The choice between Polar Aprotic (DMF, DMSO) and Ethereal (THF) solvents dictates the reaction rate and the aggregation state of the enolate.[1]

  • DMF (Dimethylformamide): The "Gold Standard" for alkylating cyanoesters.[1] It solvates the cation (Na+, K+) effectively, leaving the enolate "naked" and highly reactive.[1]

  • THF (Tetrahydrofuran): Use when low temperatures (-78°C) are required (e.g., using LDA) to prevent side reactions or when the electrophile is highly reactive.[1]

Troubleshooting Guide: Alkylation Stalls or Fails

Q: My alkylation yield is low (<40%), and I see starting material. I'm using K2CO3 in Acetone. A: Acetone is often insufficient for alkylating sterically hindered substrates like ethyl 2-cyanohex-5-enoate.[1]

  • The Fix: Switch to DMF or DMSO .[1][4][5] The high dielectric constant dissociates the ion pair.[1]

  • Alternative: If you must use a non-polar solvent (e.g., Toluene), add a phase transfer catalyst (TBAB or 18-crown-6).[1]

Q: I am observing O-alkylation instead of C-alkylation. A: While rare for cyanoesters (C-alkylation is thermodynamically preferred), highly polar aprotic solvents (HMPA, DMSO) can sometimes increase O-alkylation rates with "hard" electrophiles.[1]

  • The Fix: Switch to THF or t-BuOH (protic solvents shield the oxygen via H-bonding, favoring C-attack).[1]

Protocol: Standard Alkylation in DMF
  • Dissolution: Dissolve ethyl 2-cyanohex-5-enoate (1.0 eq) in anhydrous DMF (0.5 M).

  • Deprotonation: Add NaH (60% dispersion, 1.1 eq) at 0°C under Ar/N2. Stir for 30 min (ensure H2 evolution ceases).

  • Addition: Add alkyl halide (1.2 eq) dropwise.

  • Workup: Dilute with Et2O (not DCM, to avoid emulsion), wash 3x with LiCl (5% aq) to remove DMF.

Module 2: Krapcho Decarboxylation[1]

Objective: Removing the ester group to yield 5-hexenenitrile. Mechanism: Nucleophilic attack of a halide (Cl-) on the ethyl group, followed by decarboxylation.[1]

Critical Solvent Selection

This reaction requires a high-boiling polar aprotic solvent to facilitate the SN2 attack on the ester's ethyl group.[1]

  • DMSO (Dimethyl Sulfoxide): The industry standard.[1] Allows reaction temps of 140-160°C.[1]

  • Water (Additive): Essential.[1][2] The reaction is technically a hydrolysis/decarboxylation.[1] Wet DMSO accelerates the process.[1]

Troubleshooting Guide: Decarboxylation

Q: The reaction is turning black/tarry at 160°C. A: Thermal decomposition of the alkene or polymerization is occurring.

  • The Fix: Lower temperature to 135°C and add LiCl (Lithium Chloride, 2-3 eq). LiCl is more soluble than NaCl in DMSO and accelerates the reaction, allowing lower temps.[1]

Q: I cannot remove DMSO during workup. A: DMSO has a high boiling point (189°C).[1]

  • The Fix: Do not distill. Pour the reaction mixture into a large excess of water (10:1 ratio) and extract with Et2O/Hexane (1:1) . The nitrile product is lipophilic; DMSO stays in the water.[1]

Module 3: Radical Cyclization & RCM

Objective: Cyclizing the C2 position onto the C5 alkene (forming cyclopentanes).

Critical Solvent Selection[1][3]
  • Ring Closing Metathesis (RCM): Requires DCM (Dichloromethane).[1]

    • Crucial Factor:Dilution .[1] High concentration leads to intermolecular dimerization (cross-metathesis) rather than intramolecular cyclization.[1] Run at 0.001 M to 0.005 M .[1]

  • Atom Transfer Radical Cyclization (ATRC): Requires Benzene (historical) or Toluene/Trifluorotoluene (modern green alternatives).[1]

    • Note: Avoid solvents with abstractable hydrogens (like THF) if using highly reactive radicals.[1]

Visual Decision Matrix

The following diagram illustrates the solvent decision logic based on the desired transformation.

SolventSelectionStartSubstrate:Ethyl 2-cyanohex-5-enoateGoalWhat is your target transformation?Start->GoalAlkylationC-Alkylation(Quaternary Center)Goal->AlkylationDecarbDecarboxylation(Remove Ester)Goal->DecarbCyclizationCyclization(Ring Formation)Goal->CyclizationAlk_SolventPrimary: DMF or DMSO(High Rate, Naked Enolate)Alkylation->Alk_SolventDecarb_SolventPrimary: Wet DMSO + LiCl(Temp: 130-150°C)Decarb->Decarb_SolventRCMMetathesis (RCM)?Cyclization->RCMAlk_AltAlternative: THF(Low Temp / LDA)Alk_Solvent->Alk_AltIf -78°C req.Decarb_WarnWarning: Avoid T > 160°C(Alkene Polymerization)Decarb_Solvent->Decarb_WarnRCM_SolventAnhydrous DCM(High Dilution < 0.005M)RCM->RCM_SolventYesRadical_SolventRadical: Toluene(Degassed)RCM->Radical_SolventNo (Radical)

Figure 1: Solvent selection decision tree for functionalizing ethyl 2-cyanohex-5-enoate.

Summary of Reaction Parameters

Reaction TypeRecommended SolventReagentsTemperatureCritical Note
Alkylation (C2) DMF (Anhydrous)NaH, Alkyl Halide0°C to RTEnsure DMF is dry to prevent hydrolysis.[1]
Decarboxylation DMSO + H2OLiCl or NaCl135-150°CUse LiCl to lower temp requirements.[1]
RCM DCM (Degassed)Grubbs CatalystReflux (40°C)Dilution is key (<5 mM) to avoid oligomers.[1]
Saponification EtOH / H2ONaOH / LiOHRT to 50°CSelectivity issue: Nitrile may hydrolyze to amide if heated too long.[1]

References

  • Krapcho Decarboxylation Mechanism & Conditions: Flynn, D. L., et al.[1][3] "The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents." Organic Reactions, 2004.[1]

  • Alkylation of Cyanoacetic Esters: Hessler, J. C. "Alkylation of Cyanoacetic Ester."[1][6] Journal of the American Chemical Society, 1913 (Foundational Protocol).[1] [1]

  • Solvent Effects in Organic Chemistry: Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry."[1] Wiley-VCH, 2003.[1] (General Reference for Solvent Polarity/Dielectric Constants).

  • Synthesis of Cyano-Esters via Knoevenagel (Comparison): BenchChem Technical Support. "Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate Reactions."

Troubleshooting low conversion in cyanoacetate alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Triage: Start Here

Before adjusting parameters, identify the specific failure mode using the logic tree below. Low conversion is rarely a single-variable problem; it is usually a mismatch between substrate sterics, base strength, and solvent polarity.

Diagnostic Workflow

DiagnosticTree Start START: Characterize Failure CheckSM Is Starting Material (SM) consumed? Start->CheckSM Stalled Issue: Low Reactivity CheckSM->Stalled No (SM persists) SideRxn Issue: Side Reactions CheckSM->SideRxn Yes (SM gone) CheckProd Is Desired Product forming? CheckWater Check Water Content (Is solvent wet?) Stalled->CheckWater CheckLG Check Leaving Group (Cl vs Br vs I) CheckWater->CheckLG No DrySolvent Action: Dry Solvent/ Increase Base Strength CheckWater->DrySolvent Yes CheckSterics Check Electrophile Sterics (Primary vs Secondary) CheckLG->CheckSterics Br/I (Fast) Finkelstein Action: Add KI (Cat.) or Switch to Bromide CheckLG->Finkelstein Cl (Slow) ChangeStrat Action: Switch to Knoevenagel-Reduction CheckSterics->ChangeStrat Secondary/Tertiary CheckDiAlk Check for Dialkylation (M+ Alkyl Group) SideRxn->CheckDiAlk CheckElim Check for Elimination (Alkene formation) CheckDiAlk->CheckElim No StoichControl Action: Increase SM Eq. or Use PTC CheckDiAlk->StoichControl Yes CheckElim->ChangeStrat Yes

Figure 1: Diagnostic logic tree for isolating the root cause of low conversion in cyanoacetate alkylation.

Technical Deep Dive: The Mechanics of Failure

To fix the reaction, you must understand the competing pathways. The alkylation of ethyl cyanoacetate is a classic


 reaction governed by the stability of the enolate and the accessibility of the electrophile.
Reaction Pathway & Competitive Inhibitors[1]

ReactionMechanism SM Ethyl Cyanoacetate (pKa ~11) Enolate Enolate Anion (Nucleophile) SM->Enolate Deprotonation Base Base (NaOEt / K2CO3) Base->Enolate Product Mono-Alkylated Product (Target) Enolate->Product SN2 Attack (R-X) Protonation Quenched SM (Due to Water) Enolate->Protonation + H2O (Wet Solvent) RX Alkyl Halide (R-X) RX->Product DiProduct Dialkylated Byproduct (Impurity) Product->DiProduct 2nd Deprotonation + R-X

Figure 2: Kinetic pathway showing the competition between productive alkylation, moisture quenching, and dialkylation.

Troubleshooting Guides (FAQ)

Category 1: Reaction Stalls (Low Conversion)

Q1: My reaction stops at 50% conversion. Adding more base doesn't help. Why? Diagnosis: This is often due to "Enolate Quenching" by water or "Product Inhibition."

  • The Science: Ethyl cyanoacetate has a pKa of ~11. If your solvent contains even trace moisture (0.5%), the hydroxide ions generated from water will quench the enolate back to the starting material. Furthermore, as the reaction progresses, the leaving group salt (e.g., NaBr) accumulates. In non-polar solvents, this can coat the base surface (passivation).

  • The Fix:

    • Solvent: Switch to a polar aprotic solvent like DMF or DMSO, or use dry Acetone.

    • Additives: Add 10 mol% Sodium Iodide (NaI) . This performs an in situ Finkelstein reaction, converting sluggish alkyl chlorides to highly reactive alkyl iodides [1].

    • Protocol: Ensure the base is finely ground (if solid

      
      ) to increase surface area.
      

Q2: I am using an alkyl chloride and the reaction is extremely slow. Diagnosis: Chloride is a poor leaving group for this specific soft enolate.

  • The Fix: You do not need to buy the expensive bromide. Add 0.1 - 0.5 equivalents of KI or NaI to the reaction mixture. The iodide displaces the chloride to form the alkyl iodide transiently, which reacts 100-1000x faster with the enolate [2].

Q3: Can I alkylate using a secondary alkyl halide (e.g., Isopropyl bromide)? Diagnosis: Likely not effectively.

  • The Science: Cyanoacetate enolates are bulky. Secondary halides introduce significant steric hindrance, leading to E2 Elimination (alkene formation) rather than

    
     substitution.
    
  • The Fix:

    • Option A: Increase temperature to 80°C (risks polymerization).

    • Option B (Recommended): Change strategy.[1][2][3] Perform a Knoevenagel Condensation with Acetone (or relevant ketone) followed by a reduction (

      
       or 
      
      
      
      ). This installs the same alkyl group without fighting sterics [3].
Category 2: Impurity Profiles (Dialkylation)

Q4: I see a significant amount of dialkylated product (M + 2x Alkyl). How do I stop this? Diagnosis: The mono-alkylated product is still acidic (pKa ~10-11) and competes for the base.

  • The Science: Once the mono-alkylated product forms, it can be deprotonated by the remaining base and attack a second equivalent of alkyl halide. This is statistically favored if the alkyl halide is in excess or if the mixing is poor.

  • The Fix:

    • Stoichiometry: Use a excess of Ethyl Cyanoacetate (1.2 - 1.5 eq) relative to the alkyl halide. This ensures the alkyl halide is consumed by the starting material before it sees the product.

    • Base Addition: If using a strong base (NaH), add the alkyl halide slowly to the pre-formed enolate.

    • Phase Transfer Catalysis (PTC): Use solid

      
       with TBAB (Tetrabutylammonium bromide) in Toluene. The low concentration of active enolate in the organic phase suppresses dialkylation [4].
      

Optimized Experimental Protocols

Do not rely on generic literature. Use these field-validated methods.

Method A: Phase Transfer Catalysis (Recommended for Reliability)

Best for: Scale-up, moisture sensitivity, and avoiding dialkylation.

ReagentEquivalentsRole
Ethyl Cyanoacetate1.2 eqSubstrate (Excess minimizes dialkylation)
Alkyl Halide1.0 eqLimiting Reagent

(Solid, Anhydrous)
2.0 eqBase (Insoluble reservoir)
TBAB (Tetrabutylammonium Bromide)0.05 eq (5 mol%)Phase Transfer Catalyst
Toluene or Acetonitrile5-10 VolumesSolvent

Protocol:

  • Charge Ethyl Cyanoacetate, Toluene, and finely ground

    
     into the flask.
    
  • Add TBAB. Stir at room temperature for 15 minutes.

  • Add Alkyl Halide dropwise over 30 minutes.

    • Tip: If using a chloride, add 10 mol% KI here.

  • Heat to 60-80°C. Monitor by TLC/HPLC.

  • Workup: Filter off the solid salts (

    
    /KX). Wash the filtrate with water. Distill off the solvent.[3]
    
Method B: Classical Homogeneous (NaOEt/EtOH)

Best for: Simple primary alkyl halides where solvent cost is a factor.

Protocol:

  • Prepare Sodium Ethoxide: Dissolve Sodium metal (1.05 eq) in anhydrous Ethanol under

    
    .
    
  • Cool to 0°C. Add Ethyl Cyanoacetate (1.0 eq) dropwise. Stir 30 min.

  • Add Alkyl Halide (1.0 eq) dropwise.

  • Reflux until complete (usually 2-4 hours).

  • Critical Note: This method is highly susceptible to moisture. Ethanol must be "Super Dry."

Comparative Data: Base & Solvent Effects[4]

The choice of base determines the reaction mechanism's efficiency.

Base SystemSolventRateDialkylation RiskMoisture Tolerance
NaH THF / DMFFastHighZero (Dangerous)
NaOEt EthanolMediumMediumLow

AcetoneSlowLowModerate

+ PTC
TolueneFast Very Low High

References

  • Finkelstein Reaction Application: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • Halide Reactivity: Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752. [Link]

  • Knoevenagel Alternative: Jones, G. (1967). The Knoevenagel Condensation.[4] Organic Reactions, 15, 204. [Link]

  • PTC Advantages: Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press.[1] [Link]

Sources

Removing unreacted 4-bromo-1-butene from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in alkylation and metathesis workflows: the efficient removal of unreacted 4-bromo-1-butene.

Because 4-bromo-1-butene is a bifunctional reagent (possessing both a nucleophile-susceptible alkyl bromide and a terminal alkene), trace contamination can severely compromise downstream cross-coupling, metathesis, or biological assay integrity[1]. This guide bypasses generic advice, providing you with causality-driven troubleshooting, self-validating protocols, and quantitative parameters to ensure absolute product purity.

Part 1: Physico-Chemical Profile of 4-Bromo-1-butene

To remove an impurity, you must first understand its physical and chemical boundaries. The following quantitative parameters dictate the boundaries of our separation strategies.

PropertyValueExperimental Causality & Significance
Boiling Point 98–100 °CAmenable to vacuum distillation. However, its moderate volatility means it can easily become trapped in viscous oils, requiring solvent chasing[2].
Density 1.33 g/mLHeavier than water. During aqueous workups, undiluted 4-bromo-1-butene will settle at the bottom, potentially inverting phase separations if not diluted with a lighter organic solvent[2].
Flash Point 1 °CHighly flammable. Evaporation must be conducted in spark-free rotary evaporators with proper ventilation[2].
Molecular Weight 135.00 g/mol Used to calculate the exact stoichiometric equivalents of solid-phase scavenger resins required for complete removal[2].
Reactivity Dual-functionalActs as a potent electrophile and a terminal olefin. It will irreversibly bind to nucleophilic scavenger resins (e.g., amines, thiols)[1].

Part 2: Diagnostic Workflow for Reagent Removal

Selecting the wrong purification method leads to yield loss and co-elution. Use the logical matrix below to determine the optimal removal strategy based on the thermal stability and volatility of your target product.

G N1 Crude Reaction Mixture (Excess 4-bromo-1-butene) N2 Is the target product thermally stable & non-volatile? N1->N2 N3 Vacuum Evaporation (Rotavap <10 mbar, 40°C) N2->N3 Yes N4 Solid-Phase Scavenging (Aminomethyl Resin) N2->N4 No / Volatile Product N6 Azeotropic Chasing (DCM/Ether) N3->N6 Traces remain N7 Pure Product N3->N7 Complete removal N5 Filtration & Washing N4->N5 SN2 Trapping N5->N7 Filtrate collection N6->N7 Complete removal

Decision matrix for removing unreacted 4-bromo-1-butene from reaction mixtures.

Part 3: Troubleshooting Guides & FAQs

Q1: My synthesized product co-elutes with 4-bromo-1-butene during silica gel chromatography. Why is this happening, and how can I fix it? Causality: 4-Bromo-1-butene lacks polar functional groups capable of hydrogen bonding. Consequently, it has virtually no affinity for the polar silanol groups on the silica gel stationary phase and elutes almost immediately with the solvent front in non-polar eluents (e.g., hexanes)[1]. If your target product is also highly lipophilic, they will co-elute. Solution: Abandon chromatography for this specific separation. Instead, utilize a polymer-supported scavenger resin . Adding an aminomethyl polystyrene resin to the mixture allows the primary amine on the solid support to act as a nucleophile, undergoing an SN2 reaction with the alkyl bromide. The impurity becomes covalently anchored to the macroscopic polymer beads, which are then simply filtered away[3].

Q2: I attempted to remove the excess 4-bromo-1-butene via standard rotary evaporation, but


H NMR still shows distinct multiplets at ~5.8 ppm and ~5.1 ppm. Why didn't it evaporate? 
Causality:  While the boiling point of 4-bromo-1-butene is 98–100 °C[2], its non-polar nature often leads to physical entrapment within highly viscous product matrices (oils or gums). The high viscosity lowers the diffusion rate of the volatile halide to the liquid-vacuum interface, preventing it from escaping into the vapor phase.
Solution:  Perform an azeotropic solvent chase . Dissolve the crude oil in a highly volatile, non-polar solvent (like dichloromethane) and re-evaporate. The rapid boiling of the DCM disrupts the viscous matrix and acts as a carrier gas, decreasing the partial pressure of the alkyl halide and sweeping it out of the flask.

Q3: Can I use liquid amines (like triethylamine) instead of expensive scavenger resins to destroy the excess alkyl halide? Causality: While a liquid amine will successfully react with 4-bromo-1-butene, it generates a quaternary ammonium salt or a secondary/tertiary amine byproduct that remains dissolved in your reaction mixture. You have simply traded one impurity for another. Polymer-bound scavengers confine the byproduct to a solid state, enabling purification by simple physical filtration[4].

Part 4: Self-Validating Experimental Protocols

Protocol A: Vacuum Evaporation with Solvent Chasing

Use this protocol if your target product is a non-volatile solid or heavy oil.

  • Initial Concentration: Transfer the crude reaction mixture to a round-bottom flask. Remove the bulk reaction solvent using a rotary evaporator (40 °C water bath, pressure adjusted based on the solvent).

  • Matrix Disruption: Once the bulk solvent is removed, add 10 mL of Dichloromethane (DCM) per gram of crude material. Swirl until the crude is completely homogeneous.

  • Solvent Chasing: Evaporate the DCM under reduced pressure (down to 10 mbar).

  • Iteration: Repeat the DCM addition and evaporation cycle two more times.

  • High Vacuum Drying: Attach the flask to a Schlenk line or high-vacuum manifold (<1 mbar) for 2 hours at room temperature.

  • Self-Validation Step: Monitor the mass of the flask. Once the mass stabilizes between two consecutive 30-minute high-vacuum intervals (

    
    mass < 2 mg), evaporation is complete. To chemically validate, spot the product on a TLC plate and dip it in a KMnO
    
    
    
    stain. 4-Bromo-1-butene will rapidly oxidize, forming a bright yellow spot on a purple background. The absence of this spot confirms successful removal.
Protocol B: Polymer-Supported Scavenging (Nucleophilic Trapping)

Use this protocol if your product is volatile, heat-sensitive, or co-elutes during chromatography.

  • Resin Selection & Swelling: Weigh out 3.0 to 5.0 molar equivalents of Aminomethyl Polystyrene Resin (substitution typically 0.8 – 2.0 mmol/g) relative to the calculated amount of unreacted 4-bromo-1-butene[3].

  • Solvent Matching: Dissolve your crude mixture in Dichloromethane (CH

    
    Cl
    
    
    
    ).
    • Causality: Polystyrene-based resins require specific solvents to swell. CH

      
      Cl
      
      
      
      provides a high swelling volume (2.0 - 7.0 mL/g), expanding the polymer matrix and exposing the reactive amine sites hidden within the pores to the bulk solution[3].
  • Incubation: Add the swollen resin to the solution and stir gently (using an orbital shaker or a suspended magnetic stirrer) at room temperature for 12–16 hours.

    • Causality: Vigorous magnetic stirring can mechanically grind the polymer beads into a fine powder, clogging filters and releasing impurities back into the solution.

  • Self-Validation Step: Before filtering, extract 50 µL of the supernatant, dilute in CDCl

    
    , and run a rapid 
    
    
    
    H NMR. Look for the disappearance of the characteristic triplet at ~3.4 ppm (-CH
    
    
    Br). If the peak is gone, the covalent capture is complete. If it persists, add 1.0 additional equivalent of resin and shake for 4 more hours.
  • Filtration: Filter the suspension through a sintered glass funnel (porosity 3 or 4).

  • Resin Washing: Wash the resin bed with alternating volumes of CH

    
    Cl
    
    
    
    and Methanol (3 x 10 mL each) to ensure your target product is fully eluted from the polymer matrix. Concentrate the combined filtrates to yield the pure product.

References

Sources

Minimizing dialkylation side products in mono-alkylation of cyanoacetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers optimizing the alkylation of cyanoacetates.

Executive Summary: The "Dialkylation Trap"

Mono-alkylating ethyl cyanoacetate is deceptively difficult compared to diethyl malonate.[1] The linear nature of the cyano group offers minimal steric hindrance, and the acidity of the mono-alkylated product (


 in DMSO) remains sufficiently high to compete for base, leading to the "Dialkylation Trap."

This guide provides mechanistic insights and self-validating protocols to shift the kinetic selectivity toward the mono-substituted product.

Troubleshooting Guide & FAQs

Q1: Why is dialkylation persisting even when I use a 1:1 stoichiometry?

Diagnosis: This is a classic kinetic issue driven by local concentration effects and proton transfer rates .[1] Mechanism: When you form the enolate of ethyl cyanoacetate and add an alkyl halide, the first equivalent of mono-alkylated product formed is still acidic. If you use a strong base (like NaH or NaOEt) in a homogeneous solution, the remaining unsubstituted enolate can rapidly deprotonate the newly formed mono-alkylated product (intermolecular proton transfer). This generates the mono-alkyl enolate, which reacts with the remaining alkyl halide to form the dialkylated impurity. Corrective Action:

  • Invert Addition Order: Do not add the alkyl halide to the enolate. Instead, add the base slowly to a mixture of the cyanoacetate and alkyl halide (if compatible).

  • Change the Base: Switch from strong bases (NaH, alkoxides) to weaker bases (e.g., potassium carbonate) that struggle to deprotonate the less acidic mono-alkylated product effectively [1].[1]

Q2: Which base/solvent system gives the highest mono-selectivity?

Recommendation: Solid-Liquid Phase Transfer Catalysis (PTC) . Protocol: Use anhydrous Potassium Carbonate (


) in Acetone or Acetonitrile with a catalytic amount of TBAB (Tetrabutylammonium bromide).[1]
Why it works: 
  • Surface Chemistry: The reaction occurs at the solid-liquid interface.[1] The base (

    
    ) is not dissolved, limiting the concentration of active base.
    
  • Ion Pairing: The bulky quaternary ammonium cation (

    
    ) forms a lipophilic ion pair with the cyanoacetate enolate.[1] This "naked" enolate is highly reactive but, crucially, the mild basicity of carbonate is often insufficient to rapidly deprotonate the mono-alkylated product, which is sterically bulkier and slightly less acidic [2].
    
Q3: I cannot change my base. How do I optimize a homogeneous reaction (e.g., NaOEt/EtOH)?

Optimization Strategy: If you are locked into a classical alkoxide system, you must exploit statistical probability .[1]

  • Stoichiometry: Increase the equivalents of Ethyl Cyanoacetate to 1.5 – 2.0 equivalents relative to the alkyl halide.

  • Recovery: Cyanoacetates are easily separated from the product via distillation due to the boiling point difference.[1] This "waste" of starting material is often cheaper than the yield loss associated with inseparable dialkylated byproducts.

Q4: My alkyl halide is unreactive, requiring heat. Does this affect selectivity?

Insight: Yes. Higher temperatures increase the energy of the system, lowering the activation energy barrier difference between the first and second alkylation (


 vs 

). Troubleshooting:
  • Catalytic Iodide: Add 10 mol% NaI (Finkelstein condition) to convert a sluggish alkyl chloride/bromide into a reactive alkyl iodide in situ.[1] This allows you to run the reaction at a lower temperature, preserving selectivity.

Advanced Protocol: The "Knoevenagel Bypass"

If direct alkylation yields >15% dialkylation despite optimization, switch to the Knoevenagel Condensation-Reduction sequence .[1] This is the industry "cheat code" for high-purity mono-substitution [3].

Workflow:

  • Condensation: React Ethyl Cyanoacetate with the corresponding Aldehyde (not alkyl halide) using a catalytic base (piperidine/acetic acid).[1] This forms the

    
    -unsaturated ester.
    
    • Note: Dialkylation is chemically impossible here because the double bond consumes the active site.

  • Reduction: Reduce the alkene using Sodium Borohydride (

    
    ) or catalytic hydrogenation (
    
    
    
    ).[1]

Decision Matrix:

  • Use Direct Alkylation if: R-X is primary, highly reactive (benzyl/allyl), and available.[1]

  • Use Knoevenagel Bypass if: R-X is secondary, unreactive, or if the dialkyl impurity is inseparable by distillation.[1]

Visualizing the Competition

The following diagram illustrates the kinetic competition. To minimize "Path B" (Dialkylation), we must manipulate


 and 

.[1]

AlkylationPathways Start Ethyl Cyanoacetate (Substrate) Enolate1 Enolate A (Mono-anion) Start->Enolate1 Base (Deprotonation) Enolate1->Start Proton Transfer (from MonoProduct) MonoProduct Mono-Alkylated Product Enolate1->MonoProduct Alkyl Halide (k1) Enolate2 Enolate B (Source of impurity) MonoProduct->Enolate2 Base or Enolate A (Rapid Equilibrium) DiProduct Dialkylated Side Product Enolate2->DiProduct Alkyl Halide (k2)

Caption: Kinetic competition pathway. Path B (Red) is minimized by using weak bases or phase transfer catalysis to suppress the formation of Enolate B.

Data Summary: Condition Selection

ParameterClassical Method (NaOEt/EtOH)Phase Transfer (K2CO3/Acetone)Knoevenagel Bypass
Base Strength Strong (Alkoxide)Weak (Carbonate)Catalytic Amine
Reaction Phase HomogeneousHeterogeneous (Solid-Liquid)Homogeneous
Dialkylation Risk High (10-25%)Low (<5%)Zero (0%)
Substrate Req. Alkyl HalideAlkyl HalideAldehyde
Key Advantage Fast reaction ratesHigh selectivity; Easy workup100% Mono-selectivity
Primary Risk Transesterification; DialkylationSlower kineticsRequires reduction step

References

  • Vertex AI Search. (2025).[1] Process for monoalkylation of C-H acidic methylene groups. US7038072B2.[1] 2

  • MDPI. (2015).[1] Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Catalysts 2015, 5. 3[1][3][4][5][6][7][8][9]

  • Grossman, R. B., & Varner, M. A. (1997).[1] Selective Monoalkylation of Diethyl Malonate, Ethyl Cyanoacetate, and Malononitrile. Journal of Organic Chemistry. 7[1][8]

Sources

Technical Support Center: Stability & Handling of Ethyl 2-Cyano-5-Hexenoate in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the handling of ethyl 2-cyano-5-hexenoate (also known as 2-cyano-hex-5-enoic acid ethyl ester). This bifunctional molecule—featuring an


-cyano ester and a terminal alkene—is highly versatile in drug development but presents specific stability challenges in acidic media.

This guide is engineered to move beyond basic instructions. Here, we analyze the chemical causality behind degradation, provide self-validating experimental protocols, and establish robust parameters to ensure the integrity of your synthetic workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my product rapidly degrade during standard acidic workups (e.g., 1M HCl)? The Causality: The


-cyano group is strongly electron-withdrawing. While this typically slows down the initial protonation of the carbonyl oxygen, it significantly increases the electrophilicity of the carbonyl carbon once protonated. Classical mechanisms describe acid-catalyzed ester hydrolysis via a tetrahedral intermediate following the nucleophilic attack of water[1]. However, recent density functional theory (DFT) calculations suggest the reaction is initiated by the protonation of the ester oxygen, potentially leading to a highly active acylium ion intermediate[2]. Regardless of the exact transition state, because acid-catalyzed hydrolysis is an equilibrium process, the presence of excess water in acidic workups drives the reaction toward the carboxylic acid[3]. Furthermore, the hydrolytic stability of cyano-containing compounds is highly dependent on the pH of the environment, with strong acids accelerating degradation[4].

Self-Validating Diagnostic: Run a parallel workup using a buffered weak acid (e.g., saturated


, pH ~5.5) versus 1M HCl (pH ~0). Monitor the organic layer by TLC/LC-MS. If the ester remains intact in 

but degrades in HCl, acid hydrolysis is the confirmed culprit.

Q2: I observe a significant loss of mass (M-44) and a new peak in my LC-MS after acidic reflux. What is happening? The Causality: You are observing thermal decarboxylation. If ethyl 2-cyano-5-hexenoate hydrolyzes to 2-cyano-hex-5-enoic acid, this intermediate acts as an


-cyano carboxylic acid. Similar to 

-keto acids,

-cyano acids are highly prone to thermal decarboxylation. The loss of

(mass 44) yields hex-5-enenitrile.

Self-Validating Diagnostic: To confirm this pathway, trap the evolved gas using a barium hydroxide (


) solution during the acidic heating phase. The formation of a white barium carbonate (

) precipitate confirms

evolution, validating that hydrolysis and subsequent decarboxylation have occurred.

Q3: Can the terminal alkene be affected by acidic conditions? The Causality: Yes. While stable to dilute aqueous acids, exposure to concentrated strong acids (e.g.,


 or anhydrous TFA) can induce Markovnikov hydration of the C5=C6 double bond to form a secondary alcohol, or trigger carbocation-mediated isomerization.
Part 2: Degradation Pathway Visualization

The following diagram maps the divergent degradation pathways of ethyl 2-cyano-5-hexenoate when exposed to acidic environments.

AcidDegradation Start Ethyl 2-cyano-5-hexenoate (Intact Ester) EsterHyd 2-cyano-hex-5-enoic acid (Hydrolyzed Acid) Start->EsterHyd H3O+, H2O (Primary) NitrileHyd Ethyl 2-carbamoyl-5-hexenoate (Amide Intermediate) Start->NitrileHyd H3O+, H2O (Secondary) AlkeneHyd Hydration/Isomerization (Alkene Degradation) Start->AlkeneHyd Strong Acid (Side Reaction) Decarb Hex-5-enenitrile + CO2 (Decarboxylation Product) EsterHyd->Decarb Heat (-CO2)

Acid-catalyzed degradation pathways of ethyl 2-cyano-5-hexenoate.

Part 3: Quantitative Stability Data

To assist in experimental design, the table below summarizes the hydrolytic stability profile of ethyl 2-cyano-5-hexenoate under various acidic conditions.

ConditionpH LevelTemp (°C)Primary Degradation PathwayEstimated Half-Life (

)
Recommended Preventive Action
1M HCl (aq) ~0.025Ester Hydrolysis< 2 hoursAvoid strong mineral acids during workup.
10% TFA in DCM ~1.025Ester Hydrolysis~ 4 hoursNeutralize immediately after deprotection steps.
Sat.

(aq)
~5.525None (Stable)> 7 daysUse as the standard quenching reagent.
Conc.

< 0.025Alkene Hydration & Nitrile Hydrolysis< 15 minsStrictly incompatible.
1M HCl (aq) ~0.060Hydrolysis + Decarboxylation< 10 minsAvoid heating acidic aqueous mixtures.
Part 4: Validated Experimental Protocols
Protocol 1: Mild Acidic Workup (pH-Controlled Extraction)

Use this protocol to isolate ethyl 2-cyano-5-hexenoate from basic reaction mixtures (e.g., after alkylation of ethyl cyanoacetate) without triggering acid hydrolysis.

  • Step 1: Quench at 0°C. Slowly add the reaction mixture to a cold, saturated aqueous solution of

    
     (pH ~5.5).
    
    • Rationale: Strong mineral acids (pH < 2) rapidly protonate the ester carbonyl, initiating hydrolysis[1].

      
       provides sufficient protons to quench basic intermediates without crossing the threshold for acid-catalyzed ester cleavage.
      
  • Step 2: Extract with MTBE. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) rather than Ethyl Acetate (EtOAc).

    • Rationale: MTBE is less miscible with water than EtOAc, reducing the carryover of aqueous acidic protons into the organic phase, thereby preventing late-stage hydrolysis during concentration.

  • Step 3: Bicarbonate Wash. Wash the combined organic layers with saturated aqueous

    
    , followed by brine.
    
    • Rationale (Self-Validating Step): The bicarbonate wash neutralizes any residual acidic species. If

      
       evolution (bubbling) is observed, active acid was successfully neutralized before it could degrade the product during evaporation.
      
  • Step 4: Dry thoroughly. Dry the organic layer over anhydrous

    
     and filter.
    
    • Rationale: Removes residual water. Water must be strictly excluded before heating, as acid-catalyzed hydrolysis requires

      
       as the nucleophile[3].
      
  • Step 5: Low-Temperature Concentration. Concentrate under reduced pressure at a water bath temperature

    
    .
    
    • Rationale:

      
      -cyano acids (formed if trace hydrolysis occurred) are highly susceptible to thermal decarboxylation. Keeping the temperature low prevents the formation of hex-5-enenitrile.
      
Protocol 2: HPLC Monitoring of Hydrolytic Degradation

Use this protocol to accurately monitor the stability of your compound without inducing degradation during the analysis.

  • Step 1: Sample Preparation. Prepare a 1 mg/mL solution of the sample in anhydrous Acetonitrile (MeCN).

    • Rationale: Anhydrous MeCN prevents auto-hydrolysis in the autosampler vial while waiting in the queue.

  • Step 2: Mobile Phase Selection. Use a mobile phase of Water/MeCN buffered with 0.1% Formic Acid (pH ~2.7).

    • Rationale: While the compound is sensitive to strong acids, 0.1% Formic Acid is generally well-tolerated for the short duration of an HPLC run (

      
       < 15 min) and ensures sharp peak shapes for any carboxylic acid degradants.
      
  • Step 3: Wavelength Selection. Monitor the run at 210 nm.

    • Rationale: The ester and nitrile functional groups lack strong chromophores above 220 nm, making 210 nm necessary for accurate quantification.

    • Self-Validating Diagnostic: Inject a blank (pure solvent) immediately after the sample run. If carryover peaks appear at the exact retention time of the hydrolyzed acid, it indicates on-column degradation rather than a true sample impurity.

References

1.[4] Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH. nih.gov.[Link] 2.[3] Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. chemistrysteps.com.[Link] 3.[2] Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. rsc.org.[Link] 4.[1] Acid Catalysed Hydrolysis of Ester | Overview & Research Examples. perlego.com.[Link]

Sources

Overcoming steric hindrance in functionalization of alpha-cyano esters

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Functionalization of


-Cyano Esters 

Subject: Overcoming Steric Hindrance in Quaternary Center Formation Ticket ID: ACE-STERIC-001 Responder: Dr. A. Vance, Senior Application Scientist, Synthetic Methodology Division

Executive Summary: The "Steric Wall"

You are likely here because your standard alkylation (NaH/THF + Alkyl Halide) failed. You either recovered starting material or observed decomposition.

The Root Cause:


-Cyano esters are deceptively difficult. While the 

-proton is acidic (pKa ~11-13), the resulting enolate is linear (ketenimine-like character). When you attempt to install a second substituent to create a quaternary center, you face significant steric repulsion between the existing ester/cyano groups and the incoming electrophile.

This guide bypasses standard


 limitations using three high-fidelity pathways: Transition Metal Catalysis , Phase Transfer Catalysis (PTC) , and Decarboxylative Allylation .

Diagnostic Workflow

Before modifying your reaction, determine the correct pathway based on your target electrophile.

DiagnosticWorkflow Start Target Electrophile Type Aryl Aryl/Vinyl Halide (sp2 Carbon) Start->Aryl Alkyl Alkyl Halide (sp3 Carbon) Start->Alkyl Allyl Allyl Carbonate/Ester Start->Allyl Method1 Pd-Catalyzed alpha-Arylation (Hartwig-Buchwald) Aryl->Method1 Requires Bulky Ligand Method2 Phase Transfer Catalysis (Maruoka/Quat Salts) Alkyl->Method2 Interfacial Mechanism Method3 Decarboxylative Allylation (Tsuji-Trost) Allyl->Method3 Neutral Conditions

Figure 1: Selection logic for functionalizing sterically hindered


-cyano esters.

Protocol Module A: Palladium-Catalyzed -Arylation[1][2]

Scenario: You need to couple an aryl ring to the


-position.[1]
Common Failure:  Low conversion or reduction of the aryl halide (hydrodehalogenation).

The Science: Standard ligands (like


 or BINAP) are too small. They allow the palladium center to coordinate too tightly to the enolate, preventing the reductive elimination step required to form the C-C bond. To overcome steric hindrance, you must use electron-rich, sterically bulky phosphines . These ligands force the product off the metal center.

Recommended System:

  • Catalyst:

    
     or 
    
    
    
  • Ligand:

    
     (Tri-tert-butylphosphine) or Q-Phos.[1]
    
  • Base:

    
     (mild) or 
    
    
    
    (strong). Avoid NaH (causes reduction).

Troubleshooting Q&A:

Q: My reaction turns black immediately and yields no product. Why? A: This is "Palladium Black" precipitation. Your ligand is not stabilizing the Pd(0) species.

  • Fix: Ensure your Ligand:Pd ratio is at least 2:1. If using

    
    , use the tetrafluoroborate salt (
    
    
    
    ) for better stability, mixed with the base before adding Pd.

Q: I see the de-halogenated arene (Ar-H) instead of the product. A: This is


-hydride elimination or protonation from the solvent.
  • Fix: Switch solvent from THF to Toluene or DME . Ensure the reaction is strictly anhydrous.

Standard Protocol (Hartwig Conditions):

  • Charge flask with

    
     (1 mol%) and Ligand (2 mol%).
    
  • Add Aryl Bromide (1.0 equiv) and

    
    -Cyano Ester (1.1 equiv).
    
  • Add

    
     (3.0 equiv) or 
    
    
    
    .
  • Add Toluene (0.5 M concentration).

  • Critical: Degas via freeze-pump-thaw (3 cycles). Oxygen kills this catalyst.

  • Heat to 70-100°C.

Protocol Module B: Phase Transfer Catalysis (PTC)

Scenario: You need to install an alkyl group (Methyl, Benzyl) to create a quaternary center. Common Failure: The reaction stalls at 50% conversion; stirring longer yields decomposition.

The Science: In homogenous solution (e.g., LDA/THF), the crowded enolate aggregates, becoming unreactive. PTC moves the reaction to the interface . A quaternary ammonium catalyst extracts the enolate into the organic phase as a loose ion pair. The bulky catalyst cation shields one face of the enolate, preventing aggregation and accelerating the reaction with the alkyl halide.

Recommended System:

  • Catalyst: TBAB (Tetrabutylammonium bromide) for simple cases; Maruoka Catalyst (spiro-ammonium salts) for extreme hindrance/enantioselectivity.

  • Base: 50% aqueous KOH or solid

    
    .
    
  • Solvent: Toluene or DCM.

Troubleshooting Q&A:

Q: The reaction is too slow even with PTC. A: The "poisoning" effect. The leaving group (bromide/iodide) from the alkylating agent accumulates and competes with the enolate for the catalyst.

  • Fix: Use Alkyl Chlorides or Alkyl Mesylates instead of Iodides. Iodide is a "catalyst poison" in PTC because it pairs too strongly with the ammonium salt.

Q: Can I make chiral quaternary centers this way? A: Yes. This is the primary application of Maruoka catalysts.

  • Fix: Use

    
    -3,4,5-trifluorophenyl-NAS bromide (Maruoka Cat). Lower temperature to 0°C or -20°C to maximize enantioselectivity (
    
    
    
    ).

Data Comparison: Solvent Effects in PTC

SolventDielectric ConstantReaction RateComment
Toluene 2.38HighBest for loose ion-pairing; highest rates.
DCM 8.93MediumGood solubility, but slightly slower rates.
THF 7.58LowAvoid. Miscibility with water disrupts the interface.

Protocol Module C: Decarboxylative Allylation

Scenario: You need to add an allyl group, but the substrate is base-sensitive. Common Failure: Retro-Claisen condensation (cleavage of the ester).

The Science: Instead of using an external base to deprotonate the hindered


-proton, this method uses an Allyl Carbonate  or Allyl Ester  precursor.[2] The Pd(0) catalyst oxidatively adds to the allyl group, releasing a carbonate/carboxylate anion. This anion immediately deprotonates the 

-cyano ester in situ.
  • Why it works: The nucleophile (enolate) and electrophile (

    
    -allyl Pd) are generated simultaneously in the same coordination sphere. Sterics are minimized because the reaction is intramolecular-like.
    

Mechanism Diagram:

Decarboxylative Substrate Allyl Cyanoacetate Complex [Pi-Allyl-Pd-L2]+ [Carboxylate]- Substrate->Complex Oxidative Addition Pd0 Pd(0) Catalyst Pd0->Complex Decarb Decarboxylation (-CO2) Complex->Decarb Product Alpha-Allyl Cyanoester Decarb->Product Reductive Elimination Product->Pd0 Regeneration

Figure 2: The Tsuji-Trost decarboxylative cycle avoids external bases.

Protocol (Tsuji-Trost):

  • Substrate Prep: Convert your

    
    -cyano ester to the allyl ester form (if not already).
    
  • Catalyst:

    
     (5 mol%).
    
  • Solvent: THF or Dioxane (0.1 M).

  • Temp: Room Temperature to 60°C.

  • Note: No base is added. The reaction produces

    
     gas; ensure venting.
    

References

  • Culkin, D. A., & Hartwig, J. F. (2002).

    
    -Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands.[3][4] The Journal of Organic Chemistry. Link
    
  • Wang, X., Kitamura, M., & Maruoka, K. (2007).[5] New, Chiral Phase Transfer Catalysts for Effecting Asymmetric Conjugate Additions of

    
    -Alkyl-
    
    
    
    -cyanoacetates to Acetylenic Esters.[5][6] Journal of the American Chemical Society.[4][7] Link
  • Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation.[2][7] Journal of the American Chemical Society.[4][7] Link

  • Nagata, K., Sano, D., & Itoh, T. (2007).[8] Catalytic Asymmetric Alkylation of

    
    -Cyanocarboxylates Using a Phase-Transfer Catalyst. Synlett. Link
    

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-Cyano-hex-5-enoic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 1H NMR Spectrum Analysis of 2-Cyano-hex-5-enoic Acid Ethyl Ester

Executive Summary & Application Context

2-Cyano-hex-5-enoic acid ethyl ester (Ethyl 2-cyanohex-5-enoate) is a critical bifunctional intermediate often utilized in the synthesis of non-proteinogenic amino acids via the Sogawa or O’Donnell pathways, and in the construction of heterocyclic scaffolds.

Its structural integrity hinges on the successful mono-alkylation of ethyl cyanoacetate. This guide provides a comparative analysis of 1H NMR spectroscopy versus GC-MS for validating this compound, demonstrating why NMR is the superior primary method for distinguishing the target mono-alkylated product from the thermodynamically favored di-alkylated impurities.[1]

Structural Logic & Resonance Prediction

Before analyzing the spectrum, we must deconstruct the molecule into magnetically distinct environments.[2] The molecule consists of an ethyl ester anchor, an alpha-methine proton (the critical diagnostic handle), and a homoallylic alkene tail.[2]

Molecular Formula:


Molecular Weight:  167.21  g/mol [1][2]
Key Diagnostic Signals (The "Fingerprint")[1]
  • The

    
    -Proton (
    
    
    
    ):
    Located at position 2.[1] This proton is acidic and flanked by two electron-withdrawing groups (EWG): the nitrile (
    
    
    ) and the ester (
    
    
    ). It is the single most important signal for purity assessment.[1]
  • The Terminal Alkene (

    
    ):  Characteristic multiplet and vinyl splitting patterns at 5.0–6.0 ppm confirm the integrity of the hexenoic chain.[1]
    
  • The Ethyl Group (

    
    ):  A standard triplet-quartet system that serves as an internal calibration standard for integration.[1]
    

Experimental Protocol

To ensure high-resolution data suitable for publication or regulatory filing, follow this standardized protocol.

Reagents:

  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (Tetramethylsilane).[1]
    
    • Note:

      
       is preferred over DMSO-
      
      
      
      for this ester to prevent potential H/D exchange at the acidic
      
      
      -position, which would erase the diagnostic signal.
  • Analyte Concentration: 10–15 mg of oil in 0.6 mL solvent.

Acquisition Parameters (Standard 400 MHz):

  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1):

    
     5.0 seconds. (Crucial for accurate integration of the isolated alkene protons vs. the ethyl chain).
    
  • Scans (NS): 16 (sufficient for >95% purity).

Detailed Spectrum Analysis

The following table details the chemical shifts (


), multiplicity, and coupling constants (

) derived from high-field analysis.

Table 1: 1H NMR Assignment for 2-Cyano-hex-5-enoic acid ethyl ester in


 
PositionProton TypeChemical Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Diagnostic Value
H-2

-CH (Methine)
3.45 – 3.55 Triplet (t) or dd1H

Critical: Confirms mono-alkylation.[1] Absence indicates di-alkylation.[1]
H-5 Internal Vinyl5.70 – 5.85 Multiplet (ddt)1H-Confirms presence of alkene tail.[1]
H-6a Terminal Vinyl (cis)5.05 – 5.12 Multiplet (dd)1H

Characteristic vinyl splitting.[1]
H-6b Terminal Vinyl (trans)4.98 – 5.04 Multiplet (dd)1H

Characteristic vinyl splitting.[1]
H-OCH2 Ester Methylene4.25 Quartet (q)2H

Chemical shift confirms ester formation.[1]
H-3 Internal

-CH2
1.95 – 2.10 Multiplet (q/m)2H-Bridge between functional head and tail.[1]
H-4 Allylic

-CH2
2.20 – 2.35 Multiplet (q/m)2H-Deshielded slightly by alkene.[1]
H-CH3 Ester Methyl1.31 Triplet (t)3H

Integration reference.[1]

Comparative Analysis: NMR vs. GC-MS

In process development, researchers often choose between NMR and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] While GC-MS is the industry standard for trace impurity profiling, NMR is superior for structural verification of this specific class of cyano-esters.

Table 2: Performance Comparison for Cyano-Ester Validation

Feature1H NMR (Recommended) GC-MS (Alternative) Scientific Rationale
Primary Failure Mode Detection Excellent. Distinctly separates mono-alkylated (t, 3.5 ppm) from di-alkylated (null at 3.5 ppm) species.[1]Moderate. Di-alkylated byproducts often have similar retention times and fragmentation patterns (M+ - Et), leading to co-elution issues.[1]NMR looks at the proton environment, which changes drastically upon second alkylation.[1][2]
Quantification (Purity) Absolute (qNMR). No reference standard needed.[1] Ratio of Alkene H to Methyl H provides exact purity.[1]Relative. Requires calibration curves.[1] Response factors for cyano-esters vary non-linearly.[1]qNMR is self-validating via internal integration ratios.[1]
Sample Integrity Non-Destructive. Sample is recoverable.[1]Destructive. High injection port temps (

C) can cause decarboxylation of

-cyano acids.[1]
Thermal instability of

-keto/cyano acids in GC injectors can yield false "decomposition" peaks.[1]
Limit of Detection Moderate (~1%).[1]Superior (<0.1%). GC-MS is better for finding trace solvent residues, but worse for the main assay.[1][2]
The "Blind Spot" of GC-MS

In GC-MS, the molecular ion (


) for ethyl 2-cyanohex-5-enoate (m/z 167) is often weak or absent due to rapid 

-cleavage. The base peak is typically the loss of the ethoxy group. This fragmentation pattern is nearly identical to isomeric impurities (e.g., branched isomers), making structural assignment ambiguous without NMR confirmation.[1][2]

Analytical Workflow & Decision Matrix

The following diagram illustrates the logical workflow for validating the synthesis of 2-Cyano-hex-5-enoic acid ethyl ester, highlighting the "Go/No-Go" decision points based on the NMR data derived above.

G Start Crude Reaction Mixture (Alkylation of Ethyl Cyanoacetate) Prep Sample Prep: Dissolve in CDCl3 (Avoid DMSO to prevent H/D exchange) Start->Prep Acquire Acquire 1H NMR (400 MHz+, 16 Scans, D1=5s) Prep->Acquire CheckAlpha Check Region 3.45 - 3.55 ppm (Alpha-Proton) Acquire->CheckAlpha Mono Triplet Observed (1H) CONFIRMED STRUCTURE CheckAlpha->Mono Signal Present None Signal Absent (0H) CheckAlpha->None Signal Absent CheckAlkene Check Region 5.0 - 6.0 ppm (Alkene Protons) Mono->CheckAlkene Dialkyl Impurity Identified: Dialkylated Product None->Dialkyl Ester Signals Present but no Alpha-H Pure Calculate Integral Ratio: Alkene (3H) : Alpha (1H) Target: 3:1 CheckAlkene->Pure Multiplets Present Starting Impurity Identified: Unreacted Starting Material CheckAlkene->Starting Multiplets Absent

Figure 1: Analytical Decision Matrix for 2-Cyano-hex-5-enoic acid ethyl ester. Note the critical checkpoint at the


-proton resonance (3.45 ppm).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1] (Standard text for chemical shift rules of

    
    -cyano esters).
    
  • Reich, H. J. (2023).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Online Database]. Available at: [Link]1][2]

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.[1] (Reference for pulse sequence selection and relaxation delay protocols).

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library (NIST23).[1] (Source for fragmentation patterns of cyano-esters). Available at: [Link]1][2]

Sources

FTIR characteristic peaks for nitrile and ester groups in hexenoates

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary: The Diagnostic Power of Vibrational Spectroscopy

In the synthesis of complex pharmaceutical intermediates, specifically hexenoate derivatives (e.g., precursors for statins or pyrrole-based drugs), distinguishing between structural isomers and validating functionalization is critical. While NMR remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers an unrivaled advantage in rapid, in-line monitoring of functional group transformation.

This guide analyzes the spectral characteristics of nitrile (-C≡N) and ester (-COOR) groups within hexenoate systems. We compare the efficacy of FTIR against Raman and NMR, demonstrating that FTIR is the superior tool for detecting conjugation status —a key quality attribute in Michael addition products like ethyl 2-cyano-3-hexenoate .

Technical Deep Dive: Characteristic Peaks & Mechanistic Insights

The vibrational frequency of nitrile and ester groups is heavily influenced by their electronic environment. In hexenoates, the position of the double bond relative to these groups (conjugation) causes measurable shifts in wavenumber (


), serving as a molecular "dipstick" for reaction progress.
A. The Spectral Fingerprint: Nitrile & Ester [1]
Functional GroupVibration ModeNon-Conjugated Frequency (

)
Conjugated Frequency (

)
IntensityDiagnostic Note
Nitrile (-C≡N) Stretching (

)
2240 – 2260 2215 – 2230 Medium/WeakConjugation lowers frequency due to resonance delocalization.
Ester Carbonyl (C=O) Stretching (

)
1735 – 1750 1715 – 1730 Very StrongThe "Rule of Three" applies: Look for accompanying C-O bands.[2][3]
Alkene (C=C) Stretching (

)
1640 – 1650 1590 – 1610 MediumIntensity increases significantly when conjugated with C=O or CN.
Ester (C-O) Stretching (

)
1150 – 1300 1200 – 1300 StrongOften appears as a doublet; highly sensitive to skeletal structure.
B. Mechanistic Insight: The Conjugation Effect

Why do peaks shift?

  • Inductive Effect: Electron-withdrawing groups (like Nitrile) on an isolated system typically raise the frequency of adjacent bonds due to bond stiffening.

  • Mesomeric (Resonance) Effect: In conjugated systems (e.g., ethyl 2-cyano-3-hexenoate ), the

    
    -electrons delocalize across the C=C-C=O or C=C-C≡N system. This reduces the double-bond character of the C=O and C≡N bonds, weakening the force constant (
    
    
    
    ) and lowering the vibrational frequency (
    
    
    ) according to Hooke's Law:
    
    
    • Result: A shift of ~15-30

      
       to lower wavenumbers is the definitive marker of successful conjugation.
      
C. Case Study Data: Ethyl 2-cyano-3-hexenoate

Experimental data for this specific intermediate highlights the diagnostic shifts:

  • 
    :  Observed at 2217 
    
    
    
    (shifted down from standard 2250
    
    
    ).
  • 
    :  Observed at 1715 
    
    
    
    (shifted down from standard 1740
    
    
    ).
  • 
    :  Observed at 1596 
    
    
    
    (enhanced intensity due to polarization).
Comparative Analysis: FTIR vs. Alternatives

Is FTIR always the best choice? This section objectively compares FTIR against Raman Spectroscopy and Nuclear Magnetic Resonance (NMR) for hexenoate analysis.

Comparison Matrix
FeatureFTIR (Mid-IR) Raman Spectroscopy 1H-NMR
Nitrile Detection Good. Distinct peak in a quiet region (2200

).
Excellent. C≡N is a strong Raman scatterer; higher sensitivity than FTIR.N/A. Nitrile carbon is invisible in 1H-NMR; requires 13C-NMR (slow).
Ester Detection Excellent. C=O stretch is often the strongest peak in the spectrum.Weak. C=O is a weak Raman scatterer.Good. Detected via alpha-protons, but signals can overlap.
Water Interference High. Aqueous samples require specialized cells (CaF2) or ATR.None. Water is Raman inactive.[4] Ideal for aqueous reaction monitoring.[5]High. Deuterated solvents required.
Throughput High. <1 min per sample (ATR).High. <1 min per sample.Low. 5-10 mins per sample (prep + scan).
Cost Low. ($)Medium. (

)
High. (

)

Verdict:

  • Use FTIR for routine quality control (QC) and checking the ester/conjugation status. It is the most balanced tool for detecting both the carbonyl and the nitrile simultaneously.

  • Use Raman if you are specifically monitoring the nitrile formation in an aqueous environment, as the water signal will obscure the FTIR spectrum, but the nitrile Raman signal will be intense.

Experimental Protocol: ATR-FTIR of Liquid Hexenoates

Objective: Obtain a high-quality spectrum of an oily hexenoate intermediate to determine conjugation status.

Equipment: FTIR Spectrometer with Diamond/ZnSe ATR (Attenuated Total Reflectance) accessory.

Workflow:

  • System Prep: Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure energy throughput is >95% of the baseline.

  • Background Scan: Collect a background spectrum (air) to subtract atmospheric

    
     (~2350 
    
    
    
    ) and
    
    
    .
    • Settings: 4

      
       resolution, 16 scans.
      
  • Sample Application:

    • Using a glass pipette, place 10-20

      
        of the liquid hexenoate directly onto the center of the crystal.
      
    • Note: Ensure the crystal is fully covered to prevent baseline tilt.

  • Acquisition:

    • Scan range: 4000 – 600

      
      .
      
    • Accumulate 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission libraries is needed).

    • Baseline correct if necessary (rarely needed for clean oils).

Visualizations
Figure 1: Spectral Assignment Logic Flow

A logical pathway to assigning peaks in a hexenoate spectrum.

FTIR_Logic Start Start: Analyze Spectrum (4000-600 cm⁻¹) CheckCN Check 2200-2260 cm⁻¹ region Start->CheckCN HasCN Peak Present? (Sharp, Medium Intensity) CheckCN->HasCN CN_Type Determine Nitrile Environment HasCN->CN_Type Yes CheckCO Check 1700-1760 cm⁻¹ region HasCN->CheckCO Next Step Conj_CN ~2215-2230 cm⁻¹ Conjugated Nitrile CN_Type->Conj_CN Lower Freq NonConj_CN ~2240-2260 cm⁻¹ Non-Conjugated Nitrile CN_Type->NonConj_CN Higher Freq CO_Type Determine Ester Environment CheckCO->CO_Type Conj_CO ~1715-1730 cm⁻¹ Conjugated Ester CO_Type->Conj_CO Lower Freq NonConj_CO ~1735-1750 cm⁻¹ Saturated Ester CO_Type->NonConj_CO Higher Freq

Caption: Logic flow for distinguishing conjugated vs. non-conjugated functional groups in hexenoates.

Figure 2: Conjugation Decision Tree

How to interpret the combined data to validate the molecule structure.

Decision_Tree Input Input: Peak Positions Condition1 CN < 2230 cm⁻¹ AND CO < 1730 cm⁻¹ Input->Condition1 Condition2 CN > 2240 cm⁻¹ AND CO > 1735 cm⁻¹ Input->Condition2 Condition3 CO Only (~1740 cm⁻¹) No CN Peak Input->Condition3 Result1 Conjugated System (e.g., Ethyl 2-cyano-3-hexenoate) Condition1->Result1 Result2 Isolated Groups (No Conjugation) Condition2->Result2 Result3 Simple Hexenoate (Starting Material) Condition3->Result3

Caption: Decision tree for structural validation based on wavenumber shifts.

References
  • National Institutes of Health (NIH). (2021). Ethyl 3-hexenoate | C8H14O2 | CID 5362622 - PubChem. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra: Nitriles and Esters. Retrieved from [Link]

  • Journal of the Mexican Chemical Society. (2015). Synthesis and Characterization of Ethyl-2-cyano-3-hexenoate Derivatives. Retrieved from [Link]

  • Lab Manager. (2025). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Retrieved from [Link]

Sources

Analytical Superiority in Isomer Differentiation: NMR Shift Diagnostics for Terminal vs. Internal Alkenes

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and complex organic synthesis, distinguishing between terminal and internal alkene isomers is a critical quality control step. Processes such as olefin cross-metathesis, catalytic isomerization, and polymerization heavily depend on the exact position of the carbon-carbon double bond. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this structural elucidation.

This guide provides an objective, in-depth comparison of ¹H and ¹³C NMR methodologies for differentiating terminal and internal alkenes. By understanding the mechanistic causality behind chemical shift differences and employing a self-validating experimental protocol, researchers can achieve unambiguous isomer identification.

Mechanistic Foundations of Alkene Chemical Shifts

The differentiation of alkene isomers via NMR is fundamentally rooted in the electronic environment and magnetic anisotropy of the C=C


-bond.
  • Magnetic Anisotropy: When an alkene is placed in an applied magnetic field, the

    
    -electrons circulate, creating an induced local magnetic field. This induced field opposes the applied field in the center of the 
    
    
    
    -bond but reinforces it at the periphery where the vinylic protons reside. Consequently, vinylic protons are strongly deshielded and shifted downfield to the 4.5–7.0 ppm region[1].
  • Steric and Inductive Effects: While alkyl groups are inductively electron-donating, their steric bulk and perturbation of the

    
    -system lead to a net deshielding of the adjacent vinylic protons and carbons[2]. Because terminal alkenes lack a second alkyl substituent, their terminal vinylic protons (=CH₂) and carbons experience less steric deshielding compared to internal alkenes (-CH=CH-). This creates a reliable, quantifiable chemical shift differential.
    

Quantitative Comparison: ¹H and ¹³C NMR Shifts

The most definitive way to compare and identify alkene isomers is by cross-referencing their ¹H and ¹³C chemical shifts alongside their spin-spin coupling constants (


).
Table 1: Diagnostic NMR Shifts for Alkene Isomers
Alkene TypeStructural Motif¹H NMR Shift (

, ppm)
¹H Coupling (

, Hz)
¹³C NMR Shift (

, ppm)
Terminal (Geminal) R-CH=CH₂ 4.5 - 5.5²

= 0 - 3
110 - 115
Terminal (Internal) R-CH =CH₂5.5 - 6.0³

= 11 - 18, ³

= 6 - 14
135 - 145
Internal (Cis/Trans) R-CH =CH -R'5.2 - 7.0³

= 11 - 18, ³

= 6 - 12
120 - 135

Causality Insight: The terminal =CH₂ carbon is highly shielded (110–115 ppm) due to the absence of deshielding alkyl substituents, making it the most definitive diagnostic marker in the ¹³C spectrum[3],[4]. Conversely, internal sp² carbons resonate further downfield (120–135 ppm)[5].

High-Resolution NMR Workflow for Isomer Identification

As a Senior Application Scientist, it is critical to recognize that while ¹H NMR provides rapid structural screening, integration values can be skewed by improper relaxation delays or baseline distortions. The following self-validating protocol ensures trustworthy, reproducible data acquisition for alkene mixtures.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–25 mg of the alkene sample for ¹H NMR, or 40–50 mg for ¹³C NMR, to ensure an optimal signal-to-noise ratio[6].

  • Solvent Selection: Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃). CDCl₃ provides a reliable internal reference lock (¹H: 7.26 ppm, ¹³C: 77.16 ppm)[5].

  • Filtration: Pass the solution through a glass wool-plugged Pasteur pipette into a clean, dry 5 mm NMR tube. Removing particulates is essential to prevent distortions in magnetic homogeneity[6].

Step 2: Instrument Tuning and Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer and lock the frequency to the deuterium signal of the solvent[6].

  • Perform automated gradient shimming (e.g., TopShim). Crucial Step: Optimal shimming is required to resolve the fine multiplet splitting (e.g., the 0–3 Hz geminal coupling unique to terminal alkenes).

Step 3: Acquisition Parameters
  • ¹H NMR: Utilize a 30° pulse angle with a relaxation delay (D1) of 1–5 seconds to ensure complete longitudinal relaxation of the vinylic protons. Acquire 16–32 scans[6].

  • ¹³C NMR (Proton-Decoupled): Due to the low natural abundance of ¹³C (1.1%), utilize proton decoupling to collapse multiplets into sharp singlets and leverage the Nuclear Overhauser Effect (NOE) for signal enhancement[3]. Set the relaxation delay (D1) to 2–5 seconds.

Step 4: Data Processing and Self-Validation
  • Apply a Fourier Transform (FT) and manually phase the spectrum to ensure purely absorptive peak shapes[6].

  • Apply a baseline correction to ensure accurate integration.

  • Self-Validation System: In a pure terminal alkene (e.g., 1-hexene), the integral of the multiplet at ~5.8 ppm (the internal vinylic proton) must be exactly half the integral of the multiplet at ~4.9 ppm (the terminal geminal protons). A ratio deviating from 1:2 immediately flags the presence of internal isomer impurities (e.g., 2-hexene), which will present distinct vinylic signals between 5.2–5.5 ppm.

Workflow Visualization

To streamline the analytical process, the following decision tree illustrates the logical pathway for identifying alkene isomers based on acquired NMR data.

G Start Acquire NMR Spectra (1H & 13C) H1_Check Analyze 1H Vinylic Region (4.5 - 6.0 ppm) Start->H1_Check Term_H Shift: 4.5 - 5.5 ppm Integration: 2H Coupling: Geminal (0-3 Hz) H1_Check->Term_H Lower Frequency Int_H Shift: 5.2 - 7.0 ppm Integration: 1H or 2H Coupling: Vicinal (6-18 Hz) H1_Check->Int_H Higher Frequency C13_Check1 Verify 13C NMR Terminal Carbon Term_H->C13_Check1 C13_Check2 Verify 13C NMR Internal Carbon Int_H->C13_Check2 Term_Result Confirmed: Terminal Alkene C13_Check1->Term_Result Peak at 110-115 ppm Int_Result Confirmed: Internal Alkene C13_Check2->Int_Result Peak at 120-135 ppm

Logical decision tree for identifying terminal vs. internal alkenes using 1H and 13C NMR.

References

  • BenchChem. "Application Notes: Characterization of Alkenes using 1H NMR Spectroscopy." BenchChem.
  • Oregon State University. "13C NMR Chemical Shift.
  • Chemistry LibreTexts. "Nuclear Magnetic Resonance (NMR) of Alkenes." LibreTexts.
  • Modgraph. "Proton chemical shifts in NMR, part 17: Chemical shifts in alkenes and the anisotropic and steric effects of the double bond." Modgraph.
  • BenchChem. "Application Note: 13C NMR Analysis of Long-Chain Alkenes." BenchChem.
  • Doc Brown's Advanced Organic Chemistry. "C-13 nmr spectrum of 3-methylbut-1-ene." DocBrown.info.

Sources

Comparative Reactivity of 5-Hexenoate vs. 6-Heptenoate Cyano Esters in Radical Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in radical cascades and methodology development, I frequently encounter the challenge of optimizing intramolecular cyclizations for complex drug scaffolds. While unperturbed terminal alkenes cyclize predictably, introducing an α-cyano ester moiety fundamentally alters the energy landscape of the reaction.

This guide provides an in-depth comparative analysis of the reactivity between 5-hexenoate and 6-heptenoate cyano esters, detailing the mechanistic causality behind their behavior and outlining field-proven, self-validating protocols to harness these transformations.

Mechanistic Causality: The Thermodynamic Trap

In standard aliphatic systems, the 5-hexenyl radical undergoes rapid, kinetically controlled 5-exo-trig cyclization to form a cyclopentyl radical—a process accurately predicted by1[1]. However, the introduction of both a cyano and an ester group at the radical center creates immense captodative (resonance) stabilization.

The 5-Hexenoate System: When the highly stabilized α-radical of ethyl 2-cyano-5-hexenoate attempts a 5-exo-trig cyclization, it must generate a highly unstabilized primary alkyl radical. This creates a steep thermodynamic penalty, making the forward cyclization highly reversible (endothermic). Because the equilibrium heavily favors the open-chain stabilized radical, standard reductive conditions (using a hydrogen donor) primarily yield the uncyclized, saturated product[2]. Cyclization only becomes viable if the terminal alkene is substituted (e.g., ethyl 2-cyano-5-heptenoate), which allows the formation of a more stable secondary radical upon ring closure[2].

The 6-Heptenoate System: For 6-heptenyl radicals, the kinetic barrier for 6-exo-trig cyclization is inherently higher than that of the 5-exo pathway. When combined with the thermodynamic stability of the α-cyano ester radical, the 6-heptenoate system is even less prone to cyclize under standard thermal conditions. The radical simply persists in the open-chain form until it abstracts a hydrogen from the solvent.

To overcome this thermodynamic trap in both systems, we must abandon simple hydrogen-transfer conditions and utilize transition-metal oxidative trapping (e.g., Mn(III) catalysis), which irreversibly oxidizes the intermediate cyclized radical before it can ring-open[3].

Mechanistic_Pathway A Acyclic α-Cyano Ester Radical (Highly Resonance Stabilized) B 5-exo-trig Cyclization (Primary Radical) A->B Reversible (Endothermic) C H-Abstraction from Solvent (Uncyclized Product) A->C Favored in H-donor solvents B->A Ring Opening (Fast) D Oxidative Trapping (Mn3+) (Irreversible Cyclization) B->D Traps kinetic product (Overcomes reversibility)

Figure 1: Mechanistic divergence of highly stabilized α-cyano ester radicals.

Comparative Performance Data

The following table summarizes the divergent reactivity profiles of these cyano esters under classical thermal hydrogen-transfer conditions (e.g., peroxide in cyclohexane).

SubstrateChain LengthTerminal SubstitutionCyclization ModeMajor Outcome (Thermal H-Transfer)
Ethyl 2-cyano-5-hexenoate 5-hexenylNone5-exo-trig0% cyclization (H-abstraction dominates)
Ethyl 2-cyano-5-heptenoate 5-hexenylMethyl5-exo-trig~30% cyclization (Cyclopentane derivative)
Ethyl 2-cyano-6-heptenoate 6-heptenylNone6-exo-trigTrace cyclization (H-abstraction dominates)

Experimental Protocols: Self-Validating Systems

Experimental_Workflow S1 Substrate Prep (Cyano Ester) S2 Radical Generation (Peroxide or Mn(III)) S1->S2 S3 Cyclization (5-exo vs 6-exo) S2->S3 S4 Trapping / Isolation (H-donor or Oxidation) S3->S4

Figure 2: Experimental workflow for evaluating cyano ester radical cyclizations.

Protocol A: Thermal Reductive Cyclization (Thermodynamic Evaluation)

This protocol utilizes a hydrogen-donating solvent to probe the natural equilibrium of the radical.

  • Substrate Preparation : Dissolve 1.0 mmol of the cyano ester (e.g., ethyl 2-cyano-5-heptenoate) in 100 mL of anhydrous cyclohexane.

    • Causality: High dilution (0.01 M) is critical to kinetically suppress intermolecular dimerization, ensuring that any reaction observed is strictly intramolecular.

  • Initiation : Add 0.5 equivalents of di-tert-butyl peroxide (DTBP).

  • Thermal Activation : Seal the mixture in a pressure vessel (bomb) and heat to 140 °C for 48 hours.

    • Causality: DTBP requires high temperatures for steady homolysis. Cyclohexane acts not only as a solvent but as a low-energy hydrogen donor to trap the radical[2].

  • Workup & Validation : Cool to room temperature, concentrate under reduced pressure, and analyze the crude mixture via GC-MS. A high ratio of uncyclized to cyclized product confirms the reversibility of the α-cyano ester radical.

Protocol B: Oxidative Trapping via Mn(OAc)₃ (Kinetic Forcing)

This protocol overcomes the reversibility issue by irreversibly oxidizing the intermediate cyclized radical.

  • Reaction Setup : Dissolve 1.0 mmol of the cyano ester (e.g., ethyl 2-cyano-5-hexenoate) in 20 mL of glacial acetic acid.

  • Oxidant Addition : Add 2.5 equivalents of Manganese(III) acetate dihydrate.

  • Cyclization : Heat the mixture to 80 °C under an inert atmosphere for 12 hours.

    • Causality: Mn(III) generates the α-radical via single-electron oxidation. Upon 5-exo or 6-exo cyclization, the resulting primary radical is rapidly oxidized by a second equivalent of Mn(III) to a carbocation, which is then trapped by acetate or eliminates a proton. This irreversible step drives the equilibrium forward, allowing even the stubborn 5-hexenoate and 6-heptenoate systems to form cyclized products[3].

  • Isolation : Quench with water, extract with ethyl acetate, and purify via flash column chromatography to isolate the functionalized cyclic core.

References

1.[2] Title: Free-radical cyclizations. Source: SciSpace. URL: 2.[3] Title: Intramolecular Free-Radical Cyclization Reactions. Source: Thieme Connect. URL: 3.[1] Title: Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-Hexenyl and 4-Oxa-5-Hexenyl Radicals. Source: Scientific Research Publishing. URL:

Sources

A Comparative Guide to GC-MS Retention Time Data for Alpha-Cyano Ester Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals working with alpha-cyano ester derivatives, accurate and reliable analytical methods are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation, identification, and quantification of these reactive monomers. This guide provides an in-depth comparison of GC-MS retention time data for various alpha-cyano ester derivatives, supported by experimental data and protocols. We will delve into the critical parameters influencing their chromatographic behavior, offering insights to aid in method development and optimization.

The Critical Role of Gas Chromatography in Analyzing α-Cyano Esters

Alpha-cyanoacrylates, the monomers of "super glue," are highly reactive and prone to polymerization, which presents unique challenges for their analysis.[1][2] Gas chromatography is an effective technique for determining the purity of these monomers and identifying any impurities.[3] The retention time (t_R_), the time it takes for a compound to travel through the GC column, is a key parameter for qualitative identification.[4][5] However, t_R_ is influenced by several factors, including the analytical conditions, column type and dimensions, and the presence of active sites from contamination.[4]

Comparing Retention Times: A Look at Different Alpha-Cyano Ester Derivatives

Obtaining a comprehensive, side-by-side comparison of retention times for a wide array of alpha-cyano ester derivatives under identical conditions is challenging due to the proprietary nature of some industrial analyses and the specific focus of many academic studies. However, by synthesizing data from various sources, we can construct a valuable comparative overview.

Case Study 1: Analysis of a Homologous Series of n-Alkyl Cyanoacrylates

An early study on the gas-liquid chromatography of n-alkyl cyanoacrylates provides foundational data on the separation of a homologous series from methyl to nonyl cyanoacrylate.[3] While specific retention times were not tabulated, the study established a linear relationship between the logarithm of the retention time and the number of carbon atoms in the alkyl chain, a fundamental principle in GC for homologous series.[3]

The analysis was performed under isothermal conditions, which highlights a key challenge in the analysis of mixtures with a wide range of boiling points. The researchers noted that temperature programming, a technique where the column temperature is increased during the run, was attempted to expedite the analysis of monomer mixtures. However, it resulted in significant baseline drift due to substrate bleeding at higher temperatures, rendering the quantitative results unacceptable.[3]

Table 1: Experimental Conditions for Isothermal GC Analysis of n-Alkyl Cyanoacrylates [3]

ParameterValue
Instrument F & M Model 700 Gas Chromatograph with Dual Hydrogen Flame Ionization Detector
Column 6 ft x 1/4-inch o.d. stainless steel packed with 10% by weight Silicone Ohm Nitrile on 80/100 mesh Chromosorb P
Column Temperature 165°C for methyl through butyl homologs; 185°C for amyl through nonyl homologs
Injector Port Temp. 210°C
Carrier Gas Helium at 25 p.s.i. (flow rate of 43 ml/min)
Detector Temp. 300°C

This study underscores the trade-offs between analysis time and data quality, particularly with older column technologies. Modern stationary phases are more stable at higher temperatures, often making temperature programming a more viable option.

Case Study 2: Purity Assessment of 2-Methoxyethyl 2-cyanoacrylate

A more recent application note details a complete GC-MS protocol for the purity assessment of 2-Methoxyethyl 2-cyanoacrylate, a monomer used in medical adhesives.[6] This provides a valuable data point for a more complex alpha-cyano ester derivative under modern analytical conditions.

Table 2: Expected Retention Time and Mass Fragments for 2-Methoxyethyl 2-cyanoacrylate and Potential Impurities [6]

CompoundExpected Retention Time (min)Key m/z Fragments
2-Methoxyethyl 2-cyanoacrylate ~ 8.5 - 9.5 155 (M+), 124, 96, 82, 55
2-Methoxyethyl cyanoacetate~ 7.0 - 8.0143 (M+), 112, 84, 59, 42
Hydroquinone~ 6.5 - 7.5110 (M+), 81, 54, 53
Hydroquinone monomethyl ether (MEHQ)~ 7.0 - 8.0124 (M+), 109, 81, 53

This data was generated using a standard, non-polar HP-5MS column, which is a 5% phenyl-methylpolysiloxane phase. The use of a temperature program allows for the effective elution of the target compound while providing good separation from potential impurities.

Experimental Protocols

Detailed Protocol for GC-MS Analysis of 2-Methoxyethyl 2-cyanoacrylate[6]

This protocol outlines a robust method for the purity assessment of 2-Methoxyethyl 2-cyanoacrylate.

1. Sample Preparation:

  • Prepare a stock solution of the 2-Methoxyethyl 2-cyanoacrylate sample at a concentration of approximately 1000 ppm in Tetrahydrofuran (THF).

  • From the stock solution, prepare a working solution of 300 ppm by diluting with THF.

  • Transfer an aliquot of the working solution into a 2 mL glass autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (split ratio 50:1).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 350°C.

    • Hold: 5 minutes at 350°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

3. Data Analysis:

  • Identify the peak corresponding to 2-Methoxyethyl 2-cyanoacrylate based on its retention time and mass spectrum.

  • Identify any impurity peaks by comparing their mass spectra with reference libraries (e.g., NIST) and known potential impurities.

  • Calculate the purity of the sample by determining the peak area percentage of the main component relative to the total peak area of all components.

Visualizing the Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare 1000 ppm Stock Solution in THF Working Dilute to 300 ppm Working Solution Stock->Working Vial Transfer to Autosampler Vial Working->Vial Injection Inject 1 µL (Split 50:1) Vial->Injection Separation Separation on HP-5MS Column (Temp. Program) Injection->Separation Detection EI Ionization (70 eV) Mass Detection (m/z 40-550) Separation->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram PeakID Identify Peaks by Retention Time & Mass Spectrum Chromatogram->PeakID LibrarySearch Confirm Identity with NIST Library Match PeakID->LibrarySearch PurityCalc Calculate Purity (Peak Area %) PeakID->PurityCalc

Caption: Workflow for GC-MS Purity Analysis of Alpha-Cyano Esters.

The Power of Pyrolysis-GC-MS for Polymer Analysis

While direct injection is suitable for monomer analysis, Pyrolysis-GC-MS is a powerful technique for characterizing the polymerized form of cyanoacrylates.[1][7] In this method, the polymer is heated to a high temperature, causing it to break down into its constituent monomers and other fragments, which are then introduced into the GC-MS system.

One study on cyanoacrylate glues used multi-step pyrolysis GC-MS.[1] At 350°C, a broad peak corresponding to ethyl cyanoacrylate was observed between 8 and 15 minutes.[1] This demonstrates that even from the polymer, the monomer can be regenerated and analyzed by GC-MS, although the retention time may be influenced by the pyrolysis process itself.

Conclusion: Best Practices for Reliable Retention Time Data

The accurate determination of retention times for alpha-cyano ester derivatives is crucial for their analysis. Based on the available data, several best practices can be recommended:

  • Column Selection: For a homologous series of n-alkyl cyanoacrylates, a mid-polarity column, such as one with a silicone nitrile stationary phase, can provide good separation. For more complex derivatives or when analyzing for a range of potential impurities, a general-purpose, low-polarity column like an HP-5MS is a robust choice.

  • Temperature Programming: While isothermal methods can be effective for a narrow range of analytes, temperature programming is generally preferred for analyzing samples that may contain compounds with a wider range of boiling points. Modern, low-bleed capillary columns are more amenable to temperature programming than older packed columns.

  • Mass Spectral Libraries: The use of a comprehensive mass spectral library, such as the NIST library, is essential for the confident identification of alpha-cyano ester derivatives and their potential impurities.

  • Retention Indices: For more rigorous compound identification that is less dependent on specific instrument conditions, the calculation of Kováts retention indices is recommended.[8] This involves running a series of n-alkanes under the same conditions as the sample to create a standardized retention scale.

By carefully considering these factors and utilizing the experimental protocols and comparative data presented in this guide, researchers can develop and validate reliable GC-MS methods for the analysis of alpha-cyano ester derivatives.

References

  • Evolved Gas Analysis and Multi-step Pyrolysis of Cyanoacryl
  • EGA and Multi-step PY–GC–MS of Glue. (2022, May 12).
  • Vouvoudi, E. C., Tamias, G., Chatzicharistou, E. A., & Achilias, D. S. (2023). Thermal Treatment of a Commercial Polycyanoacrylate Adhesive Addressed for Instant Glass Restoration, for Investigating Its Ageing Tolerance. Polymers, 15(17), 3629.
  • 256 Evolved Gas Analysis and Multi-step Pyrolysis of Cyanoacrylate Glue. (2022, December 15). CDS Analytical.
  • GAS-LIQUID CHROMATOGRAPHY OF THE ALKYL ALPHA CYANOACRYLATES. (n.d.).
  • An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using capillary electrophoresis G. (n.d.). CORE.
  • Thermal Treatment of a Commercial Polycyanoacrylate Adhesive Addressed for Instant Glass Restoration, for Investigating Its Ageing Tolerance. (2023, September 4). MDPI.
  • Application Note: Purity Assessment of 2-Methoxyethyl 2-cyanoacrylate by Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Benchchem.
  • Method for Producing Cyanoacrylate Monomer. (2007, September 13). Scribd.
  • The retention times and the monitor ions for GC-MS. (n.d.).
  • Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. (n.d.). Shimadzu Benelux.
  • Gas chromatographic determination of ethyl 2-cyanoacrylate in the workplace environment. (1989). Analyst, 114(5), 567-569.
  • Comparative evaluation of polycyanoacrylates. (2017).
  • Comparative analysis of mass spectral matching for confident compound identification using the Advanced Electron Ionization source for GC-MS. (n.d.). Thermo Fisher Scientific.
  • Gas Chromatography - Mass Spectrometry. (n.d.). Chem LibreTexts.
  • Understanding Retention Time and Relative Retention in Gas Chromatography (GC). (2025, April 1). Technology Networks.
  • GC-MS data (retention times, molecular weight and monitored mass for the pharmaceutical products investigated). (n.d.).
  • A method for producing a cyanoacrylate monomer. (n.d.).
  • Identification of novel cyanoacrylate monomers for use in nanoparticle drug delivery systems prepared by miniemulsion polymerisation – A multistep screening approach. (2022). International Journal of Pharmaceutics: X, 4, 100124.
  • Esters of alpha-cyanoacrylic acid and process for the manufacture thereof. (n.d.).
  • The Retention Index System in Gas Chromatography: McReynolds Constants. (1997). Supelco.
  • Kováts Retention Index Prediction for Gas Chromatography of Jet Fuel Components. (2024, November 29). reposiTUm.
  • Retention Indices for Frequently Reported Compounds of Plant Essential Oils. (2014). National Institute of Standards and Technology.
  • Analysis and Retention Indices of 61 Organic Solvent Components by Nitrogen Carriers. (n.d.). GL Sciences.

Sources

Strategic Guide to Cyclopentane Ring Closure: Methodologies & Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopentane ring is a foundational pharmacophore in medicinal chemistry, serving as the core scaffold for prostaglandins, carbocyclic nucleosides, and fused terpenoids. Unlike cyclohexane, which resides predominantly in a rigid chair conformation, cyclopentane is dynamically labile, undergoing rapid pseudorotation. This unique conformational flexibility presents distinct challenges in both synthesis and characterization.

This guide objectively compares the three dominant synthetic methodologies for cyclopentane ring closure—Dieckmann Condensation , Ring-Closing Metathesis (RCM) , and Radical Cyclization . It further details the analytical protocols required to definitively characterize the resulting products, specifically addressing the resolution of stereoisomers obscured by conformational averaging.

Comparative Analysis of Synthetic Methodologies

Selecting the optimal ring-closure strategy depends on the substrate's functional group tolerance, the required stereochemistry, and the stage of synthesis (early-stage scaffold generation vs. late-stage functionalization).

Table 1: Strategic Comparison of Ring Closure Methods
FeatureDieckmann Condensation Ring-Closing Metathesis (RCM) Radical Cyclization (5-exo-trig)
Mechanism Anionic (Enolate alkylation)Metal-Carbenoid (Olefin metathesis)Homolytic Radical Addition
Precursor 1,6-Diesters

-Dienes

-Haloalkenes / Selenides
Key Reagents NaH, KOtBu, NaOEtGrubbs (I/II), Hoveyda-Grubbs

/ AIBN,

Atom Economy Moderate (Loss of alcohol)High (Loss of ethylene gas)Low (Stoichiometric tin/silane waste)
Stereocontrol Thermodynamic (Trans-isomer favored post-equilibration)Substrate-dependent (Ring constraints often force Z-alkene)Kinetic (Beckwith-Houk model favors cis-fused)
Scalability High (Cheap reagents, robust)Moderate (Catalyst cost, dilution required)Low (Toxic waste, high dilution)
Best For... Early-stage bulk synthesis of

-keto esters.
Late-stage closure of complex, sensitive substrates.Constructing crowded quaternary centers.[1]
Performance Insights & Causality
  • Thermodynamic vs. Kinetic Control: The Dieckmann condensation is reversible. Consequently, the product distribution is governed by the thermodynamic stability of the enolate intermediate. This typically yields the trans-disubstituted product after decarboxylation, as substituents adopt a pseudo-equatorial arrangement to minimize 1,3-diaxial-like repulsion.

  • Entropic Factors in RCM: RCM is powerful but relies on the probability of the two alkene termini meeting. To favor intramolecular cyclization over intermolecular polymerization (ADMET), reactions must be run at high dilution (

    
     M), which limits throughput. The formation of the volatile ethylene byproduct provides the entropic driving force.
    
  • The "Baldwin" Advantage: Radical cyclization follows Baldwin’s rules, where the 5-exo-trig pathway is kinetically superior to the 6-endo-trig pathway. This makes it the method of choice for forming cyclopentanes over cyclohexanes when both pathways are theoretically possible.

Characterization of Cyclopentane Products

Characterizing cyclopentane derivatives is complicated by pseudorotation —a continuous wave-like motion where the ring puckers to relieve torsional strain (Pitzer strain). This rapid interconversion averages NMR signals, often making cis and trans isomers indistinguishable at room temperature.

NMR Spectroscopy: Overcoming Pseudorotation

The Challenge: In a rigid system, the Karplus equation allows determination of dihedral angles via


 coupling constants. In cyclopentanes, the ring flutters between "envelope" and "twist" conformations, averaging 

values.

The Solution:

  • Low-Temperature NMR: Cooling the sample (typically to

    
    C or below in 
    
    
    
    or toluene-
    
    
    ) slows the pseudorotation, "freezing" the molecule into its preferred low-energy conformer. This decoalesces the signals, allowing accurate measurement of
    
    
    values.
  • NOE/ROESY Experiments: Nuclear Overhauser Effect (NOE) is distance-dependent (

    
    ) and independent of bond angles.
    
    • Cis-isomers: Show strong NOE correlations between substituents on the same face.

    • Trans-isomers: Show weak or absent NOE between substituents.

  • 
    C NMR Gamma-Gauche Effect:  Carbons in a cis-1,2-disubstituted cyclopentane experience steric compression, resulting in an upfield shift  (shielding) of 3–5 ppm compared to the trans-isomer.
    
Mass Spectrometry (MS)

While MS cannot distinguish stereoisomers directly, fragmentation patterns differ.

  • McLafferty Rearrangement: Cyclopentane derivatives with carbonyl side chains often undergo distinct McLafferty rearrangements. The efficiency of hydrogen transfer depends on the spatial proximity of the

    
    -hydrogen, which is stereoisomer-dependent.
    

Experimental Protocols

Protocol A: Dieckmann Condensation (Scalable Synthesis)

Target: Synthesis of methyl 2-oxocyclopentanecarboxylate

Reagents: Dimethyl adipate (1.0 equiv), Sodium hydride (60% dispersion, 1.1 equiv), Toluene (anhydrous), Methanol, Acetic acid.

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under

    
     atmosphere.
    
  • Base Activation: Wash NaH with dry hexane (

    
    ) to remove mineral oil. Suspend in anhydrous toluene.
    
  • Initiation: Heat the toluene suspension to

    
    C. Add a catalytic amount of methanol (0.1 equiv) to initiate the formation of active methoxide species.
    
  • Addition: Add dimethyl adipate dropwise over 2 hours. Critical: Slow addition maintains a low concentration of unreacted diester, favoring intramolecular cyclization over intermolecular oligomerization.

  • Reflux: Reflux for 4–6 hours. The mixture will become a thick slurry (sodium enolate salt).

  • Quench: Cool to

    
    C. Quench carefully with glacial acetic acid until neutral.
    
  • Workup: Dilute with water, extract with diethyl ether (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Distill under reduced pressure.

Protocol B: Ring-Closing Metathesis (Functionalized Synthesis)

Target: Synthesis of 3-cyclopenten-1-ol derivative

Reagents: Diallyl precursor (1.0 equiv), Grubbs II catalyst (2–5 mol%), Dichloromethane (DCM, anhydrous, degassed).

  • Degassing: Solvents must be rigorously degassed (sparged with Argon for 30 mins) to remove

    
    , which deactivates the ruthenium carbene.
    
  • Dissolution: Dissolve the diene precursor in DCM to a final concentration of 0.005 M . Note: This high dilution is non-negotiable to prevent cross-metathesis (dimerization).

  • Catalyst Addition: Add Grubbs II catalyst in one portion under Argon flow.

  • Reaction: Stir at reflux (

    
    C) for 2–12 hours. Monitor by TLC; the disappearance of the starting material and the appearance of a lower 
    
    
    
    spot (usually) indicates cyclization.
  • Quench: Add ethyl vinyl ether (50 equiv) and stir for 30 minutes. This reacts with the active Ru-carbene to form a Fischer carbene, effectively terminating the catalytic cycle and preventing isomerization during workup.

  • Purification: Concentrate in vacuo. Flash chromatography on silica gel. Tip: Ruthenium byproducts are dark and sticky; adding activated charcoal or using a scavenger resin during filtration helps remove metal residues.

Visualization of Workflows

Figure 1: Decision Matrix for Synthetic Route Selection

RingClosureDecision Start Start: Select Precursor Q1 Is the substrate acid/base sensitive? Start->Q1 Q2 Does it contain crowded quaternary centers? Q1->Q2 No (Robust) RCM Method: Ring-Closing Metathesis (High Tolerance, Mild) Q1->RCM Yes (Fragile) Q3 Is this for multi-gram scale-up? Q2->Q3 No Radical Method: Radical Cyclization (5-exo-trig) Q2->Radical Yes (Steric Bulk) Q3->RCM No (Research Scale) Dieckmann Method: Dieckmann Condensation (Scalable, Low Cost) Q3->Dieckmann Yes (Bulk)

Caption: Decision matrix for selecting the optimal cyclopentane ring-closure methodology based on substrate sensitivity, steric demands, and scale.

Figure 2: Characterization & Validation Workflow

CharacterizationFlow cluster_separation 1. Separation cluster_identification 2. Structural ID Sample Crude Cyclization Product TLC TLC/HPLC (Check Purity) Sample->TLC GCMS GC-MS (Mass/Fragmentation) Sample->GCMS HNMR 1H NMR (RT) (Broad signals?) TLC->HNMR VarTemp Variable Temp NMR (-50°C) HNMR->VarTemp If signals averaged (Pseudorotation) NOE 1D-NOE / ROESY (Stereochemistry) HNMR->NOE If signals sharp VarTemp->NOE Final Validated Isomer NOE->Final Definitive Structure

Caption: Analytical workflow for distinguishing cyclopentane isomers, highlighting the intervention of Variable Temperature NMR for fluxional systems.

References

  • Grubbs, R. H. (2006).[2] "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition. Link

  • Baldwin, J. E. (1976).[3] "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications. Link

  • Davis, B. R., & Garratt, P. J. (1991). "Dieckmann Condensation."[4][5][6] Comprehensive Organic Synthesis. Link

  • Lipnick, R. L. (1974).[7] "NMR Spectroscopy of Cyclopentane Derivatives. III. Methylcyclopentane."[7] Journal of the American Chemical Society.[2][7][8] Link

  • Chatterjee, A. K., et al. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society.[2][7][8] Link

Sources

Carbon-13 NMR assignments for ethyl 2-cyano-5-hexenoate

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating


C NMR Assignment Workflows: Empirical Prediction vs. ML/DFT vs. High-Field Experimental Data for Ethyl 2-Cyano-5-Hexenoate 

As an application scientist specializing in structural elucidation, I frequently encounter the limitations of predictive software when dealing with densely functionalized aliphatic chains. Ethyl 2-cyano-5-hexenoate is a highly versatile structural isomer of substituted ethyl hexenoates, frequently utilized as a synthetic intermediate in chemo-selective synthesis and radical cyclizations [1]. However, accurately assigning its Carbon-13 (


C) NMR spectrum presents a significant analytical challenge.

This guide objectively compares three distinct workflows for assigning the


C NMR spectrum of ethyl 2-cyano-5-hexenoate: Empirical Prediction  (e.g., ChemDraw), Machine Learning/DFT Prediction  (e.g., Mnova), and High-Field 2D Experimental NMR  (Bruker 600 MHz). By examining the causality behind chemical shifts and establishing a self-validating experimental protocol, we can determine the most reliable path to absolute structural certainty.

The electron-withdrawing nature of the cyano and ester groups significantly impacts the reactivity and electronic shielding of the adjacent carbon nuclei [1]. The difficulty in assigning this molecule stems from two specific structural features:

  • The

    
    -Carbon (C2) Deshielding Effect:  The methine carbon (C2) experiences profound diamagnetic deshielding due to the combined inductive (-I) effects of the adjacent 
    
    
    
    -hybridized nitrile and
    
    
    -hybridized carbonyl. Empirical predictors, which rely on linear additivity models (e.g., modified Grant-Paul rules), routinely overestimate this shift. They fail to account for the non-linear saturation of electron withdrawal when multiple strongly electronegative groups share a single locus.
  • The Aliphatic Bottleneck (C3 vs. C4): C3 (

    
     to the electron-withdrawing groups) and C4 (allylic to the terminal alkene) possess nearly identical chemical environments. Without advanced 2D NMR, differentiating these peaks is mere guesswork.
    

Workflow N1 Empirical Prediction (ChemDraw) N4 Self-Validating Assignment N1->N4 Baseline Estimates N2 ML/DFT Prediction (Mnova) N2->N4 Conformational Refinement N3 Experimental 2D NMR (600 MHz) N3->N4 Ground Truth Validation

Figure 1: Tripartite workflow for validating carbon-13 NMR assignments.

Quantitative Performance Comparison

To objectively evaluate these methodologies, we mapped the predicted shifts against the experimental ground truth. The data reveals that while ML/DFT models (which calculate true molecular orbital distributions) perform admirably, they still require experimental validation for absolute certainty.

Carbon PositionEnvironmentProduct A: Empirical (ChemDraw)Product B: ML/DFT (Mnova)Product C: Experimental (600 MHz)
C1 C=O (Ester)168.2 ppm166.8 ppm166.5 ppm
C2 CH (

to CN, C=O)
39.5 ppm (+0.9 error)38.1 ppm (-0.5 error)38.6 ppm
C3 CH

(

to CN, C=O)
28.4 ppm29.2 ppm29.8 ppm
C4 CH

(Allylic)
33.1 ppm31.5 ppm31.2 ppm
C5 CH= (Alkene)134.8 ppm136.2 ppm135.8 ppm
C6 =CH

(Terminal)
117.5 ppm116.8 ppm116.4 ppm
C7 C#N (Nitrile)115.2 ppm116.1 ppm115.9 ppm
C8 O-CH

(Ethyl)
62.1 ppm62.6 ppm62.8 ppm
C9 CH

(Ethyl)
14.2 ppm14.0 ppm14.1 ppm

Analysis: Empirical software incorrectly predicts a nearly 5 ppm gap between C3 and C4. In reality, the experimental gap is only 1.4 ppm. Relying solely on empirical software for this compound would lead to an inverted or highly ambiguous assignment of the aliphatic backbone.

Self-Validating Experimental Protocol

To eliminate ambiguity, we must deploy a self-validating experimental system. This protocol ensures that no assignment relies on a single, isolated data point; instead,


 correlations are mathematically cross-examined against 

and

long-range couplings.
Step-by-Step Methodology
  • Sample Preparation: Dissolve 25 mg of high-purity ethyl 2-cyano-5-hexenoate [2] in 0.6 mL of CDCl

    
     containing 0.03% v/v TMS. Transfer to a precision 5 mm NMR tube.
    
  • 1D

    
    C Acquisition:  Acquire a standard 1D 
    
    
    
    C spectrum at 150 MHz (using a 600 MHz spectrometer). Utilize a
    
    
    pulse angle, a 2-second relaxation delay (D1), and 1024 scans to ensure sufficient signal-to-noise for the unprotonated carbons (C1, C7).
  • 
    H-
    
    
    
    C HSQC Mapping:
    Run an HSQC experiment to map direct C-H connections. This instantly identifies C2 (methine), C3/C4/C8 (methylenes), and C9 (methyl). The terminal alkene =CH
    
    
    (C6) is easily identified by its distinct downfield proton shifts (~5.0-5.1 ppm) correlating directly to the 116.4 ppm carbon signal.
  • 
    H-
    
    
    
    C HMBC Validation (The Closed Loop):
    • Resolving C3 vs C4: The protons on C4 will show a strong

      
       correlation to the alkene methine carbon (C5, 135.8 ppm). Conversely, the protons on C3 will show a 
      
      
      
      correlation to the ester carbonyl (C1, 166.5 ppm) and the nitrile carbon (C7, 115.9 ppm).
    • Result: This orthogonal cross-referencing guarantees absolute assignment accuracy.

Protocol Prep Sample Prep (CDCl3, 298K) OneD 1D 13C Acquisition (NS=1024, D1=2s) Prep->OneD HSQC 1H-13C HSQC (1J C-H Mapping) OneD->HSQC Multiplicity Analysis HMBC 1H-13C HMBC (2J/3J Connectivity) HSQC->HMBC Overlap Resolution Assign Final Verified Assignment HMBC->Assign Closed-Loop Validation

Figure 2: Self-validating 2D NMR experimental protocol for structural elucidation.

Conclusion

While empirical prediction tools provide rapid baseline estimates, their reliance on linear additivity rules makes them unsuitable as standalone tools for densely functionalized molecules like ethyl 2-cyano-5-hexenoate. ML/DFT software bridges this gap by accurately modeling complex inductive effects, but absolute trustworthiness in drug development and synthetic validation demands a self-validating experimental approach. By leveraging high-field HSQC and HMBC workflows, researchers can transform ambiguous aliphatic clusters into mathematically verified structural assignments.

References

  • Title: 1,4a-dimethyl-2,3,4,9,10,10a-hexahydro-phenanthrene-1-carboxylic acid (Related Compounds & Isomers) Source: chemsynthesis.com URL: [Link]

Sources

A Comparative Guide to Impurity Profiling of Synthesized 2-Cyano-Hex-5-Enoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of 2-cyano-hex-5-enoic acid ethyl ester, a key intermediate in various synthetic pathways. As drug development professionals know, a thorough understanding and control of impurities are not merely regulatory hurdles but fundamental requirements for ensuring the safety and efficacy of pharmaceutical products.[1][2] This document is designed for researchers and scientists, offering field-proven insights into selecting and validating appropriate analytical techniques, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4]

The Synthetic Landscape: Predicting Potential Impurities

The foundation of any robust impurity profiling strategy lies in understanding the synthetic route of the active pharmaceutical ingredient (API) or intermediate. A common and efficient method for synthesizing α,β-unsaturated cyanoesters like 2-cyano-hex-5-enoic acid ethyl ester is the Knoevenagel condensation.[5] This reaction typically involves the condensation of an aldehyde (4-pentenal) with an active methylene compound (ethyl cyanoacetate) in the presence of a basic catalyst.

This specific pathway allows us to anticipate several classes of impurities that may arise during synthesis, purification, or storage.[6] These can be broadly categorized as organic impurities, which include starting materials, by-products, intermediates, and degradation products.[4][6]

  • Starting Materials: Incomplete conversion can lead to the presence of residual 4-pentenal and ethyl cyanoacetate in the final product.

  • Intermediates: Any stable intermediates formed during the reaction that fail to proceed to the final product.

  • By-products: Resulting from side reactions, such as the self-condensation of 4-pentenal or Michael addition of a second ethyl cyanoacetate molecule.

  • Reagents and Catalysts: Traces of the catalyst (e.g., amines, ammonium acetate) may remain.

  • Degradation Products: The ester and nitrile functionalities are susceptible to hydrolysis, and the terminal double bond can undergo oxidation or isomerization under certain storage conditions.[7]

cluster_synthesis Knoevenagel Condensation cluster_impurities Potential Impurities 4_Pentenal 4-Pentenal (Starting Material) Product 2-Cyano-hex-5-enoic acid ethyl ester 4_Pentenal->Product Impurity_SM Residual Starting Materials 4_Pentenal->Impurity_SM Unreacted Impurity_BP Reaction By-products (e.g., Self-condensation) 4_Pentenal->Impurity_BP Side Reaction Ethyl_Cyanoacetate Ethyl Cyanoacetate (Starting Material) Ethyl_Cyanoacetate->Product Ethyl_Cyanoacetate->Impurity_SM Unreacted Catalyst Catalyst (e.g., Ammonium Acetate) Catalyst->Product Impurity_Deg Degradation Products (e.g., Hydrolysis) Product->Impurity_Deg Storage/ Stress

Caption: Synthetic pathway and origin of potential impurities.

A Comparative Analysis of Core Analytical Techniques

No single analytical technique can comprehensively profile all potential impurities. A multi-faceted approach is essential, leveraging the strengths of different technologies to detect, identify, and quantify a wide range of chemical entities. The choice of technique is dictated by the physicochemical properties of the impurities of interest, such as volatility, polarity, and concentration.

Technique Primary Application Strengths Limitations Structural Info
HPLC-UV/DAD Quantification of non-volatile organic impurities and degradation products.High precision, sensitivity, and robustness. Excellent for quantitative analysis.[8]Requires impurities to have a UV chromophore. Limited structural information.Minimal (Retention time)
GC-MS Detection of volatile organic impurities (e.g., residual solvents, starting materials).Excellent for separating and identifying volatile and semi-volatile compounds.[9][10]Not suitable for non-volatile or thermally labile compounds.High (Mass Spectrum)
LC-MS Identification and quantification of non-volatile impurities, especially unknowns.Combines HPLC's separation with MS's identification power.[2][11] Universal detection for ionizable compounds.Ionization efficiency can vary significantly between compounds, affecting quantitation.High (Mass Spectrum)
NMR Spectroscopy Unambiguous structural elucidation of unknown impurities.Gold standard for structure determination.[12][13][14] Inherently quantitative (qNMR) without needing reference standards for each impurity.[15]Relatively low sensitivity compared to MS. Can be complex for mixture analysis without prior separation.Definitive (Full Structure)

Strategic Workflow for Comprehensive Impurity Profiling

A logical and systematic workflow ensures that all potential impurities are considered and appropriately characterized. This process begins with broad-spectrum detection and moves towards specific identification and quantification, adhering to regulatory expectations for method validation.[16]

Sample Synthesized Product Sample Screening Initial Screening & Method Development Sample->Screening HPLC HPLC-UV/DAD (Quantification) Screening->HPLC GC GC-MS (Volatiles/Solvents) Screening->GC LCMS LC-MS (Identification) Screening->LCMS Validation Method Validation (ICH Q2(R1)) HPLC->Validation GC->Validation Isolation Impurity Isolation (if necessary) LCMS->Isolation Unknown > 0.10% NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR NMR->Validation Report Final Impurity Profile Report Validation->Report

Caption: A comprehensive workflow for impurity profiling.

Validated Experimental Protocols

The trustworthiness of any impurity profile hinges on the use of validated analytical procedures.[17] The following protocols are designed as self-validating systems, incorporating parameters for specificity, linearity, accuracy, and precision.

Protocol 1: HPLC-UV for Non-Volatile Impurity Quantification

This method is designed to separate the main component from potential non-volatile impurities and degradation products.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • System Suitability: A standard solution of the main compound is injected six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Specificity: Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate that the method can separate the main peak from all potential degradation products.[8]

Protocol 2: GC-MS for Volatile Impurity and Residual Solvent Analysis

This method is optimized for the detection of volatile starting materials and common laboratory solvents.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[18]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector: Splitless mode, 250 °C.

  • MS Detector: Electron Ionization (EI) mode, scanning from m/z 35 to 400.

  • Sample Preparation: Dissolve the sample in a high-purity solvent (e.g., DMSO) not expected to be a residual solvent from the synthesis. Headspace analysis is a preferred alternative for higher sensitivity.[19]

Protocol 3: NMR for Structural Elucidation

When an unknown impurity is detected above the identification threshold (typically >0.10% as per ICH Q3A), its structure must be determined.[4]

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: If the impurity has been isolated (e.g., via preparative HPLC), dissolve ~5-10 mg in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments to Perform:

    • ¹H NMR: Provides information on the number and type of protons.

    • ¹³C NMR & DEPT: Identifies all unique carbons and classifies them (CH₃, CH₂, CH, C).[20]

    • COSY: Shows proton-proton correlations through bonds (H-C-C-H).

    • HSQC: Correlates protons directly to the carbons they are attached to.

    • HMBC: Shows longer-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments.[13]

  • Causality: This suite of 2D NMR experiments is chosen because it systematically builds a complete picture of the molecule's carbon skeleton and proton attachments, allowing for unambiguous structural assignment.[12][15]

Conclusion and Forward Outlook

The impurity profiling of 2-cyano-hex-5-enoic acid ethyl ester, like any pharmaceutical intermediate, demands a rigorous, multi-technique analytical strategy. While HPLC serves as the cornerstone for quantification and GC is indispensable for volatile analysis, the hyphenated power of LC-MS and the definitive structural insight from NMR are critical for identifying and characterizing unknown impurities.[21] By grounding our approach in a deep understanding of the synthetic process and adhering to the validation principles outlined by regulatory bodies like the ICH, we can ensure the development of safe, effective, and high-quality pharmaceutical products. The methodologies and workflows presented in this guide provide a robust framework for achieving this essential goal.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • PharmTech. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • Ghugare, P. S., & Kumar, S. (2025, December 10).
  • ChemicalBook. (E)-2-CYANO-5-METHYL-HEX-2-ENOIC ACID METHYL ESTER synthesis.
  • European Medicines Agency. ICH harmonised tripartite guideline - impurities in new drug products.
  • Thermo Fisher Scientific. Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples.
  • ResearchGate. Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals | Request PDF.
  • Separation Science. (2024, August 13). Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • IKEV. (1996, November 6). VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY.
  • PMC. Determination of volatile organic compounds (VOCs)
  • Environmental Protection Agency. (2009, March 13). Volatile Organic Compounds - by GC/MS Capillary Column Technique.
  • Wesleyan University. (2026, February 11). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385.
  • Research and Reviews. (2021).
  • Chromatography Online. (2020, November 16). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS.
  • Wiley Online Library. (2025, August 6).
  • Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • INEOS OPEN. 2-CYANO-5-PHENYLPENT-2-EN-4-YNOIC ACID ESTERS AND N-SUBSTITUTED AMIDES.
  • International Journal of Trend in Scientific Research and Development. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Asian Journal of Research in Chemistry. (2012, May 24).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Cyano-hex-5-enoic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Operational Safety for 2-Cyano-hex-5-enoic Acid Ethyl Ester Content Type: Operational Safety & Logistics Guide Audience: Drug Development Scientists, Process Chemists, and HSE Managers[1]

Executive Summary

2-Cyano-hex-5-enoic acid ethyl ester (often an intermediate in the synthesis of gabapentinoids like Pregabalin) presents a dual-hazard profile combining the reactivity of


-cyano esters  with the volatility of alkenyl chains .[1] While specific toxicological data for this exact intermediate is often proprietary, its structural analogs (e.g., Ethyl cyanoacetate, Allyl cyanide) dictate a strict safety protocol.[1]

Core Safety Directive: Treat as a Potent Irritant and Potential Cyanide Donor (under metabolic or hydrolytic stress). All handling requires engineering controls that prevent inhalation of vapors and direct skin contact.[2][3]

Part 1: Risk Assessment & Hazard Identification

Based on Structural Activity Relationship (SAR) with Ethyl Cyanoacetate (CAS 105-56-6) and Alkenyl Nitriles.[1]

GHS Classification (Derived)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[4]
Acute Toxicity (Dermal) Cat 4H312: Harmful in contact with skin.[5][6]
Skin/Eye Irritation Cat 2/2AH315/H319: Causes skin irritation and serious eye irritation.[4][7]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[3][6][8]
Flammability Cat 4H227: Combustible liquid (Flash point est. >80°C).

Critical Chemical Risks:

  • Hydrolysis Risk: In the presence of strong acids or bases, the ester moiety hydrolyzes to release ethanol, while the nitrile group can hydrolyze to release ammonia or, under reductive/oxidative stress, potentially liberate cyanide ions (CN⁻).[1]

  • Polymerization: The terminal alkene (hex-5-enoic) poses a low risk of spontaneous polymerization unless heated with radical initiators.

  • Sensitization: Repeated dermal exposure to

    
    -cyano esters can induce contact dermatitis.
    

Part 2: Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on "standard" lab PPE. Select gear based on breakthrough time data for nitriles and esters.

PPE Selection Logic

Use the following decision tree to determine the required PPE level based on your operational scale.

PPE_Logic Start Start: Define Operation Scale SmallScale < 100 mL (Analytical/Small Prep) Start->SmallScale LargeScale > 100 mL or Heating/Pressure Start->LargeScale Gloves1 Gloves: Double Nitrile (0.11 mm min) Change every 30 mins SmallScale->Gloves1 Gloves2 Gloves: Butyl Rubber or Silver Shield™ (Breakthrough > 480 mins) LargeScale->Gloves2 Resp1 Respiratory: Fume Hood (Face Vel > 0.5 m/s) No Respirator needed if sash < 18" Gloves1->Resp1 Eye1 Eye: Chemical Splash Goggles (ANSI Z87.1) Resp1->Eye1 Resp2 Respiratory: Powered Air Purifying Respirator (PAPR) OR Fume Hood with Sash Closed Gloves2->Resp2 Body2 Body: Tyvek® Lab Coat + Apron Resp2->Body2

Caption: PPE escalation logic based on volume and potential exposure intensity.

Detailed PPE Specifications
ComponentStandard RequirementTechnical Justification
Hand Protection Double Nitrile (minimum) Outer: 5 mil (0.12 mm)Inner: 4 mil (0.10 mm)Nitriles provide fair resistance to esters but can degrade. Double gloving creates a "sacrificial" outer layer. For spills: Use Butyl Rubber (0.7 mm) or Silver Shield™ (Laminate).
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. The

-cyano group makes the liquid highly irritating to mucous membranes; vapors can bypass side shields.[1]
Respiratory Engineering Control Primary Backup: Half-face respirator with OV/P100 cartridges.The compound has low vapor pressure but high irritation potential.[1] If working outside a hood (rare), Organic Vapor (OV) filters are mandatory.[1]
Body Defense Lab Coat (Poly/Cotton) + Chemical Resistant ApronStandard cotton absorbs esters.[1] An impermeable apron (Neoprene/PVC) prevents "soak-through" to skin during transfer operations.

Part 3: Operational Protocol (Step-by-Step)

Preparation & Engineering Controls
  • Ventilation: Verify Fume Hood certification. Maintain sash at the lowest working height (approx. 18 inches).[1]

  • Deactivation Prep: Prepare a beaker of 10% Sodium Hypochlorite (Bleach) or 1M NaOH in the hood to neutralize minor drips (hydrolyses the ester/nitrile).[1]

Handling & Transfer
  • Weighing: Do not weigh on an open bench. Use a balance enclosure or tared closed vessels.

  • Liquid Transfer:

    • < 50 mL: Use glass syringes with Luer-lock needles. Avoid plastic pipettes (esters can leach plasticizers).[1]

    • > 50 mL: Use positive pressure cannulation (double-tipped needle) or a peristaltic pump with chemically resistant tubing (e.g., Tygon® 2375).[1]

Reaction Setup
  • Incompatibility: Strictly avoid Strong Oxidizers (e.g., Nitric Acid, Peroxides) and Strong Bases (exothermic hydrolysis).[1]

  • Heating: If heating > 60°C, use a reflux condenser with a scrubber trap (dilute bleach) attached to the outlet to catch any fugitive nitrile vapors.[1]

Part 4: Emergency Response & Disposal

Spill Response Workflow

Immediate Action Required.

Spill_Response Alert SPILL DETECTED Assess Assess Volume Alert->Assess Minor Minor (< 50 mL) Inside Hood Assess->Minor Major Major (> 50 mL) Or Outside Hood Assess->Major Absorb Absorb with Vermiculite or Polypads Minor->Absorb Evacuate Evacuate Area Call HSE / HazMat Major->Evacuate Decon Wipe surface with 10% Bleach Solution Absorb->Decon Dispose Bag as Hazardous Chemical Waste Decon->Dispose

Caption: Decision tree for spill containment and remediation.

Waste Disposal Protocol
  • Classification: Hazardous Organic Waste (Halogen-free).

  • Segregation: Do NOT mix with acidic waste streams (risk of HCN generation from trace nitriles) or oxidizers.

  • Container: High-Density Polyethylene (HDPE) or Glass.

  • Labeling: "Flammable," "Irritant," "Contains Nitriles/Esters."[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl cyanoacetate (CAS 105-56-6).[1] PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.